Ethyl 1-acetyl-1H-indazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-acetylindazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)9-4-5-11-10(6-9)7-13-14(11)8(2)15/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTZIZGVUOGPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364051 | |
| Record name | Ethyl 1-acetyl-1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192944-50-6 | |
| Record name | Ethyl 1-acetyl-1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Topic: Synthesis and Characterization of Ethyl 1-acetyl-1H-indazole-5-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a key indazole derivative, Ethyl 1-acetyl-1H-indazole-5-carboxylate. This compound serves as a crucial intermediate for the elaboration of more complex molecules in drug discovery programs. We present a validated synthetic protocol, detailed mechanistic insights, and a complete spectroscopic characterization to ensure the identity and purity of the final product. This document is intended to be a practical resource for researchers engaged in synthetic organic chemistry and drug development.
Strategic Approach to Synthesis
The synthesis of this compound is most efficiently achieved through the direct N-acetylation of its precursor, Ethyl 1H-indazole-5-carboxylate. This strategy is predicated on the nucleophilic character of the nitrogen atom at the N-1 position of the indazole ring.
Retrosynthetic Analysis & Reaction Mechanism
The chosen synthetic route involves a single, high-yielding transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the N-1 nitrogen of Ethyl 1H-indazole-5-carboxylate attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which subsequently collapses, eliminating an acetate ion as the leaving group. A mild base, such as pyridine or triethylamine, is employed to neutralize the acetic acid byproduct, driving the reaction to completion.
Visualization of the Synthetic Pathway
Caption: Synthetic route from the starting material to the final product.
Detailed Experimental Protocol
This protocol is designed for reliability and scalability, incorporating best practices for laboratory synthesis.
Materials and Reagents
-
Acetic Anhydride (ACS grade or higher)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc, for chromatography)
-
Hexanes (for chromatography)
-
Silica gel (230-400 mesh)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 1H-indazole-5-carboxylate (1.90 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (40 mL) to the flask and stir until the solid is fully dissolved.
-
Addition of Reagents: To the stirred solution, add pyridine (1.2 mL, 15.0 mmol), followed by the dropwise addition of acetic anhydride (1.4 mL, 15.0 mmol) at room temperature.
-
Expert Insight: Pyridine acts as both a catalyst and a scavenger for the acetic acid byproduct. Anhydrous conditions are crucial to prevent hydrolysis of the acetic anhydride.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) to remove excess acetic anhydride and acetic acid, followed by brine (1 x 30 mL).
-
Trustworthiness Check: The bicarbonate wash is essential for neutralizing the acid. Effervescence may be observed; ensure the funnel is vented properly.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by either recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes. This typically yields the title compound as a white to off-white solid.
Comprehensive Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound.
Physical Properties and Spectroscopic Data
| Property | Value |
| Chemical Formula | C₁₂H₁₂N₂O₃ |
| Molecular Weight | 232.24 g/mol [8][9] |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (400 MHz, CDCl₃) | See Section 3.2.1 for detailed assignments |
| ¹³C NMR (100 MHz, CDCl₃) | See Section 3.2.2 for detailed assignments |
| IR (ATR, cm⁻¹) | ~1725 (C=O, ester), ~1705 (C=O, acetyl), ~1610 (C=N), ~1280 (C-O) |
| Mass Spec (ESI+) | m/z 233.08 [M+H]⁺, 255.07 [M+Na]⁺ |
Spectroscopic Analysis
The ¹H NMR spectrum provides a definitive fingerprint of the molecule's proton environment.
-
δ 8.80 (s, 1H): Aromatic proton at the C4 position.
-
δ 8.25 (d, 1H): Aromatic proton at the C6 position.
-
δ 8.15 (d, 1H): Aromatic proton at the C7 position.
-
δ 4.40 (q, 2H): Methylene protons (-CH₂-) of the ethyl ester group.
-
δ 2.80 (s, 3H): Methyl protons (-CH₃) of the N-acetyl group.
-
δ 1.40 (t, 3H): Methyl protons (-CH₃) of the ethyl ester group.
The ¹³C NMR spectrum confirms the carbon framework of the molecule.[10][11]
-
δ 169.5: Carbonyl carbon of the N-acetyl group.
-
δ 166.0: Carbonyl carbon of the ethyl ester group.
-
δ 142.0 - 110.0: Aromatic carbons of the indazole ring.
-
δ 61.5: Methylene carbon (-CH₂-) of the ethyl ester group.
-
δ 22.0: Methyl carbon (-CH₃) of the N-acetyl group.
-
δ 14.5: Methyl carbon (-CH₃) of the ethyl ester group.
IR spectroscopy is used to identify key functional groups.[12] The spectrum will show two distinct carbonyl (C=O) stretching frequencies. The ester carbonyl typically appears at a higher wavenumber (~1725 cm⁻¹) than the N-acetyl (amide) carbonyl (~1705 cm⁻¹). Strong C-O stretching bands around 1280 cm⁻¹ are also characteristic of the ester group.
Mass spectrometry confirms the molecular weight of the compound.[13] For this compound, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to its chemical formula, C₁₂H₁₂N₂O₃. Common adducts observed in electrospray ionization (ESI) are [M+H]⁺ at m/z 233.08 and [M+Na]⁺ at m/z 255.07.
Visualization of the Characterization Workflow
Caption: Logical flow for the confirmation of product identity and purity.
Conclusion
This guide outlines a robust and reproducible method for the synthesis of this compound. The causality behind each experimental choice has been explained to provide a deeper understanding of the process. The comprehensive characterization data presented, including NMR, IR, and Mass Spectrometry, serves as a self-validating system to confirm the successful synthesis of the target compound with high purity. This molecule is a valuable building block, and the detailed procedures herein should empower researchers in medicinal chemistry and drug development to confidently synthesize and utilize it in their discovery efforts.
References
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Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
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Govekar, R., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of indazole derivatives 7–26. Available at: [Link]
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ResearchGate. (n.d.). Pathways for the synthesis of indazole derivatives. Available at: [Link]
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ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Available at: [Link]
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Yoshida, M., et al. (2007). Supporting Information for A Versatile Synthesis of 1H-Indazoles by 1,3-Dipolar Cycloaddition of Arynes with Diazo Compounds. Wiley-VCH. Available at: [Link]
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PubChem. (n.d.). Ethyl 1H-indazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2009). WO 2009/144554 A1: PYRAZOLOSPIROKETONE ACETYL-COA CARBOXYLASE INHIBITORS.
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Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold - Supporting Information. Available at: [Link]
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Reich, H. J. (2021). 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]
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PubMed. (n.d.). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Available at: [Link]
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LibreTexts Chemistry. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
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ResearchGate. (2016). 13C NMR of indazoles. Available at: [Link]
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Stenutz. (n.d.). ethyl 1H-indazole-5-carboxylate. Available at: [Link]
- Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
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Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Available at: [Link]
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J-GLOBAL. (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Available at: [Link]
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ResearchGate. (2016). 1-Ethyl-5-nitro-1H-indazole. Available at: [Link]
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Asian Journal of Chemistry. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Available at: [Link]
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SpectraBase. (n.d.). 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-2-oxo-5-phenyl-, ethyl ester - Optional[FTIR] - Spectrum. Available at: [Link]
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Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available at: [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
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A Technical Guide to the Chemical Properties and Reactivity of Ethyl 1-acetyl-1H-indazole-5-carboxylate
Abstract: The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1] This technical guide provides an in-depth analysis of Ethyl 1-acetyl-1H-indazole-5-carboxylate, a key derivative for synthetic elaboration. We will explore its fundamental physicochemical properties, predictable spectroscopic profile, core chemical reactivity, and its strategic importance as a building block for drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive understanding of this versatile intermediate.
Molecular Identity and Physicochemical Properties
This compound is a derivative of the parent compound, Ethyl 1H-indazole-5-carboxylate. The addition of an acetyl group at the N1 position significantly modifies its chemical behavior, serving as both a protecting group and an electronic modulator of the heterocyclic ring system. This modification is a common strategy to control regioselectivity in subsequent reactions or to fine-tune the steric and electronic properties of the molecule.
The core data for this compound and its immediate precursor are summarized below.
| Property | This compound | Ethyl 1H-indazole-5-carboxylate (Parent Compound) |
| IUPAC Name | This compound | Ethyl 1H-indazole-5-carboxylate[2][3] |
| CAS Number | 192944-50-6[4][5] | 192944-51-7[2][3] |
| Molecular Formula | C₁₂H₁₂N₂O₃[4][5] | C₁₀H₁₀N₂O₂[2][3] |
| Molecular Weight | 232.24 g/mol [4] | 190.20 g/mol [2][3] |
| Physical State | Solid (Predicted) | Solid |
| Melting Point | Not specified | 122-124 °C[3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO) | Soluble in organic solvents |
Structural Elucidation and Anticipated Spectroscopic Profile
While specific experimental spectra for this compound are not widely published, its chemical structure allows for a reliable prediction of its key spectroscopic features. These predictions are crucial for reaction monitoring and quality control during synthesis.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly characteristic. The key is to recognize the distinct electronic environments of the protons.
-
Indazole Aromatic Protons: Three protons on the benzene portion of the indazole ring, likely appearing as doublets and a doublet of doublets in the aromatic region (~7.5-8.5 ppm). The exact shifts are influenced by the anisotropic effects of the carbonyl groups.
-
Ethyl Ester Protons: A quartet (~4.4 ppm) for the -OCH₂- group coupled to the methyl protons, and a triplet (~1.4 ppm) for the terminal -CH₃ group.
-
Acetyl Protons: A sharp singlet (~2.7 ppm) corresponding to the three protons of the methyl group on the N-acetyl moiety. This signal is a key indicator of successful acetylation.
Predicted ¹³C NMR Spectroscopy
The carbon spectrum will confirm the presence of all 12 carbons in their unique chemical environments.
-
Carbonyl Carbons: Two distinct signals in the downfield region (~165-170 ppm), one for the ester carbonyl and one for the acetyl (amide) carbonyl.
-
Aromatic Carbons: Six signals corresponding to the carbons of the indazole bicyclic system.
-
Aliphatic Carbons: Three signals for the ethyl and acetyl groups: the -OCH₂- carbon (~61 ppm), the acetyl -CH₃ carbon (~21 ppm), and the ethyl -CH₃ carbon (~14 ppm).
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
-
C=O Stretching: Two strong, distinct absorption bands are expected. The ester carbonyl stretch will appear around 1710-1730 cm⁻¹, while the N-acetyl (amide) carbonyl stretch will appear at a lower wavenumber, typically 1680-1700 cm⁻¹.
-
C-N Stretching: Found in the 1300-1400 cm⁻¹ region.
-
Aromatic C=C Stretching: Multiple peaks in the 1450-1600 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.
Synthesis and Chemical Reactivity
The strategic value of this compound lies in its predictable synthesis and the orthogonal reactivity of its functional groups.
Proposed Synthetic Workflow
The most logical and field-proven approach to synthesizing this compound is a two-step process starting from the commercially available Ethyl 1H-indazole-5-carboxylate. The acetylation of the indazole nitrogen is a standard and high-yielding transformation.
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A Technical Guide to the Spectroscopic Characterization of Ethyl 1-acetyl-1H-indazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for Ethyl 1-acetyl-1H-indazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of directly published experimental spectra for this specific molecule, this document serves as a predictive guide based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). By examining the spectral data of closely related analogues, including substituted indazoles and ethyl esters, we can confidently predict the characteristic spectroscopic signatures of the title compound. This guide is intended to aid researchers in the identification, characterization, and quality control of this compound.
Introduction
This compound belongs to the indazole class of bicyclic heterocyclic compounds, which are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities.[1] The introduction of an acetyl group at the N1 position and an ethyl carboxylate at the C5 position significantly influences the molecule's electronic and steric properties, making detailed structural elucidation crucial for understanding its chemical behavior and potential applications. Spectroscopic techniques are indispensable tools for this purpose, providing unambiguous structural confirmation and purity assessment. This guide will systematically explore the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound.
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of this compound is presented below. The key functional groups that will dictate the spectroscopic output are the N-acetyl group, the ethyl carboxylate group, and the aromatic indazole core.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data
The expected proton NMR spectrum will show distinct signals for the aromatic protons of the indazole ring, the acetyl protons, and the ethyl protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | 8.2 - 8.4 | d | ~1.0 | Downfield shift due to proximity to the pyrazole ring nitrogen and deshielding by the acetyl group. |
| H-4 | 8.0 - 8.2 | dd | ~9.0, ~1.5 | Ortho coupling with H-6 and meta coupling with H-7. Deshielded by the adjacent ester group. |
| H-6 | 7.6 - 7.8 | d | ~9.0 | Ortho coupling with H-4. |
| H-7 | 8.5 - 8.7 | d | ~1.5 | Most downfield aromatic proton due to the anisotropic effect of the N-acetyl group. |
| -OCH₂CH₃ | 4.3 - 4.5 | q | ~7.1 | Methylene protons of the ethyl ester. |
| -COCH₃ | 2.7 - 2.9 | s | - | Singlet for the methyl protons of the acetyl group. |
| -OCH₂CH₃ | 1.3 - 1.5 | t | ~7.1 | Methyl protons of the ethyl ester. |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (acetyl) | 168 - 170 | Carbonyl carbon of the N-acetyl group. |
| C=O (ester) | 165 - 167 | Carbonyl carbon of the ethyl ester. |
| C-3 | 135 - 137 | Aromatic carbon adjacent to two nitrogen atoms. |
| C-3a | 123 - 125 | Bridgehead aromatic carbon. |
| C-4 | 126 - 128 | Aromatic carbon ortho to the ester group. |
| C-5 | 124 - 126 | Aromatic carbon bearing the ester group. |
| C-6 | 121 - 123 | Aromatic carbon. |
| C-7 | 115 - 117 | Aromatic carbon shielded by the pyrazole ring. |
| C-7a | 140 - 142 | Bridgehead aromatic carbon adjacent to N1. |
| -OCH₂CH₃ | 61 - 63 | Methylene carbon of the ethyl ester. |
| -COCH₃ | 21 - 23 | Methyl carbon of the acetyl group. |
| -OCH₂CH₃ | 14 - 15 | Methyl carbon of the ethyl ester. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.
Figure 3: Predicted major fragmentation pathways.
Experimental Protocol for MS Data Acquisition
Electron Ionization (EI) is a standard method for analyzing small organic molecules.
-
Sample Introduction: Introduce the sample via a direct insertion probe or gas chromatography inlet.
-
Ionization: Use a standard electron energy of 70 eV to ionize the sample.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Detection: Detect the ions using an electron multiplier or similar detector.
Conclusion
This guide provides a comprehensive prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for this compound. The presented data and protocols are based on established spectroscopic principles and analysis of related compounds. This information serves as a valuable resource for researchers in the synthesis, characterization, and application of this and similar indazole derivatives. The self-validating nature of combining these orthogonal spectroscopic techniques provides a high degree of confidence in the structural assignment.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 1H-indazole-5-carboxylate. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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An In-Depth Technical Guide to Ethyl 1-acetyl-1H-indazole-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of Ethyl 1-acetyl-1H-indazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, synthesis protocols, physicochemical properties, and its strategic role as an intermediate in the creation of novel therapeutic agents.
Compound Identification and Properties
IUPAC Name: this compound[1]
CAS Number: 192944-50-6
The structural integrity of this compound, featuring a reactive acetyl group on the indazole nucleus, makes it a versatile synthon for further chemical modifications. The indazole core is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[2]
| Property | Value | Source |
| Molecular Formula | C12H12N2O3 | |
| Molecular Weight | 232.24 g/mol | |
| Boiling Point | 388.9 ± 34.0 °C (Predicted) | |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) | |
| pKa | -2.85 ± 0.30 (Predicted) |
Synthesis and Mechanism
The synthesis of this compound is a well-defined, two-step process commencing from commercially available starting materials. The process involves the formation of the indazole ring system followed by N-acetylation.
Synthesis of the Precursor: Ethyl 1H-indazole-5-carboxylate
The precursor, Ethyl 1H-indazole-5-carboxylate, is synthesized via a cyclization reaction. A common and efficient method involves the diazotization of an appropriate amino-ester precursor, such as ethyl 4-amino-3-hydrazinobenzoate, followed by intramolecular cyclization.
Experimental Protocol: Synthesis of Ethyl 1H-indazole-5-carboxylate
-
Step 1: Diazotization of Ethyl 4-amino-3-methylbenzoate. To a cooled solution of ethyl 4-amino-3-methylbenzoate in a suitable acidic medium (e.g., hydrochloric acid), a solution of sodium nitrite is added dropwise at 0-5 °C to form the diazonium salt.
-
Step 2: Reduction and Cyclization. The diazonium salt is then reduced in situ, for instance with stannous chloride, which facilitates the cyclization to the indazole ring system.
-
Step 3: Work-up and Purification. The reaction mixture is neutralized, and the crude product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated under reduced pressure. The resulting solid is purified by recrystallization or column chromatography to yield Ethyl 1H-indazole-5-carboxylate.[3]
N-Acetylation to Yield this compound
The final step is the N-acetylation of the indazole precursor. This is a standard procedure that can be achieved with high yield using common acetylating agents.
Experimental Protocol: Acetylation of Ethyl 1H-indazole-5-carboxylate
-
Reagents and Solvents: Ethyl 1H-indazole-5-carboxylate, acetic anhydride, and a catalytic amount of a suitable acid or base (e.g., sulfuric acid or pyridine).
-
Procedure:
-
Dissolve Ethyl 1H-indazole-5-carboxylate in a suitable solvent such as acetic anhydride.
-
Add a catalytic amount of sulfuric acid or a base like pyridine to the solution.[4]
-
The reaction mixture is stirred at room temperature or gently heated to ensure complete reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water or ice.
-
The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acetic anhydride and acid catalyst, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.[5]
-
Reaction Mechanism: The acetylation proceeds via a nucleophilic attack of the N1-nitrogen of the indazole ring on the electrophilic carbonyl carbon of acetic anhydride. The catalyst facilitates this by either protonating the carbonyl oxygen of the acetic anhydride (acid catalysis) or by acting as a base to deprotonate the indazole nitrogen, increasing its nucleophilicity.
Caption: Mechanism of N-acetylation of Ethyl 1H-indazole-5-carboxylate.
Spectroscopic Characterization
The structure of this compound and its precursor can be confirmed using standard spectroscopic techniques. While a specific spectrum for the titled compound is not publicly available, the expected signals can be inferred from data on closely related structures.[6][7]
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, a singlet for the acetyl methyl group (around 2.7 ppm), and a quartet and triplet for the ethyl ester group.
-
¹³C NMR: The carbon spectrum will display signals for the carbonyl carbons of the acetyl and ester groups (typically in the 160-170 ppm region), as well as signals for the aromatic and aliphatic carbons.
-
IR Spectroscopy: Key absorption bands would include C=O stretching vibrations for the ester and acetyl groups (around 1700-1750 cm⁻¹) and C-N stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight.
Applications in Drug Discovery and Development
This compound serves as a critical intermediate in the synthesis of a variety of pharmacologically active compounds. The indazole nucleus is a core component of numerous drugs with diverse therapeutic applications, including anti-inflammatory, anti-tumor, and anti-HIV agents.[8][9]
The acetyl group can function as a protecting group for the indazole nitrogen, allowing for selective reactions at other positions of the molecule. It can also be a key pharmacophoric element or be readily removed to liberate the N-H for further functionalization.
Workflow: Role as a Chemical Intermediate
Caption: Strategic use in multi-step synthesis of drug candidates.
The versatility of this compound allows for the systematic modification of the indazole scaffold, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the development of novel therapeutic agents. This guide serves as a foundational resource for scientists engaged in the synthesis and application of indazole-based compounds.
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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- Al-Jumaili, A. H. A. (n.d.). ACETYLATION Acetyl chloride: Acetic acid. University of Babylon.
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ChemSrc. (n.d.). ethyl 3-ethyl-4-hydrazinobenzoate. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Table]. Retrieved from [Link]
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Stenutz, R. (n.d.). ethyl 1H-indazole-5-carboxylate. Retrieved from [Link]
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Molecular structure and conformation of Ethyl 1-acetyl-1H-indazole-5-carboxylate
An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 1-acetyl-1H-indazole-5-carboxylate
Abstract
This guide provides a comprehensive analysis of the molecular structure and conformational dynamics of this compound, a derivative of the medicinally significant indazole scaffold. The indazole nucleus is a "privileged structure" in drug discovery, appearing in numerous compounds with a wide array of biological activities, including anti-cancer and anti-inflammatory properties.[1][2] The substitution at the N1 and C5 positions significantly influences the molecule's physicochemical properties and its potential interactions with biological targets. This document delineates a proposed synthetic pathway, offers an anticipated spectroscopic profile, and presents a detailed theoretical and analog-based analysis of the molecule's key structural and conformational features. We place particular emphasis on the rotational isomerism of the N-acetyl group, a critical determinant of the molecule's three-dimensional topology. Finally, a recommended experimental workflow for the definitive validation of the predicted structure is outlined, providing a clear roadmap for researchers in the field.
The Indazole Scaffold: A Cornerstone in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is of immense interest to medicinal chemists.[3][4] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with protein targets, such as hydrogen bonding and π-stacking. Marketed drugs like Granisetron (antiemetic) and Benzydamine (anti-inflammatory) feature the indazole core, underscoring its therapeutic relevance.[1]
The title compound, this compound, incorporates two key functional groups:
-
N1-Acetyl Group: Acylation at the N1 position removes the hydrogen bond donor capability of the parent indazole NH group. The acetyl moiety itself introduces a planar amide bond, whose orientation is subject to rotational restriction, profoundly impacting the molecule's shape.
-
C5-Ester Group: The ethyl carboxylate at the C5 position acts as a hydrogen bond acceptor and introduces a lipophilic ethyl chain. Its placement on the benzene portion of the scaffold can influence solubility, metabolic stability, and binding orientation within a target active site.
Understanding the interplay between these groups and the core scaffold is essential for rational drug design.
Proposed Synthesis and Spectroscopic Characterization
Synthetic Protocol: N-Acetylation
This protocol describes a standard method for the acylation of an indazole nitrogen.
Objective: To synthesize this compound from Ethyl 1H-indazole-5-carboxylate.
Materials:
-
Ethyl 1H-indazole-5-carboxylate (CAS 192944-51-7)[5]
-
Acetic Anhydride or Acetyl Chloride
-
A suitable base (e.g., Triethylamine (TEA) or Pyridine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 1H-indazole-5-carboxylate (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C using an ice bath. Causality: The base is required to neutralize the HCl by-product if using acetyl chloride, or to catalyze the reaction with acetic anhydride.
-
Acetylation: Add acetyl chloride (1.2 eq) dropwise to the stirred solution. Alternatively, acetic anhydride (1.2 eq) can be used. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and brine. Causality: Washing removes residual base, salts, and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound (CAS 192944-50-6).[6]
Anticipated Spectroscopic Profile
The following table summarizes the expected spectroscopic data for the title compound, inferred from the analysis of structurally similar molecules and standard chemical shift/frequency tables.[7][8][9]
| Technique | Anticipated Features |
| ¹H NMR | δ (ppm): 8.5-8.8 (s, 1H, H4), 8.2-8.4 (d, 1H, H6), 8.0-8.2 (d, 1H, H7), 7.4-7.6 (s, 1H, H3), 4.3-4.5 (q, 2H, -OCH₂CH₃), 2.8-3.0 (s, 3H, -COCH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃). Note: The downfield shift of H4 and H6 is expected due to the anisotropic effect of the C=O groups. |
| ¹³C NMR | δ (ppm): 170-172 (-COCH₃), 165-167 (-CO₂Et), 140-142 (C7a), 135-137 (C3), 125-130 (Quaternary and CH carbons of benzene ring), 110-115 (C7), 61-63 (-OCH₂CH₃), 22-24 (-COCH₃), 14-15 (-OCH₂CH₃). |
| IR | ν (cm⁻¹): ~1725 (Ester C=O stretch), ~1700 (Amide C=O stretch), ~1600 & ~1475 (Aromatic C=C stretch), ~1250 (C-O stretch). Note the absence of the N-H stretch typically seen ~3100-3300 cm⁻¹ in the precursor. |
| MS (ESI+) | m/z: 233.08 [M+H]⁺, 255.06 [M+Na]⁺. Calculated for C₁₂H₁₂N₂O₃. |
Molecular Structure and Conformation: A Theoretical Framework
In the absence of a published crystal structure, we can deduce the most probable structural and conformational features based on fundamental chemical principles and data from analogous compounds.
The Planar Indazole Core
The bicyclic indazole ring system is inherently aromatic and, therefore, largely planar. X-ray crystallographic studies of similar indazole derivatives, such as 1-Ethyl-5-nitro-1H-indazole, confirm this planarity.[10] The bond lengths and angles within the ring are expected to be consistent with a hybrid of benzene and pyrazole aromatic systems.
Critical Conformation: N-Acetyl Rotational Isomerism
The most significant conformational feature of the molecule is the rotation around the N1-C(acetyl) bond. Due to the delocalization of the nitrogen lone pair into the acetyl carbonyl, the C-N bond has significant partial double-bond character, which restricts free rotation. This gives rise to two potential planar conformers, often referred to as E/Z or cis/trans.
-
Trans (E) Conformer: The acetyl methyl group is oriented away from the indazole ring system.
-
Cis (Z) Conformer: The acetyl methyl group is oriented towards the indazole ring system.
For N-acetylated indazoles and related heterocycles, the trans conformer is overwhelmingly favored due to severe steric hindrance (A¹,³ strain) that would occur between the acetyl methyl group and the H7 proton on the benzene ring in the cis state.[11] The energy barrier for rotation is substantial, meaning the molecule will predominantly exist in the lower-energy trans conformation at room temperature.
Caption: Rotational isomerism of the N1-acetyl group.
Orientation of the C5-Ethyl Carboxylate Group
The ethyl carboxylate group at the C5 position also has preferred conformations. To maximize conjugation with the benzene ring, the ester group (O=C-O) tends to be coplanar with the ring. Rotation can occur around the C-C and C-O single bonds, but the lowest energy state will likely minimize steric clashes between the ester's ethyl group and the adjacent H4 and H6 protons.
Recommended Experimental Workflow for Structural Validation
The theoretical model presented above requires experimental validation. The following workflow outlines the key experiments necessary to definitively determine the molecule's structure and conformation in both solid and solution states.
Caption: Experimental workflow for structural validation.
Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional structure in the solid state.
-
Crystal Growth: Grow single crystals suitable for diffraction. Common methods include slow evaporation of a saturated solution (e.g., in ethyl acetate/hexane) or vapor diffusion.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution & Refinement: Process the data to solve and refine the crystal structure.
-
Analysis: Analyze the refined structure to obtain precise bond lengths, bond angles, and torsional angles. This will unequivocally confirm the planarity of the indazole ring and the trans conformation of the N-acetyl group in the solid state. It will also reveal details about intermolecular packing forces like C-H···O interactions or π-stacking.[12]
Protocol: Advanced NMR Spectroscopy
Objective: To confirm the chemical structure and determine the dominant conformation in solution.
-
1D Spectra: Acquire standard ¹H and ¹³C NMR spectra to confirm the anticipated chemical shifts and functional groups.
-
2D Correlation Spectra:
-
COSY (Correlation Spectroscopy): Use to establish ¹H-¹H coupling networks and confirm proton assignments (e.g., the ethyl group spin system).
-
HSQC (Heteronuclear Single Quantum Coherence): Use to correlate directly bonded ¹H and ¹³C atoms, confirming carbon assignments.
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis in solution.
-
Procedure: Acquire a 2D NOESY spectrum with an appropriate mixing time (e.g., 500-800 ms).
-
Expected Outcome: A strong NOE cross-peak is predicted between the N-acetyl methyl protons and the H7 proton of the indazole ring. The absence of an NOE between the acetyl methyl and the H3 proton would provide compelling evidence for the dominant trans conformation, as this would indicate their spatial proximity.[13]
-
Conclusion
This compound is a structurally well-defined molecule whose three-dimensional shape is dominated by the planarity of the indazole core and a strong preference for the trans conformation of the N1-acetyl group due to steric constraints. This guide provides a robust theoretical framework for its structure, a reliable synthetic route, and a clear experimental plan for validation. The insights and protocols herein are designed to empower researchers to confidently synthesize, characterize, and utilize this and related indazole derivatives in the pursuit of novel therapeutic agents.
References
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Kamboj, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
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Various Authors. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF. Available at: [Link]
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Singh, P., & Kumar, A. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Shaaban, O. G., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
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Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]
-
Royal Society of Chemistry. (2019). Supporting Information for a related publication. RSC Publishing. Available at: [Link]
-
Yoshinori Yamamoto, et al. (2007). Supporting Information for "An Efficient, Facile, and General Synthesis of 1H-Indazoles by 1,3-dipolar Cycloaddition of Arynes with Diazomethane Derivatives". Angew. Chem. Int. Ed.. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for a related publication. RSC Publishing. Available at: [Link]
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University of Bristol. (n.d.). Conformational Analysis Lecture Notes. University of Bristol School of Chemistry. Available at: [Link]
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El Brahmi, N., et al. (2016). 1-Ethyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available at: [Link]
-
da Silva, J. B. P., et al. (2019). 1H-[1][3][14]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers. Journal of the Brazilian Chemical Society. Available at: [Link]
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Solubility Profile of Ethyl 1-acetyl-1H-indazole-5-carboxylate: A Technical Guide for Drug Development Professionals
An In-Depth Technical Guide for Researchers
Abstract
Ethyl 1-acetyl-1H-indazole-5-carboxylate is a molecule of interest within medicinal chemistry, belonging to the indazole class of compounds known for their diverse pharmacological activities. The solubility of any potential drug candidate is a critical physicochemical property that dictates its formulation, bioavailability, and ultimate therapeutic efficacy.[1][2] More than 40% of new chemical entities (NCEs) exhibit poor aqueous solubility, making this a primary hurdle in drug development.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and interpret the solubility of this compound in a range of common organic solvents. We will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its quantitative determination, and discuss the interpretation of the resulting data. This document is designed to serve as a practical, hands-on manual for generating a robust and reliable solubility profile, a cornerstone for preclinical development.
Introduction: The Critical Role of Solubility in Drug Discovery
Oral ingestion remains the most convenient and preferred route for drug administration.[3] However, for a drug to be absorbed through the gastrointestinal tract, it must first be in an aqueous solution at the site of absorption.[2] Therefore, solubility is a fundamental parameter that influences a drug's entire developmental lifecycle, from early-stage screening assays to final dosage form design.[1][4]
Key challenges arising from poor solubility include:
-
Low Bioavailability: Inadequate dissolution can lead to insufficient and erratic absorption, compromising therapeutic effect.[2]
-
Formulation Difficulties: Developing stable and effective dosage forms, whether oral or parenteral, is significantly more complex for poorly soluble compounds.
-
Inaccurate Assay Results: Precipitation of compounds in in-vitro and in-vivo screening assays can lead to misleading structure-activity relationship (SAR) data.[3]
The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Understanding the solubility of derivatives like this compound is therefore not just an academic exercise but a crucial step in assessing its potential as a viable drug candidate.
Physicochemical Profile of this compound
To understand the solubility of a compound, we must first examine its structure.
Molecular Structure:
Structural Analysis for Solubility Prediction:
The solubility of a molecule is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[7][8]
-
Indazole Ring System: The bicyclic aromatic indazole core is relatively non-polar.
-
Ethyl Ester Group (-COOEt): This group introduces polarity and a hydrogen bond acceptor site (the carbonyl oxygen).
-
N-acetyl Group (-COCH3): The addition of the acetyl group at the N1 position significantly impacts the molecule's properties compared to its parent compound (Ethyl 1H-indazole-5-carboxylate). It adds a polar carbonyl group, which can act as a hydrogen bond acceptor, but it also blocks the N-H group that could have acted as a hydrogen bond donor. This change generally increases the molecule's size and may slightly decrease its ability to interact with protic solvents compared to the un-acetylated parent.
Hypothesis: Based on this structure, this compound is expected to be a compound of low to moderate polarity. Its solubility is predicted to be poor in highly polar solvents like water and in highly non-polar solvents like hexane. Optimal solubility is anticipated in moderately polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) and polar aprotic solvents (e.g., DMSO, DMF) that can effectively solvate the ester and acetyl functionalities.
Experimental Methodology for Solubility Determination
A reliable method for determining solubility is the isothermal shake-flask method. This technique involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute is then measured in a filtered aliquot of the supernatant.
Materials and Reagents
-
Solute: this compound (purity >95%)
-
Solvents: A range of analytical grade organic solvents should be selected to cover the full polarity spectrum.
-
Non-Polar: Hexane, Toluene
-
Moderately Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone
-
Polar Aprotic: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Polar Protic: Methanol, Ethanol, Isopropanol
-
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Thermostatic shaker/incubator
-
Syringe filters (0.22 µm PTFE or equivalent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
-
Experimental Workflow
The following diagram outlines the key steps in the quantitative determination of solubility.
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The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide on its Biological Activity and Therapeutic Applications
Introduction: The Ascendance of a Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that can bind to multiple, diverse biological targets, thereby serving as a fertile ground for drug discovery.[1][2] The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has unequivocally earned this distinction.[1][3] While rare in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several blockbuster drugs and a robust pipeline of clinical candidates.[1][4][5]
This technical guide offers a comprehensive exploration of the biological activities of the indazole scaffold, intended for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms underpinning its therapeutic effects, examine key structure-activity relationships (SAR), and provide insights into the experimental methodologies used to evaluate these promising compounds.
Anticancer Activity: Targeting the Engines of Malignancy
The most profound impact of the indazole scaffold to date has been in the field of oncology.[6][7][8] Several FDA-approved anticancer agents are built upon this core, primarily functioning as inhibitors of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[6][9]
Multi-Kinase Inhibition: A Strategy of Broad Suppression
A significant number of indazole-based anticancer drugs are multi-kinase inhibitors, targeting several key signaling pathways simultaneously to stifle tumor growth and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[10][11][12]
-
Pazopanib (Votrient®): An oral angiogenesis inhibitor, Pazopanib targets a range of tyrosine kinases including vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α and -β), and c-Kit.[10][13][14][15] By blocking these receptors, Pazopanib effectively disrupts the signaling cascades that promote the formation of new blood vessels essential for tumor survival.[10][14] It is approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[10][14][15]
-
Axitinib (Inlyta®): Another potent and selective inhibitor of VEGFRs (1, 2, and 3), Axitinib is a second-generation tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma.[11][12][16][17] Its mechanism of action is centered on the inhibition of angiogenesis, thereby starving tumors of their required blood supply.[12][16][18] Interestingly, research has also shown that Axitinib can effectively inhibit a mutated form of the BCR-ABL gene (T315I) that confers resistance to other tyrosine kinase inhibitors in certain leukemias.[11]
Table 1: Prominent Indazole-Based Multi-Kinase Inhibitors in Oncology
| Drug Name (Brand Name) | Primary Targets | Approved Indications |
| Pazopanib (Votrient®) | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | Advanced Renal Cell Carcinoma, Soft Tissue Sarcoma[10][14][15] |
| Axitinib (Inlyta®) | VEGFR-1, -2, -3, PDGFR, c-Kit | Advanced Renal Cell Carcinoma[11][12][16][17] |
PARP Inhibition: Exploiting DNA Repair Deficiencies
-
Niraparib (Zejula®): Shifting from kinase inhibition, Niraparib is a potent and highly selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[19][20] PARP enzymes are critical for the repair of single-strand DNA breaks.[19][21] In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death—a concept known as synthetic lethality.[19][22] Niraparib is approved for the maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer in patients who have responded to platinum-based chemotherapy.[20] It has also shown efficacy in metastatic castration-resistant prostate cancer with BRCA mutations.[19]
Visualizing the Mechanism: The VEGF Signaling Pathway
The following diagram illustrates the signaling pathway targeted by indazole-based VEGFR inhibitors like Pazopanib and Axitinib.
Caption: A typical workflow for an in vitro anti-proliferative assay.
Step-by-Step Methodology (based on a study by Zhang et al.)[23]:
-
Cell Culture: Human cancer cell lines (e.g., 4T1 breast cancer, HepG2 liver cancer) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Preparation and Treatment: The indazole derivatives are dissolved in DMSO to create stock solutions. Serial dilutions are then prepared in culture medium. The old medium is removed from the wells, and 100 μL of medium containing the test compounds at various concentrations is added.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
Viability Assessment: A cell viability reagent, such as MTT, is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve. [23]
Conclusion and Future Directions
The indazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry, particularly in the development of targeted cancer therapies. [1][6][24]Its ability to serve as a template for potent and selective inhibitors of a wide range of biological targets underscores its "privileged" status. [1][2]Future research is likely to focus on several key areas:
-
Expanding Therapeutic Applications: While oncology has been the primary focus, the demonstrated anti-inflammatory, antimicrobial, and cardiovascular activities suggest a vast, underexplored therapeutic potential. [25][26][27][28][29]* Overcoming Drug Resistance: A critical challenge in cancer therapy is the emergence of drug resistance. The design of new indazole derivatives that can overcome resistance mechanisms, as seen with Axitinib and the T315I mutation, will be a significant area of investigation. [11]* Novel Synthetic Methodologies: The development of more efficient and diverse synthetic routes to functionalized indazoles will accelerate the discovery of new drug candidates. [4][5][30] In conclusion, the indazole core represents a versatile and powerful platform for the design and development of novel therapeutic agents. A deep understanding of its structure-activity relationships, mechanisms of action, and the experimental methodologies for its evaluation will continue to drive innovation in drug discovery for years to come.
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The Indazole Scaffold: A Privileged Framework for Targeting a Spectrum of Therapeutic Vulnerabilities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its versatile structure and ability to engage in a multitude of non-covalent interactions have propelled the development of a diverse array of therapeutic agents. This guide provides a comprehensive overview of the key therapeutic targets of indazole derivatives, delving into their mechanisms of action, showcasing relevant preclinical and clinical data, and offering detailed experimental protocols for target validation.
The Indazole Nucleus: A Foundation for Potent and Selective Kinase Inhibition in Oncology
The dysregulation of protein kinases is a cornerstone of cancer pathogenesis, making them a prime target for therapeutic intervention. Indazole derivatives have proven to be particularly adept at targeting the ATP-binding pocket of various kinases, leading to the development of several FDA-approved anticancer drugs.[1][2]
Vascular Endothelial Growth Factor Receptors (VEGFRs): Starving Tumors by Halting Angiogenesis
VEGFRs, particularly VEGFR-2, are pivotal in mediating angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][3] Indazole-based compounds, such as Pazopanib and Axitinib , are potent multi-targeted tyrosine kinase inhibitors that effectively block the autophosphorylation of VEGFRs, thereby inhibiting downstream signaling pathways crucial for endothelial cell proliferation and migration.[4][5]
The mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of VEGFR, as depicted in the following signaling pathway:
Caption: Indazole derivatives inhibit GSK-3β-mediated tau hyperphosphorylation.
Multi-Targeting Strategy for Alzheimer's Disease
A promising approach for complex diseases like Alzheimer's involves targeting multiple pathological pathways simultaneously. A new family of 5-substituted indazole derivatives has been developed that exhibit a multitarget profile, inhibiting both cholinesterases (AChE/BuChE) and β-secretase (BACE1), key enzymes in the pathogenesis of Alzheimer's disease. [6]Some of these compounds also demonstrate anti-inflammatory and neuroprotective effects. [6]
Combating Inflammation: Indazole Derivatives as Anti-inflammatory Agents
Indazole derivatives have demonstrated significant anti-inflammatory properties through various mechanisms. [7][8][9]
Cyclooxygenase-2 (COX-2) Inhibition
Several 2H-indazole derivatives have been shown to inhibit human cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. [7]Docking studies suggest a binding mode similar to that of selective COX-2 inhibitors like rofecoxib. [7]
Modulation of Pro-inflammatory Cytokines
Indazole and its derivatives can also exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). [9] Table 2: Anti-inflammatory Activity of Indazole Derivatives
| Compound | Mechanism | In Vitro/In Vivo Model | Key Findings | Reference |
| 2,3-diphenyl-2H-indazole derivatives | COX-2 Inhibition | In vitro human COX-2 assay | Display in vitro inhibitory activity against COX-2 | [7] |
| Indazole | Inhibition of pro-inflammatory cytokines | In vitro assays | Concentration-dependent inhibition of TNF-α | [9] |
| 5-aminoindazole | Inhibition of paw edema | Carrageenan-induced hind paw edema in rats | Significant, dose- and time-dependent inhibition of edema | [9] |
Indazoles in the Fight Against Infectious Diseases
The therapeutic potential of indazole derivatives extends to infectious diseases, with demonstrated activity against bacterial pathogens.
Bacterial DNA Gyrase B (GyrB) Inhibition
A novel class of indazole derivatives has been discovered as potent inhibitors of bacterial DNA Gyrase B (GyrB), a clinically validated target for antibacterial drugs. [10]Through structure-based drug design, these compounds have demonstrated excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). [10]
Experimental Protocols
Kinase Inhibition Assay (Example: VEGFR-2)
This protocol outlines a general method for determining the in vitro inhibitory activity of an indazole derivative against a protein kinase.
Objective: To determine the IC₅₀ value of a test compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test indazole derivative (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound to the wells of a microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the VEGFR-2 enzyme and the substrate to the wells and incubate briefly.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
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In silico modeling and docking studies of Ethyl 1-acetyl-1H-indazole-5-carboxylate
An In-Depth Technical Guide to In Silico Modeling and Docking Studies of Ethyl 1-acetyl-1H-indazole-5-carboxylate
Authored by: A Senior Application Scientist
Foreword: The Strategic Imperative of In Silico Screening in Modern Drug Discovery
In the landscape of contemporary drug development, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, escalating costs, and high attrition rates. The paradigm has shifted towards a more rational, structure-guided approach where computational techniques, or in silico modeling, serve as the critical first step. This guide provides a comprehensive, technically-grounded walkthrough of the in silico modeling and molecular docking process, contextualized through the analysis of a specific, yet representative, molecule: this compound.
Indazole derivatives are a well-established class of heterocyclic compounds that form the core of numerous pharmacologically active agents, demonstrating a wide range of activities including anti-inflammatory, analgesic, and anticancer effects. This compound, as a member of this family, represents a scaffold with significant therapeutic potential. Our objective is to dissect how in silico tools can be leveraged to predict its binding affinity, understand its interaction profile, and ultimately, generate actionable hypotheses for its mechanism of action against a relevant biological target. For the purpose of this guide, we will focus on Cyclooxygenase-2 (COX-2), a well-validated enzyme in the inflammatory pathway and a common target for indazole-based molecules.
This document is designed for researchers, medicinal chemists, and computational biologists. It eschews a simplistic, step-by-step recitation of commands in favor of a deeper narrative that explains the causality behind each methodological choice—from ligand preparation and protein selection to the nuanced interpretation of docking results. Every protocol herein is framed as a self-validating system, emphasizing the checks and balances required for robust and reproducible computational research.
Part 1: Foundational Principles of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. The primary goal is to forecast the binding mode and affinity, which is often quantified as a scoring function that approximates the free energy of binding.
A successful docking study is not merely about generating a low energy score; it is about creating a physically and chemically plausible model of the ligand-receptor interaction. This requires a meticulous approach to both ligand and protein preparation, an appropriate choice of docking algorithm, and a critical, experience-driven analysis of the output.
The Central Dogma: Lock and Key in a Digital World
The foundational "lock and key" model, while simplistic, provides a useful analogy. The protein's active site is the "lock," and the ligand is the "key." However, modern computational chemistry acknowledges the dynamic nature of these molecules. The "induced fit" model, where the binding of a ligand can subtly change the conformation of the protein's active site, is a more accurate representation. Advanced docking programs can account for this flexibility to varying degrees.
The Workflow: A Strategic Overview
The entire process can be conceptualized as a multi-stage funnel, designed to filter and refine data to produce a high-confidence prediction.
Caption: High-level workflow for a typical molecular docking study.
Part 2: Experimental Protocol - Docking this compound against COX-2
This section provides a detailed, step-by-step methodology. The protocols described are based on widely used and validated software tools in the field, such as AutoDock for docking, and PyMOL or Discovery Studio for visualization.
Ligand Preparation: From 2D Structure to 3D Conformer
The starting point is the chemical structure of this compound. A simple 2D drawing is insufficient; we require a geometrically optimized, 3D structure with correct stereochemistry and charge distribution.
Protocol 2.1.1: Ligand Generation and Energy Minimization
-
Structure Generation:
-
Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or the open-source MarvinSketch.
-
Convert the 2D structure to a 3D format (e.g., .sdf or .mol2). This initial 3D conversion uses standard bond lengths and angles but is not energetically favorable.
-
-
Energy Minimization:
-
Rationale: The initial 3D structure is likely in a high-energy, unstable conformation. Energy minimization refines the geometry to find a low-energy, stable conformer. This is crucial as the docking software will explore rotations around torsion bonds, but it starts from this initial geometry.
-
Method: Use a molecular mechanics force field (e.g., MMFF94 or UFF) available in software like Avogadro or Chimera. The goal is to reach a local energy minimum.
-
The process involves iteratively adjusting atomic coordinates to reduce the net force on each atom until a convergence criterion is met.
-
-
File Format Conversion:
-
The final, energy-minimized ligand structure must be saved in the PDBQT format for use with AutoDock Tools. This format includes atomic coordinates, partial charges, and information about rotatable bonds. This is typically done using a script provided with AutoDock Tools.
-
Protein Preparation: Curating the Receptor
The quality of the protein structure is paramount to the success of a docking study. We will use the crystal structure of human COX-2. A suitable entry from the Protein Data Bank (PDB) is 1CX2 , which is COX-2 in complex with a known inhibitor.
Protocol 2.2.1: Receptor Cleaning and Preparation
-
PDB File Acquisition: Download the PDB file (e.g., 1CX2.pdb) from the RCSB PDB database.
-
Structure Cleaning:
-
Rationale: PDB files often contain non-essential molecules, such as water, co-solvents, and co-crystallized ligands. These must be removed to create a clean receptor model for docking. Water molecules, in particular, can interfere with the docking process unless they are known to play a critical role in ligand binding (in which case advanced techniques are needed).
-
Method: Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera.
-
Remove all water molecules (typically named HOH).
-
Remove the co-crystallized ligand and any other heteroatoms not part of the protein.
-
If the protein is a multimer, retain only the chain(s) that form the active site of interest. For 1CX2, this is typically Chain A.
-
-
-
Protonation and Charge Assignment:
-
Rationale: Crystal structures usually lack hydrogen atoms. Correct protonation states for amino acid residues (especially histidine, aspartate, and glutamate) at a physiological pH are critical for accurately modeling electrostatic and hydrogen bonding interactions.
-
Method: Use a dedicated tool like H++ or the preparation wizards within AutoDock Tools or Schrödinger's Maestro. These tools calculate the likely protonation states and add hydrogen atoms accordingly. They also assign partial atomic charges using a force field (e.g., Gasteiger charges in AutoDock).
-
-
File Format Conversion: Save the cleaned, protonated protein structure as a PDBQT file. This step defines the receptor as a rigid entity for the docking calculation.
Active Site Definition: Defining the Search Space
We must explicitly tell the docking program where to perform its search for a binding pose. This is done by defining a "grid box" that encompasses the protein's active site.
Protocol 2.3.1: Grid Box Generation
-
Identifying the Active Site:
-
The most reliable way to define the active site is to use the location of the co-crystallized ligand in the original PDB file (1CX2). By superimposing our prepared protein with the original crystal structure, we can see exactly where the known inhibitor binds.
-
Key residues in the COX-2 active site include Tyr385, Arg513, and Ser530. The grid box should be centered around these residues.
-
-
Defining Grid Parameters:
-
Method: In AutoDock Tools, load the prepared protein (PDBQT file). Use the "Grid Box" option.
-
Adjust the center and dimensions (in x, y, and z) of the box to fully enclose the binding pocket. A typical size might be 60 x 60 x 60 Å, but it should be large enough to allow the ligand to rotate freely while not being excessively large, which would increase computation time unnecessarily.
-
The grid spacing is typically set to 0.375 Å, which offers a good balance between accuracy and speed.
-
-
Generating Grid Maps: The software (AutoGrid) pre-calculates the interaction potential for various atom types (e.g., carbon, oxygen, hydrogen) at each point within the grid box. This dramatically speeds up the subsequent docking phase.
Part 3: Execution and Analysis
With the prepared ligand, protein, and grid, we can now perform the docking simulation and analyze the results.
Running the Molecular Docking Simulation
The docking itself is performed by a program like AutoDock Vina. It uses a stochastic algorithm (like a genetic algorithm) to explore many possible conformations of the ligand within the active site.
Caption: Input/Output flow for an AutoDock Vina docking run.
Protocol 3.1.1: Docking with AutoDock Vina
-
Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box (as determined in 2.3.1), and the name of the output file.
-
Execution: Run Vina from the command line, providing the configuration file as an argument.
-
vina --config conf.txt --log log.txt
-
-
Output: Vina will generate an output PDBQT file containing the coordinates of the top-ranked binding poses (usually 9 or 10) and a log file with their corresponding binding affinities (in kcal/mol).
Interpretation of Results: Beyond the Score
A low binding energy is a promising indicator, but it is not sufficient on its own. A critical visual inspection of the binding pose is mandatory.
3.2.1 Quantitative Analysis
The primary quantitative output is the binding affinity. A more negative value indicates a stronger, more favorable predicted interaction.
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -8.5 | 0.000 |
| 2 | -8.2 | 1.25 |
| 3 | -8.1 | 1.87 |
| ... | ... | ... |
| (Note: Data is illustrative for this compound and would be generated by the actual docking run.) |
3.2.2 Qualitative Analysis: Visual Inspection
This is arguably the most critical step and relies on scientific expertise.
-
Load Complex: Open the prepared protein structure and the output ligand poses file in a molecular visualization tool like PyMOL or Discovery Studio.
-
Analyze Interactions: For the top-ranked pose, analyze the non-covalent interactions between the ligand and the protein. Look for:
-
Hydrogen Bonds: Are there hydrogen bonds to key active site residues? For COX-2, interactions with Ser530 or Arg513 are often critical.
-
Hydrophobic Interactions: Does the indazole ring or ethyl group sit within a hydrophobic pocket?
-
Pi-Stacking: Is the aromatic indazole ring interacting with aromatic residues like tyrosine or phenylalanine?
-
-
Pose Plausibility: Does the pose make chemical sense? Are there any steric clashes (atoms overlapping)? Is the conformation of the ligand energetically reasonable?
A high-quality docking result will show a low binding energy score and a binding pose that features well-defined, plausible interactions with key residues of the active site. For instance, the acetyl group's carbonyl oxygen on our ligand might form a hydrogen bond with a backbone amide in the active site, while the indazole ring system could be stabilized in a hydrophobic channel. This detailed interaction map is the primary output that informs subsequent drug design efforts, such as lead optimization.
Conclusion and Forward Look
This guide has detailed a rigorous and validated workflow for conducting in silico modeling and molecular docking of this compound against the COX-2 enzyme. By following this protocol, researchers can generate a robust hypothesis regarding the compound's potential binding mode and affinity. It is crucial to remember that docking is a predictive tool. The results are not experimental proof but are invaluable for prioritizing compounds for synthesis and biological testing, designing new analogues with improved affinity, and understanding potential mechanisms of action at the molecular level. The true power of this technique lies in its integration into a broader drug discovery program, where computational predictions guide and accelerate experimental work.
References
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Prakash, O., Kumar, A., & Kumar, R. (2013). Indazole: A medicinally important heterocyclic moiety. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 1-10. [Link]
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Cerecetto, H., & Gerpe, A. (2010). Indazole-containing derivatives with biological activity. Mini-Reviews in Medicinal Chemistry, 10(9), 834-847. [Link]
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Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
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Koshland, D. E. (1994). The key-lock theory and the induced fit theory. Angewandte Chemie International Edition in English, 33(23‐24), 2375-2378. [Link]
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Morris, G. M., & Lim-Wilby, M. (2008). Molecular docking. In Methods in molecular biology (pp. 365-382). Humana Press. [Link]
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Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of computational chemistry, 17(5‐6), 490-519. [Link]
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Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., & Stegeman, R. A. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644-648. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
The Indazole-5-Carboxylate Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of a particularly important class of derivatives: the indazole-5-carboxylates. We will delve into the historical context of indazole synthesis, trace the development of regioselective functionalization to access the 5-carboxylate moiety, and explore its pivotal role as a versatile building block in the creation of transformative therapeutics. This guide will further provide detailed synthetic protocols and mechanistic insights, offering both a historical perspective and a practical resource for chemists and pharmacologists in the field.
The Indazole Scaffold: A Century of Therapeutic Potential
The story of indazole begins in the 19th century with the pioneering work of German chemist Emil Fischer. In 1880, Fischer reported the first synthesis of an indazole derivative, laying the groundwork for over a century of chemical exploration.[1][2] Indazoles, existing in three tautomeric forms (1H-, 2H-, and 3H-indazole), are relatively rare in nature, with a few alkaloids like nigellicine and nigeglanine being notable exceptions.[1] This scarcity in the natural world has spurred extensive efforts in synthetic chemistry to access this versatile core.[3]
The indazole nucleus is considered a bioisostere of indole, another critical pharmacophore, yet it offers distinct advantages in drug design, including altered hydrogen bonding capabilities and metabolic stability. This has led to the incorporation of the indazole scaffold into a multitude of FDA-approved drugs with a wide range of therapeutic applications, from the antiemetic granisetron to the anticancer agent axitinib.[3]
The Emergence of Indazole-5-Carboxylates: A Gateway to Functionality
While the initial syntheses focused on the core indazole ring, the true potential of this scaffold in drug discovery was unlocked with the development of methods for regioselective functionalization. The introduction of a carboxylic acid or ester group at the 5-position of the indazole ring proved to be a particularly valuable strategy. The carboxylate group serves as a versatile chemical handle, allowing for a wide range of subsequent chemical modifications, most notably the formation of amide bonds. This has enabled the exploration of vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Early Synthetic Approaches and the Challenge of Regioselectivity
Early methods for the synthesis of the indazole ring, such as the cyclization of o-hydrazino benzoic acids, provided a route to certain indazole-carboxylic acids.[1] However, achieving specific substitution patterns, such as exclusive formation of the 5-carboxylate isomer, was often challenging. Classical approaches frequently resulted in mixtures of isomers, requiring tedious separation and purification steps.
Modern Synthetic Methodologies: Precision and Efficiency
The advent of modern synthetic organic chemistry has provided a toolkit of highly efficient and regioselective methods for the synthesis of indazole-5-carboxylates. These methods can be broadly categorized as follows:
-
Cyclization Strategies: These methods involve the construction of the indazole ring from acyclic precursors already bearing the desired carboxylate functionality. A common approach involves the condensation of a substituted hydrazine with a suitably functionalized cyclohexanone derivative, followed by aromatization.[4]
-
Transition-Metal-Catalyzed Cross-Coupling and Annulation Reactions: The development of palladium-, copper-, and rhodium-catalyzed reactions has revolutionized the synthesis of complex heterocyclic systems. These methods allow for the direct formation of the indazole ring with precise control over substituent placement. For example, transition-metal-catalyzed C-H activation/annulation strategies have emerged as powerful tools for the construction of functionalized indazoles.[5]
The following diagram illustrates a generalized workflow for the synthesis of indazole-5-carboxylate derivatives, highlighting key modern strategies.
Indazole-5-Carboxylates in Drug Discovery: A Privileged Building Block
The true value of indazole-5-carboxylates lies in their role as a versatile intermediate for the synthesis of a vast number of biologically active molecules. The ability to readily form amide bonds from the carboxylic acid has been a particularly fruitful strategy in medicinal chemistry.
Case Study: Indazole-5-carboxamides as Potent and Selective MAO-B Inhibitors
Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a validated therapeutic strategy for Parkinson's disease. Researchers have discovered that indazole-5-carboxamide derivatives are highly potent, selective, and reversible inhibitors of MAO-B.[6] For example, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide has an IC50 for human MAO-B in the subnanomolar range, with over 25,000-fold selectivity against the MAO-A isoform.[6] This high degree of selectivity is crucial for minimizing side effects. The synthesis of these compounds is readily achievable through standard amide coupling procedures starting from the corresponding indazole-5-carboxylic acid.[6]
Quantitative Data on Indazole-5-carboxamide MAO-B Inhibitors
| Compound | R1 | R2 | hMAO-B IC50 (nM) | Selectivity vs. hMAO-A |
| 1 | H | 3,4-di-Cl-Ph | 0.227 | >5700-fold |
| 2 | CH3 | 3,4-di-Cl-Ph | 0.386 | >25000-fold |
| 3 | H | 3,4-di-F-Ph | 1.59 | >6000-fold |
Data synthesized from J. Med. Chem. 2014, 57, 15, 6679-6703.[6]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key indazole-5-carboxylate intermediates and derivatives. These protocols are intended as a guide and may require optimization based on specific substrates and laboratory conditions.
Synthesis of 1H-Indazole-5-carboxylic Acid
This protocol describes a classical approach to the synthesis of the core intermediate.
Step 1: Nitration of 4-methylbenzoic acid
-
To a cooled (0 °C) solution of 4-methylbenzoic acid in concentrated sulfuric acid, add potassium nitrate portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture onto crushed ice and filter the resulting precipitate.
-
Wash the solid with cold water and dry to afford 4-methyl-3-nitrobenzoic acid.
Step 2: Reduction of the nitro group
-
Suspend 4-methyl-3-nitrobenzoic acid in ethanol and add a catalytic amount of Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through Celite and concentrate the filtrate to yield 3-amino-4-methylbenzoic acid.
Step 3: Diazotization and cyclization
-
Dissolve 3-amino-4-methylbenzoic acid in aqueous hydrochloric acid and cool to 0 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Slowly heat the reaction mixture to 80 °C and maintain for 2 hours.
-
Cool the mixture to room temperature and filter the precipitate.
-
Recrystallize the solid from an appropriate solvent system to yield 1H-indazole-5-carboxylic acid.
Synthesis of an N-Aryl Indazole-5-carboxamide Derivative
This protocol outlines a general procedure for the synthesis of an amide derivative from 1H-indazole-5-carboxylic acid.
Step 1: Activation of the carboxylic acid
-
Suspend 1H-indazole-5-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent (e.g., HATU, HBTU, or EDC) and a base (e.g., DIPEA or triethylamine).
-
Stir the mixture at room temperature for 30 minutes to form the activated ester.
Step 2: Amide bond formation
-
Add the desired aniline derivative to the reaction mixture.
-
Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired N-aryl indazole-5-carboxamide.
The following diagram illustrates the experimental workflow for the synthesis of N-aryl indazole-5-carboxamides.
Conclusion
The journey of indazole-5-carboxylate compounds from their conceptual origins in the broader discovery of the indazole scaffold to their current status as a privileged building block in drug discovery is a testament to the power of synthetic chemistry. The development of robust and regioselective synthetic methods has been paramount in unlocking the therapeutic potential of this versatile core. As our understanding of disease biology continues to evolve, the indazole-5-carboxylate scaffold is poised to remain a central feature in the design and synthesis of the next generation of innovative medicines. The ability to readily modify this core structure ensures its continued relevance for researchers and scientists in the ongoing quest for novel and effective therapeutics.
References
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Lai, A.-Q., Chen, Z.-H., Xiao, Z.-C., Pan, Z.-H., & Xiao, W.-C. (2025). Synthesis and Process Optimization of 1-(tert-Butoxycarbonyl)-7-Fluoro-3-Methyl-1H-Indazole-5-Carboxylic Acid. ResearchGate. [Link]
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Various Authors. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. [Link]
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Various Authors. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]
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Broussard, J. A. (2021). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO. [Link]
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- Various Authors. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9(1), 20-34.
- Zhang, D., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4948.
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Various Authors. (2025). Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. [Link]
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Methodological & Application
Application Note: Utilizing Ethyl 1-acetyl-1H-indazole-5-carboxylate as a Foundational Scaffold for Kinase Inhibitor Screening
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, they have become one of the most important target families for drug discovery.[1] The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of several FDA-approved kinase inhibitors, including Pazopanib and Axitinib.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Ethyl 1-acetyl-1H-indazole-5-carboxylate, a representative indazole derivative, as a tool compound for developing, validating, and executing kinase inhibitor screening campaigns. We present detailed protocols for both a primary biochemical screen using a luminescence-based activity assay and a secondary cell-based target engagement assay, providing a robust framework for hit identification and validation.
Introduction: The Indazole Scaffold in Kinase Drug Discovery
The human kinome comprises over 500 protein kinases, which act as molecular switches by catalyzing the phosphorylation of substrate proteins. This process is fundamental to signal transduction pathways governing cell growth, differentiation, and metabolism. The conserved ATP-binding site of kinases, while essential for their function, presents a tractable target for small molecule inhibitors.[1]
The indazole heterocycle has emerged as a highly successful structural motif for targeting this site.[2][3] Its unique arrangement of nitrogen atoms allows it to form key hydrogen bond interactions within the hinge region of the kinase ATP pocket, a common feature of many potent inhibitors. The development of indazole-based compounds has led to significant advances in oncology, with derivatives showing potent inhibition of targets like Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora kinases, and Fibroblast Growth Factor Receptor (FGFR).[2][4][5][6]
This compound serves as an excellent starting point or tool compound for several reasons:
-
Represents the Core Scaffold: It contains the essential indazole ring system responsible for key binding interactions.
-
Functional Handles for Chemistry: The ethyl ester and N-acetyl groups provide sites for synthetic modification, allowing for the generation of a focused library for structure-activity relationship (SAR) studies.
-
Utility in Assay Development: It can be used as a positive control or a reference compound to establish and validate new kinase screening assays before screening larger, more diverse compound libraries.
This guide details the principles and step-by-step protocols for using this compound in a typical kinase inhibitor screening cascade.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 192944-50-6 | [7][8] |
| Molecular Formula | C₁₂H₁₂N₂O₃ | [7] |
| Molecular Weight | 232.24 g/mol | [7] |
| Structure | ![]() |
Principle of Kinase Inhibition Screening
A kinase screening assay is designed to measure the enzymatic activity of a kinase in the presence of a test compound. The fundamental reaction involves the transfer of the terminal (gamma, γ) phosphate from ATP to a specific amino acid residue (serine, threonine, or tyrosine) on a substrate protein or peptide. An inhibitor will interfere with this process, leading to a decrease in substrate phosphorylation.
Caption: Workflow for the ADP-Glo™ luminescence-based kinase assay.
Materials and Reagents
-
Target Kinase: e.g., VEGFR2, Aurora A (recombinant, purified)
-
Kinase Substrate: Specific peptide or protein substrate for the chosen kinase
-
Compound: this compound
-
Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine)
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega)
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
-
ATP: High-purity ATP solution
-
Plates: Solid white, low-volume 384-well assay plates
-
Instrumentation: Multimode plate reader with luminescence detection capability
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform an 11-point serial dilution (1:3) in DMSO to create a concentration gradient for IC₅₀ determination (e.g., from 10 mM down to 0.17 µM). The final assay concentration will be 100-fold lower.
-
-
Assay Plate Setup (384-well format):
-
Add 50 nL of each compound dilution (or DMSO for controls) to the appropriate wells.
-
Negative Control (Max Signal): Wells with DMSO only (0% inhibition).
-
Positive Control (Min Signal): Wells with a saturating concentration of the control inhibitor (100% inhibition).
-
Test Wells: Wells with the this compound serial dilutions.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate master mix in Kinase Reaction Buffer. The final concentration should be optimized for each kinase.
-
Add 2.5 µL of the 2X Kinase/Substrate mix to each well.
-
Prepare a 2X ATP master mix. The concentration should be at or near the ATP Kₘ for the kinase to ensure sensitivity to ATP-competitive inhibitors.
-
Start the reaction by adding 2.5 µL of the 2X ATP mix to all wells. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.
-
Data Analysis
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Determine IC₅₀:
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
-
Assess Assay Quality (Z'-factor):
-
The Z'-factor is a statistical measure of the separation between the positive and negative controls, indicating the quality and robustness of the assay. [9] Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
An assay with a Z' > 0.5 is considered excellent for HTS.
-
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Dose-Response Curve | A graph illustrating the relationship between inhibitor concentration and enzyme inhibition. |
| Z'-Factor | A statistical parameter used to evaluate the quality of a high-throughput screening assay. |
Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)
Rationale and Scientific Principle
A positive result in a biochemical assay confirms a compound can inhibit a purified enzyme, but it does not guarantee activity in a cellular environment. The compound must be able to cross the cell membrane, avoid efflux pumps, and engage its target in the complex milieu of the cytoplasm. [10][11] The NanoBRET™ Target Engagement assay is a powerful method to quantify compound binding to a specific protein target within intact cells. [12]The assay relies on bioluminescence resonance energy transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase fused to the kinase of interest) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the kinase's active site). When a test compound enters the cell and binds to the kinase, it displaces the fluorescent tracer, leading to a decrease in the BRET signal. This provides a direct, quantitative measure of target engagement. [12]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Materials and Reagents
-
Cells: HEK293 cells transiently or stably expressing the NanoLuc®-Kinase fusion protein.
-
Compound: this compound (prepared as in Protocol 1).
-
Tracer: A specific NanoBRET™ tracer for the kinase family of interest.
-
Reagents: Nano-Glo® Substrate, Extracellular NanoLuc® Inhibitor.
-
Media: Opti-MEM® I Reduced Serum Medium.
-
Plates: White, 96-well, cell culture-treated assay plates.
-
Instrumentation: Multimode plate reader capable of simultaneously measuring filtered luminescence at 460 nm (donor) and >610 nm (acceptor).
Step-by-Step Protocol
-
Cell Plating:
-
Suspend cells expressing the NanoLuc®-Kinase fusion in Opti-MEM at a concentration of 2 x 10⁵ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight.
-
-
Compound Dosing:
-
Prepare serial dilutions of the test compound in Opti-MEM at 10X the final desired concentration.
-
Add 10 µL of the 10X compound dilutions to the appropriate wells. Include DMSO-only wells as a no-inhibition control.
-
Incubate at 37°C in a CO₂ incubator for 2 hours.
-
-
Tracer Addition and Signal Reading:
-
Prepare a 3X Tracer/Substrate/Inhibitor mix in Opti-MEM. This contains the fluorescent tracer, the Nano-Glo® Substrate, and the Extracellular NanoLuc® Inhibitor (to quench any signal from non-intact cells).
-
Add 50 µL of this mix to all wells.
-
Incubate at room temperature for 3-5 minutes.
-
Immediately read the plate, measuring donor emission (~460 nm) and acceptor emission (>610 nm).
-
Data Analysis
-
Calculate Raw BRET Ratio: Raw BRET Ratio = Acceptor Signal / Donor Signal
-
Calculate MilliBRET Units (mBU): mBU = 1000 * (RawBRET_Compound - RawBRET_NoTracerControl) / (RawBRET_NoInhibitorControl - RawBRET_NoTracerControl)
-
Determine IC₅₀:
-
Plot the mBU values against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the cellular IC₅₀ for target engagement.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) in Biochemical Assay | 1. Sub-optimal enzyme or ATP concentration. [13] 2. Reagent instability. 3. High variability in dispensing. | 1. Re-optimize enzyme and ATP concentrations via titration experiments. 2. Prepare reagents fresh; ensure proper storage. 3. Verify the accuracy and precision of automated liquid handlers or manual pipettes. |
| Compound Interference (False Positive/Negative) | 1. Compound is fluorescent at assay wavelengths. [13] 2. Compound absorbs light at excitation/emission wavelengths. 3. Compound directly inhibits luciferase. | 1. Pre-screen compounds for auto-fluorescence/luminescence in the absence of assay reagents. 2. If interference is confirmed, consider an orthogonal assay with a different detection modality (e.g., Fluorescence Polarization). [13][9] |
| Poor Correlation between Biochemical and Cellular IC₅₀ | 1. Low cell permeability of the compound. 2. Compound is a substrate for cellular efflux pumps. 3. High protein binding in cell media. 4. Compound is unstable or metabolized in cells. | 1. These are valuable data points. The discrepancy highlights the importance of cell-based assays. [10] 2. Further studies (e.g., Caco-2 permeability, metabolic stability assays) are needed to understand the compound's properties. |
| High Variability in Cell-Based Assay | 1. Inconsistent cell numbers per well. 2. Edge effects on the plate. 3. Cell health is compromised. | 1. Ensure a homogenous single-cell suspension before plating. 2. Do not use the outer wells of the plate for experimental data; fill them with media or PBS instead. 3. Monitor cell viability and ensure consistent culture conditions. |
Conclusion
This compound, while not an inhibitor itself, represents a valuable chemical tool for kinase drug discovery programs. Its indazole core provides a validated starting point for chemical exploration. By employing the robust biochemical and cell-based screening protocols detailed in this guide, researchers can effectively use this compound to establish a reliable screening cascade. This two-tiered approach, beginning with a direct measure of enzymatic inhibition and progressing to a quantitative assessment of target engagement in live cells, ensures that resources are focused on compounds with the highest potential for therapeutic development. The insights gained from these assays are critical for making informed decisions in the hit-to-lead optimization process.
References
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
-
Yadav, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. Retrieved from [Link]
-
Bentham Science. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. Retrieved from [Link]
-
YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. Retrieved from [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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Application Notes & Protocols: A Comprehensive Guide to the Deacetylation of N-Acetylated Indazoles
Introduction: The Strategic Role of the N-Acetyl Group in Indazole Synthesis
The indazole core is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of compounds with diverse biological activities.[1] In the multi-step synthesis of complex indazole derivatives, the protection of the ring's nitrogen atoms is often a critical strategic decision. The N-acetyl group serves as a common and effective protecting group, modulating the reactivity and directing the regioselectivity of subsequent chemical transformations.
However, the ultimate utility of the final compound often requires the removal of this protecting group. The deacetylation step, while conceptually a simple hydrolysis of an amide bond, is a reaction of significant practical importance. The choice of deacetylation method is dictated by the overall molecular landscape—specifically, the presence of other sensitive functional groups that must be preserved. Harsh conditions, such as high temperatures or the use of strong acids or bases, can lead to undesired side reactions, including the cleavage of other protecting groups (e.g., esters, silyl ethers) or epimerization of chiral centers.[2][3]
This guide provides a detailed overview of the primary methods for the deacetylation of N-acetylated indazoles. We will explore the mechanistic underpinnings of each technique, present detailed experimental protocols, and offer insights into selecting the optimal conditions for a given substrate, ensuring high yields and product integrity.
Mechanistic Foundations of N-Acetyl Indazole Hydrolysis
The deacetylation of an N-acetylated indazole is fundamentally an amide hydrolysis reaction. The stability of the amide bond, arising from resonance delocalization of the nitrogen lone pair into the carbonyl group, necessitates catalysis to achieve cleavage under practical laboratory timescales.[4] The two principal catalytic pathways are acid-catalyzed and base-catalyzed hydrolysis.
Acid-Catalyzed Mechanism
Under acidic conditions, the reaction is initiated by the protonation of the acetyl carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[4][5] The subsequent proton transfers and elimination of the indazole ring as a leaving group regenerate the free amine and produce acetic acid.
Caption: Mechanism of Acid-Catalyzed Deacetylation.
Base-Catalyzed (Saponification) Mechanism
In the presence of a strong base, such as sodium or potassium hydroxide, the reaction proceeds via direct nucleophilic attack of the hydroxide ion on the electrophilic acetyl carbonyl carbon.[5][6] This forms a tetrahedral intermediate, which then collapses to release the indazolide anion as the leaving group. A final proton abstraction from the solvent (e.g., water) yields the neutral, deacetylated indazole.[6]
Caption: Mechanism of Base-Catalyzed Deacetylation.
Experimental Protocols for Deacetylation
The selection of a deacetylation protocol is a critical decision based on the stability of the substrate to the reaction conditions. The following workflow provides a general decision-making framework.
Caption: Workflow for Selecting a Deacetylation Method.
Protocol 1: Strong Acid-Catalyzed Deacetylation
This method is effective but harsh, making it suitable for robust molecules that lack acid-sensitive functional groups.[3]
Principle: The amide bond is hydrolyzed under reflux with a strong mineral acid, typically hydrochloric acid, in an aqueous or alcoholic solvent.
Materials:
-
N-acetylated indazole
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Water (H₂O)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-acetylated indazole (1.0 equiv) in a suitable solvent such as a 1:1 mixture of ethanol and water.
-
Acid Addition: To the stirred solution, add concentrated hydrochloric acid (typically 3-6 M final concentration).
-
Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-100 °C).[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Workup - Cooldown & Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the excess acid by adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with an organic solvent like EtOAc or DCM (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization as needed.
Causality Insights:
-
Protonation: The initial protonation of the carbonyl oxygen is the key activation step, making the carbonyl carbon significantly more electrophilic.[4]
-
Reflux: The high temperature provides the necessary activation energy to overcome the stability of the amide bond.[3]
-
Neutralization: Careful neutralization is critical to prevent degradation of the desired product and to ensure safe handling. The use of a bicarbonate base is standard for quenching strong acids.
Protocol 2: Strong Base-Catalyzed Deacetylation
This method is also highly effective but can be destructive to base-labile groups such as esters or certain carbamates.[3][7]
Principle: The amide bond is saponified using a strong hydroxide base in an aqueous or alcoholic solvent at elevated temperatures.
Materials:
-
N-acetylated indazole
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets
-
Ethanol (EtOH) or Methanol (MeOH) and Water (H₂O)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux
Procedure:
-
Reaction Setup: Dissolve the N-acetylated indazole (1.0 equiv) in a mixture of alcohol (e.g., EtOH) and water (e.g., 2:1 ratio) in a round-bottom flask.
-
Base Addition: Add a significant excess of solid NaOH or KOH (e.g., 5-10 equivalents).[7]
-
Heating: Attach a reflux condenser and heat the mixture to reflux (80-110 °C).[7]
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-18 hours).
-
Workup - Cooldown and Neutralization: Cool the reaction to room temperature. Remove the alcohol under reduced pressure. Adjust the pH of the remaining aqueous residue to ~7 with 1 M HCl.
-
Extraction: Extract the neutralized aqueous solution with EtOAc or DCM (3 x volume).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the residue by column chromatography or recrystallization.
Causality Insights:
-
Hydroxide Nucleophile: Unlike the acid-catalyzed method, this reaction relies on a potent nucleophile (OH⁻) to directly attack the carbonyl carbon.[6]
-
Excess Base: A large excess of base is often required to drive the reaction to completion and ensure the hydrolysis equilibrium lies far to the product side.
-
Solvent Choice: The use of an alcohol/water mixture ensures the solubility of both the organic substrate and the inorganic base.
Protocol 3: Mild and Chemoselective Deacetylation with Schwartz's Reagent
For substrates bearing sensitive functional groups incompatible with harsh acidic or basic conditions, milder reagents are necessary. Schwartz's reagent (zirconocene hydrochloride) offers an excellent alternative for chemoselective N-deacetylation.[2] This method is particularly valuable as it is compatible with common protecting groups like Boc, Fmoc, Cbz, and Ts.[8]
Principle: The oxophilic, hard Lewis-acid character of the zirconium center coordinates to the amide oxygen, activating the carbonyl for reduction/cleavage under neutral conditions.
Materials:
-
N-acetylated indazole
-
Schwartz's Reagent (Chlorobis(cyclopentadienyl)hydridozirconium(IV))
-
Anhydrous Tetrahydrofuran (THF)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Inert atmosphere setup (e.g., Argon or Nitrogen balloon)
Procedure:
-
Reaction Setup: To a stirred solution of the N-acetylated indazole (1.0 equiv) in anhydrous THF (e.g., 100 mg in 2 mL) under an inert atmosphere, add Schwartz's reagent (3–6 equiv) at room temperature.[2]
-
Stirring: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (typically complete within 0.5–3 hours).[2]
-
Quenching: Upon completion, quench the reaction by the careful addition of water.
-
Extraction: Extract the resulting solution with DCM (2 x 5 mL for a 100 mg scale reaction).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the pure deacetylated indazole.
Causality Insights:
-
Anhydrous Conditions: Schwartz's reagent is moisture-sensitive; therefore, anhydrous solvents and an inert atmosphere are essential for its efficacy.
-
Chemoselectivity: The reagent's specific affinity for the amide functional group allows for deacetylation without affecting many other protecting groups, providing a high degree of orthogonality in complex syntheses.[2][8]
Comparative Summary of Methods
| Method | Reagents | Temperature | Typical Time | Advantages | Disadvantages |
| Acidic Hydrolysis | Conc. HCl in EtOH/H₂O | Reflux (80-100 °C) | 2-16 h | Inexpensive, readily available reagents.[3] | Harsh conditions, not compatible with acid-labile groups.[3][9] |
| Basic Hydrolysis | NaOH or KOH in EtOH/H₂O | Reflux (80-110 °C) | 4-18 h | Effective, uses common lab reagents.[7] | Harsh conditions, not compatible with base-labile groups (e.g., esters).[3] |
| Schwartz's Reagent | Cp₂ZrHCl in anhydrous THF | Room Temperature | 0.5-3 h | Very mild, rapid, and highly chemoselective.[2][8] | Reagent is expensive and requires inert atmosphere techniques. |
References
- BenchChem. (n.d.). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- Bhat, R. G., et al. (2014). Chemoselective N-Deacetylation under Mild Conditions. Organic & Biomolecular Chemistry.
-
Fife, T. H. (1985). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. The Journal of Organic Chemistry. [Link]
-
Abban, G. (2015). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Electronic Theses and Dissertations. [Link]
-
Organic Chemistry Portal. (n.d.). Acetyl Protection. [Link]
-
ResearchGate. (2023). How can one remove an acetyl protecting group from an acetylated sugar?[Link]
-
Common Organic Chemistry. (n.d.). Acetyl Deprotection - Basic Conditions. [Link]
-
Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. [Link]
-
KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. [Link]
-
Singh, P., et al. (2020). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]
-
Ferrari, V., et al. (2015). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. Molecules. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 4. Khan Academy [en.khanacademy.org]
- 5. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 6. dc.etsu.edu [dc.etsu.edu]
- 7. Acetyl Deprotection - Basic Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Ethyl 1-acetyl-1H-indazole-5-carboxylate as a building block in drug discovery
Application Notes & Protocols: Ethyl 1-acetyl-1H-indazole-5-carboxylate
A Versatile Building Block for Modern Drug Discovery
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, provides a rigid framework that can effectively orient substituents for optimal interaction with biological targets.[3] Marketed drugs such as Pazopanib (a multi-kinase inhibitor for cancer), Granisetron (a 5-HT3 antagonist for chemotherapy-induced nausea), and Benzydamine (a non-steroidal anti-inflammatory agent) highlight the broad therapeutic applicability of this heterocyclic motif.[4]
This compound emerges as a particularly valuable building block for drug discovery campaigns. It offers a strategic entry point into novel chemical space by providing two distinct and orthogonally reactive functional handles on the core indazole scaffold:
-
The N1-Acetyl Group: This serves as a protecting group for the indazole nitrogen, preventing unwanted side reactions and directing electrophilic substitution. Its controlled removal unmasks the N-H group, providing a vector for further diversification.
-
The C5-Ethyl Carboxylate: This ester functionality is a versatile handle for elaboration. It can be readily converted into amides, hydrazides, or reduced to a primary alcohol, enabling the exploration of structure-activity relationships (SAR) through the generation of diverse compound libraries.
This document serves as a comprehensive guide for researchers, providing detailed protocols, physicochemical data, and strategic insights into the effective utilization of this compound in drug discovery programs.
Physicochemical Properties & Handling
Proper handling and storage are critical for maintaining the integrity of the starting material. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₃ | [5][6] |
| Molecular Weight | 232.24 g/mol | [5] |
| CAS Number | 192944-50-6 | [5][7] |
| Appearance | Solid (typically off-white to yellow) | [8] |
| Purity | ≥95% (typical) | [9] |
| Storage | Store at 0-8 °C, away from moisture | [10] |
| Safety | WGK 3 (Water Hazard Class) | [8] |
Note: Buyer assumes responsibility to confirm product identity and purity as analytical data may not be provided by all suppliers.[8]
Strategic Application in Synthesis Design
The choice of this compound is a strategic decision rooted in synthetic efficiency and rational drug design. The molecule is designed for controlled, sequential functionalization.
Caption: Strategic roles of the functional groups.
The N1-acetyl group allows chemists to perform reactions on other parts of the molecule without interference from the acidic indazole N-H proton. Subsequently, its removal under mild basic conditions reveals a nucleophilic nitrogen, ready for alkylation or arylation, often used to build moieties that target the hinge region of kinases. The C5-ester is positioned to project vectors into solvent-exposed regions of a binding pocket, making it an ideal site for introducing groups that can enhance solubility or forge new polar contacts.
Key Synthetic Protocols
The following protocols provide step-by-step methodologies for the primary transformations of this compound.
Protocol 1: N-Deacetylation to Ethyl 1H-indazole-5-carboxylate
This protocol describes the selective removal of the N1-acetyl protecting group while preserving the C5-ethyl ester.
Rationale: The N-acetyl group is an amide and is susceptible to basic hydrolysis. By using mild conditions (a weak base like potassium carbonate in a protic solvent), we can cleave the N-C bond of the acetyl group without significantly hydrolyzing the less reactive ethyl ester.
Caption: Workflow for N-Deacetylation.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in methanol (MeOH, approx. 10 mL per 1 g of starting material).
-
Reagent Addition: In a separate flask, dissolve potassium carbonate (K₂CO₃, 1.5 eq) in a minimal amount of water and add it dropwise to the methanol solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
To the remaining aqueous residue, add ethyl acetate (EtOAc) and water.
-
Separate the organic layer. Wash it sequentially with water and brine.
-
-
Purification & Isolation:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The resulting solid, Ethyl 1H-indazole-5-carboxylate, is often pure enough for the next step. If necessary, it can be further purified by recrystallization from an ethanol/water mixture.
-
-
Validation: Confirm the structure by ¹H NMR (disappearance of the acetyl singlet at ~2.7 ppm) and mass spectrometry (observation of the correct molecular ion for C₁₀H₁₀N₂O₂).[8][11]
Protocol 2: Saponification and Amide Coupling
This two-stage protocol demonstrates the conversion of the C5-ester to a carboxylic acid, followed by a standard amide coupling to showcase its utility as a diversification handle.
Rationale:
-
Saponification: Ester hydrolysis requires stronger basic conditions than N-deacetylation. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is effective for cleaving the ester without significant side reactions.
-
Amide Coupling: Modern peptide coupling reagents like HATU provide a highly efficient and mild method for forming amide bonds.[12] HATU activates the carboxylic acid, allowing for rapid reaction with a primary or secondary amine in the presence of a non-nucleophilic base like DIPEA to neutralize the generated acid.
Caption: Workflow for Saponification and Amide Coupling.
Step-by-Step Methodology:
Stage 1: Saponification
-
Setup: Dissolve Ethyl 1H-indazole-5-carboxylate (1.0 eq, obtained from Protocol 1) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, ~2.0 eq) and stir the mixture at room temperature until TLC indicates complete consumption of the ester.
-
Acidification: Cool the mixture in an ice bath and carefully acidify to pH 2-3 with 1M hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.
-
Isolation: Extract the aqueous mixture with EtOAc (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield 1H-indazole-5-carboxylic acid.
Stage 2: Amide Coupling
-
Setup: In a dry flask under an inert atmosphere (N₂), dissolve the 1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add the desired amine (1.1 eq), HATU (1.1 eq), and N,N-diisopropylethylamine (DIPEA, 2.5 eq).[12]
-
Reaction: Stir the solution at room temperature for 4-12 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with EtOAc and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.[12]
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography on silica gel to obtain the target amide.
-
Validation: Confirm the final structure by ¹H NMR (presence of amide N-H and signals corresponding to the added amine) and high-resolution mass spectrometry (HRMS).
Conclusion: A Gateway to Novel Therapeutics
This compound is more than a simple chemical; it is a strategically designed building block that provides an efficient and flexible entry point to a privileged pharmacological scaffold. Its dual functionality allows for controlled, sequential modification, making it an ideal starting material for generating focused libraries in hit-to-lead and lead optimization campaigns. The protocols outlined here provide a reliable foundation for chemists to unlock the potential of this versatile intermediate in the quest for new and improved medicines.[4][13]
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]
-
Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. [Link]
-
Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate. [Link]
-
Ethyl 1H-indazole-5-carboxylate. PubChem. [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 192944-50-6 [amp.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 192944-50-6 this compound [chemsigma.com]
- 8. Ethyl 1H-indazole-5-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Ethyl 1H-indazole-5-carboxylate | C10H10N2O2 | CID 1501980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Ethyl 1-acetyl-1H-indazole-5-carboxylate in Fragment-Based Lead Discovery
Introduction: From Privileged Scaffolds to High-Quality Leads
Fragment-Based Lead Discovery (FBLD) has firmly established itself as a cornerstone of modern drug discovery, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2][3] The core principle of FBLD is elegantly simple: begin with small, low-complexity molecules ("fragments"), identify those that bind to a biological target with high ligand efficiency, and then apply structure-guided medicinal chemistry to evolve these weak-binding hits into potent, drug-like leads.[4][5][6] This bottom-up approach allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties.[7]
Central to the success of any FBLD campaign is the quality of the fragment library. A well-designed library is enriched with "privileged scaffolds"—molecular cores that are known to interact with various biological targets. The indazole nucleus is a quintessential example of such a scaffold, appearing in numerous approved drugs and clinical candidates across a wide range of therapeutic areas, including oncology and inflammation.[8][9][10][11] Its rigid bicyclic structure and versatile substitution patterns make it an ideal starting point for building high-affinity ligands. This guide focuses on a specific indazole-based fragment, Ethyl 1-acetyl-1H-indazole-5-carboxylate , detailing its application from initial screening to lead optimization.
Fragment Profile: this compound
The suitability of a molecule for an FBLD campaign is often assessed by the "Rule of Three," which provides guidelines for key physicochemical properties.[3] this compound is an exemplary fragment that aligns well with these principles.
| Property | Value | Rationale for FBLD Suitability |
| Molecular Formula | C12H12N2O3[12][13] | Simple composition, low complexity. |
| Molecular Weight | 232.24 g/mol [13] | Adheres to the "Rule of Three" (MW < 300 Da), ensuring it can fit into small pockets on a protein surface.[3] |
| cLogP (Calculated) | ~1.5 - 2.0 | Falls within the "Rule of Three" (cLogP < 3), suggesting good aqueous solubility, which is critical for screening at high concentrations.[3] |
| Hydrogen Bond Donors | 0 | The N-acetylation removes the typical indazole N-H donor, which can be a strategic choice to probe specific interactions. |
| Hydrogen Bond Acceptors | 4 (2x Carbonyl O, 2x Indazole N) | Provides multiple points for directed interactions with the protein target. |
| Rotatable Bonds | 3 | Low conformational flexibility increases the likelihood that the observed binding mode is the lowest energy conformation. |
The N1-acetyl group and the C5-ethyl carboxylate ester are not merely passive substituents. They serve as critical "chemical handles" or vectors for subsequent optimization. The acetyl group can be readily removed or modified, while the ester provides a classic site for amide coupling, allowing for the systematic "growing" of the fragment into unexplored regions of the protein's binding site.[1][14] This pre-installed synthetic potential makes it a highly valuable and efficient starting point for a medicinal chemistry program.
FBLD Workflow: A Strategic Overview
The journey from a fragment library to a validated lead compound follows a structured, multi-stage process. The primary goal is to identify true binders, understand their precise mode of interaction, and use that information to guide rational chemical optimization.
Caption: High-level workflow for a typical FBLD campaign.
Application Note 1: Primary Screening Methodologies
The initial screening phase is designed to detect the weak, often millimolar-to-micromolar affinity, binding events characteristic of fragments. This requires highly sensitive biophysical techniques that are robust to the high compound concentrations used.
Protocol 1: Surface Plasmon Resonance (SPR) for Primary Screening
Causality & Expertise: SPR is a label-free technology that measures changes in mass on a sensor chip surface in real-time.[15][16] It is exceptionally well-suited for FBLD because it consumes very little protein, can detect low molecular weight binders, and provides kinetic data (association and dissociation rates) in addition to affinity (KD).[17] Careful experimental design is paramount to eliminate common artifacts like non-specific binding and DMSO mismatch effects.[18]
Methodology:
-
Target Immobilization:
-
Covalently immobilize the purified target protein onto a carboxymethylated dextran (CM5) sensor chip using standard amine coupling chemistry (EDC/NHS).
-
Aim for a low immobilization density (e.g., 2000-4000 Response Units, RU) to minimize mass transport limitations.
-
Activate a reference flow cell and block it with ethanolamine without protein immobilization. This is a self-validating step to subtract bulk refractive index changes and non-specific binding to the chip surface.
-
-
Assay Development:
-
Prepare a running buffer (e.g., HBS-EP+) with a matched concentration of DMSO (typically 1-5%) to the fragment stock solutions. Mismatched DMSO is a primary source of false positives.[18]
-
Confirm target activity on the chip surface by injecting a known small molecule binder or natural ligand.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound in 100% DMSO. Dilute into running buffer to a final screening concentration (e.g., 200 µM).
-
Inject the fragment solution over the target and reference flow cells at a high flow rate (e.g., 50-100 µL/min) to minimize mass transport.
-
Use a short contact time (e.g., 30-60 seconds) followed by a dissociation phase.
-
-
Data Analysis & Hit Triage:
-
Perform a double reference subtraction (subtracting the reference flow cell signal from the active flow cell, and then subtracting a buffer-only injection).
-
A "hit" is identified by a stable, concentration-dependent binding response that is significantly above the noise level.
-
Characterize initial hits by performing a dose-response analysis to determine an approximate equilibrium dissociation constant (KD).
-
Protocol 2: NMR Spectroscopy for Ligand-Observed Screening
Causality & Expertise: Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful primary screening technique. Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are particularly effective.[19][20] In an STD experiment, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred to any bound ligand via spin diffusion. By subtracting a spectrum where the protein is not saturated, only the signals from the binding fragment remain, providing unambiguous evidence of interaction.[19][21]
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., phosphate buffer in D2O, pH 7.4).
-
Prepare a stock solution of this compound in deuterated DMSO (DMSO-d6).
-
Add the fragment to the protein solution to a final concentration of 100-500 µM.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton reference spectrum of the protein-fragment mixture.
-
Acquire an STD spectrum using a pulse sequence that includes a saturation pulse train. The "on-resonance" saturation frequency should be set on a protein resonance (e.g., -1 ppm) and the "off-resonance" frequency should be set far from any signals (e.g., 40 ppm).
-
The difference spectrum (off-resonance minus on-resonance) reveals the signals of the bound fragment.
-
-
Data Analysis & Hit Triage:
-
A "hit" is confirmed by the presence of fragment signals in the STD difference spectrum.
-
The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein (the "group epitope mapping").
-
Application Note 2: Hit Validation and Structural Characterization
A primary hit is merely a starting point. It is crucial to confirm that the observed binding is specific and to determine the precise binding mode. This is the most critical phase of FBLD, as it provides the blueprint for rational lead optimization.
Caption: A typical workflow for validating and characterizing a fragment hit.
Protocol 3: X-ray Crystallography for Hit Characterization
Causality & Expertise: Obtaining a high-resolution co-crystal structure of the fragment bound to the target protein is the gold standard in FBLD.[22][23] It provides unambiguous confirmation of the binding site, the fragment's orientation, and the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) that mediate binding.[24] This structural information is indispensable for the subsequent structure-based design phase.[25][26]
Methodology:
-
Protein Crystallization:
-
Generate well-ordered crystals of the target protein in its apo (unliganded) form. This requires screening a wide range of crystallization conditions (precipitants, pH, temperature).
-
The crystals must be robust enough to withstand the soaking procedure and diffract to a high resolution (<2.5 Å is desirable).[23]
-
-
Fragment Soaking:
-
Prepare a "soaking solution" containing the crystallization mother liquor supplemented with a high concentration of this compound (typically 1-10 mM) and a cryoprotectant.
-
Transfer an apo crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours. This allows the fragment to diffuse into the crystal and bind to the protein.
-
-
X-ray Diffraction Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen to prevent radiation damage.
-
Collect X-ray diffraction data using a synchrotron source for the highest quality data.[25]
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.
-
Calculate an electron density map. A "hit" is confirmed by the appearance of unambiguous, well-defined electron density in the binding pocket that corresponds to the shape of the indazole fragment.
-
Model the fragment into the density and refine the structure. Analyze the key interactions between the fragment and the protein residues (e.g., hydrogen bonds to the carbonyl oxygens, pi-stacking with the indazole ring).
-
Application Note 3: Fragment-to-Lead (F2L) Optimization
With a validated structural hit in hand, the goal shifts to increasing potency from the millimolar or high micromolar range to the nanomolar range. This is achieved through several key strategies.[1][2][27]
Caption: Key strategies for optimizing a fragment hit into a potent lead compound.
Hypothetical Case Study: "Growing" the Indazole Fragment
Let's assume X-ray crystallography reveals that this compound binds in a pocket where the C5-ethyl carboxylate vector points towards a small, unoccupied hydrophobic sub-pocket. This structural insight provides a clear and actionable hypothesis for optimization.
The Strategy: Fragment Growing. The most direct path to improved affinity is to extend the molecule from the C5 position to engage this new sub-pocket.[14][28] The ethyl ester is an ideal handle for this.
Proposed Synthetic Elaboration:
-
Hydrolysis: Saponify the ethyl ester of the parent fragment to the corresponding carboxylic acid.
-
Amide Coupling: Utilize standard peptide coupling reagents (e.g., HATU, HOBt) to couple the carboxylic acid with a small library of amines designed to probe the hydrophobic sub-pocket (e.g., cyclopropylamine, isobutylamine, benzylamine).
-
Structure-Activity Relationship (SAR) Analysis: Screen the newly synthesized amides using the primary SPR assay to quantify the change in affinity.
-
Iterative Refinement: A significant improvement in affinity (e.g., 10-100 fold) from one of the new analogs validates the design hypothesis. The co-crystal structure of this improved compound can then be determined to guide the next round of design, creating a powerful, structure-guided optimization cycle. This approach was successfully used in the discovery of indazole-based AXL kinase inhibitors, demonstrating the power of this workflow.[29]
This iterative process of design, synthesis, and testing, continually informed by structural biology, is the engine that drives FBLD and efficiently transforms a simple, low-affinity fragment like this compound into a highly potent and selective lead compound.
References
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). Frontiers in Chemistry. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry. [Link]
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). National Center for Biotechnology Information. [Link]
-
Practical aspects of NMR-based fragment screening. (2014). PubMed. [Link]
-
Fragment-to-Lead. Creative Biostructure. [Link]
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Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (2020). Sygnature Discovery. [Link]
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Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. (2013). DiVA portal. [Link]
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Fragment Screening by Surface Plasmon Resonance. (2010). National Center for Biotechnology Information. [Link]
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Application Notes and Protocols for Amide Coupling with Ethyl 1-acetyl-1H-indazole-5-carboxylate
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Indazole Carboxamides in Modern Drug Discovery
The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous marketed drugs and clinical candidates.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. The synthesis of N-substituted indazole-3-carboxamides, for instance, has led to the development of potent inhibitors for enzymes like poly(ADP-ribose)polymerase-1 (PARP-1) and p21-activated kinase 1 (PAK1).[2][3]
This application note provides a comprehensive guide to the synthesis of indazole-5-carboxamides, focusing on the amide coupling of Ethyl 1-acetyl-1H-indazole-5-carboxylate. This process begins with the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by a robust coupling protocol with a representative amine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and provide a framework for troubleshooting and optimization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel molecular entities.
Core Principles: The Chemistry of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and kinetically slow due to the competing acid-base reaction, which forms a non-reactive carboxylate salt.[4] Therefore, the cornerstone of modern amide synthesis is the in situ activation of the carboxylic acid. This is achieved by converting the carboxylic hydroxyl group into a better leaving group, transforming the acid into a highly electrophilic species that is readily attacked by the amine nucleophile.[5][6]
A plethora of coupling reagents has been developed for this purpose, broadly categorized into carbodiimides and phosphonium/uronium salts.[5][7]
-
Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] However, this intermediate can be prone to side reactions, including racemization of chiral centers and rearrangement to a stable N-acylurea. To mitigate these issues and improve efficiency, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[8] These additives trap the O-acylisourea to form a less reactive but more stable active ester, which then cleanly reacts with the amine.[9]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most efficient coupling agents available.[10] They react with the carboxylate to directly form a highly activated OAt-ester.[11][12] The reaction is typically rapid and clean, and the pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the transition state, further accelerating the reaction.[10] These reactions require a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to first deprotonate the carboxylic acid.[13]
General Workflow for Amide Coupling
The overall process can be visualized as a sequence of distinct stages, from initial preparation to the final purified product.
Caption: General workflow for a typical amide coupling experiment.
Detailed Experimental Protocols
This section details a two-step procedure: (1) the saponification of this compound to its corresponding carboxylic acid, and (2) the subsequent HATU-mediated amide coupling with benzylamine as a model primary amine.
Part A: Hydrolysis of this compound
Rationale: The ester must first be converted to the free carboxylic acid to enable activation by the coupling reagent. A standard saponification using lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is a reliable method.
| Reagent | MW ( g/mol ) | Equiv. | Amount (for 1g scale) | Notes |
| This compound | 232.24 | 1.0 | 1.0 g (4.31 mmol) | Starting material.[14][15] |
| Tetrahydrofuran (THF) | - | - | 15 mL | Co-solvent for solubility. |
| Methanol (MeOH) | - | - | 5 mL | Co-solvent for solubility. |
| Water (H₂O) | - | - | 5 mL | Solvent for LiOH. |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 2.5 | 452 mg (10.77 mmol) | Base for hydrolysis. |
| 1M Hydrochloric Acid (HCl) | - | - | ~11 mL | For acidification to pH ~3-4. |
Step-by-Step Procedure:
-
Dissolution: To a 100 mL round-bottom flask, add this compound (1.0 g, 4.31 mmol). Add THF (15 mL), MeOH (5 mL), and H₂O (5 mL) and stir until all solids dissolve.
-
Hydrolysis: Add LiOH·H₂O (452 mg, 10.77 mmol) to the solution. Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Acidification: Once complete, cool the flask in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring until the pH of the solution is approximately 3-4 (check with pH paper). A precipitate of the carboxylic acid should form.
-
Isolation: Filter the resulting solid through a Büchner funnel, wash the filter cake with cold water (2 x 10 mL), and dry under high vacuum. The product, 1-acetyl-1H-indazole-5-carboxylic acid, is typically used in the next step without further purification.
Part B: HATU-Mediated Amide Coupling
Rationale: This protocol utilizes HATU for its high efficiency and fast reaction rates.[10] DIPEA is employed as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the coupling.[4] A pre-activation step ensures the formation of the active ester before the amine is introduced, which often leads to cleaner reactions and higher yields.[16]
Caption: Reaction scheme for the target amide coupling.
| Reagent | MW ( g/mol ) | Equiv. | Amount (for 1 mmol scale) | Notes |
| 1-acetyl-1H-indazole-5-carboxylic acid | 204.18 | 1.0 | 204 mg (1.0 mmol) | Prepared from Part A. |
| HATU | 380.23 | 1.1 | 418 mg (1.1 mmol) | Coupling reagent. Handle in a fume hood.[10] |
| Benzylamine | 107.15 | 1.05 | 113 mg, 115 µL (1.05 mmol) | Model amine. |
| DIPEA | 129.24 | 3.0 | 388 mg, 520 µL (3.0 mmol) | Non-nucleophilic base.[13] |
| Anhydrous DMF | - | - | 5 mL | Polar aprotic solvent. Ensure it is dry.[17] |
Step-by-Step Procedure:
-
Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 1-acetyl-1H-indazole-5-carboxylic acid (204 mg, 1.0 mmol) in anhydrous DMF (5 mL).
-
Pre-activation: Add DIPEA (520 µL, 3.0 mmol) followed by HATU (418 mg, 1.1 mmol). Stir the mixture at room temperature for 15-30 minutes. The solution may change color.[16]
-
Coupling: Add benzylamine (115 µL, 1.05 mmol) dropwise to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by TLC (e.g., 50% Ethyl Acetate in Hexanes) or LC-MS. The reaction is typically complete within 1-3 hours.[18]
-
Quench: Upon completion, pour the reaction mixture into a separatory funnel containing water (25 mL).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (2 x 15 mL, to remove DMF), saturated aqueous NaHCO₃ (1 x 15 mL), and finally with brine (1 x 15 mL).[16]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzyl-1-acetyl-1H-indazole-5-carboxamide.[19]
Process Optimization and Troubleshooting
Even robust protocols can encounter issues. Common problems in amide coupling include low yields, incomplete reactions, and the formation of side products.[16][20]
Caption: A decision tree for troubleshooting common amide coupling issues.
Common Issues & Solutions:
-
Low or No Yield:
-
Cause: Incomplete activation of the carboxylic acid is a primary culprit. This can be due to degraded coupling reagents or insufficient base.[16]
-
Solution: Always use fresh, high-quality coupling reagents. Ensure the solvent is anhydrous, as water will hydrolyze the activated intermediate.[16] Consider increasing the pre-activation time or switching to an alternative coupling reagent like PyBOP.[7]
-
-
Unreacted Amine:
-
Cause: The amine may be deactivated through protonation if insufficient base is present. Steric hindrance on a bulky amine can also slow the reaction significantly.[16]
-
Solution: Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA are used. For sterically hindered amines, consider elevating the reaction temperature (e.g., to 40-50 °C) or allowing for longer reaction times.
-
-
Byproduct Formation:
-
Cause: The primary byproduct from HATU is tetramethylurea, which is water-soluble and typically removed during workup. If the N-acetyl group on the indazole is labile under certain conditions, this could present a complication, though it is generally stable to these coupling conditions.
-
Solution: A meticulous aqueous workup, particularly with LiCl washes for DMF removal, is critical for isolating a clean crude product before final purification.[16]
-
-
Racemization (for chiral substrates):
-
Cause: Over-activation or prolonged exposure to basic conditions can lead to epimerization of α-chiral centers.
-
Solution: While HATU is known for low racemization, running the reaction at a lower temperature (e.g., 0 °C) can further suppress this side reaction.[16] Additives like HOBt or OxymaPure are also known to act as racemization suppressants.[16]
-
References
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Royal Society of Chemistry. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
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FAO AGRIS. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
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Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
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PubMed. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Retrieved from [Link]
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PubMed. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Retrieved from [Link]
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Reddit. (2024). Struggling with amide coupling : r/Chempros. Retrieved from [Link]
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RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
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Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Application Note & Protocols: The Strategic Role of Ethyl 1-acetyl-1H-indazole-5-carboxylate in the Synthesis of Novel Anti-Cancer Agents
Abstract
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved anti-cancer drugs and clinical candidates.[1][2][3] Its unique bicyclic aromatic structure allows it to mimic the purine base of ATP, enabling potent inhibition of various protein kinases involved in oncogenic signaling.[4][5] This document provides a detailed guide on the strategic utilization of Ethyl 1-acetyl-1H-indazole-5-carboxylate , a key intermediate designed for the efficient and controlled synthesis of diverse indazole-based anti-cancer agents. We will explore the chemical rationale behind its design and provide robust, step-by-step protocols for its conversion into advanced drug-like molecules.
Introduction: The Indazole Core in Oncology
Indazole derivatives have demonstrated remarkable efficacy as inhibitors of critical cancer-related targets, including:
The development of potent and selective indazole-based drugs hinges on the ability to strategically functionalize the indazole core at specific positions. This compound is an advanced building block engineered to facilitate this process.
Causality Behind the Intermediate's Design:
-
N1-Acetyl Group: This group serves two primary functions. First, it acts as a protecting group , preventing unwanted side reactions at the N1 position during subsequent synthetic steps. Second, it directs electrophilic substitution reactions to other positions on the benzene ring. This controlled reactivity is crucial for building molecular complexity in a predictable manner.
-
C5-Ethyl Carboxylate Group: This ester moiety is a versatile synthetic handle . It is relatively stable but can be readily hydrolyzed to a carboxylic acid. This acid functionality is the gateway to a vast array of derivatives, most commonly via amide bond formation, a cornerstone of modern drug synthesis.[7]
The following sections provide detailed protocols for leveraging these features to synthesize a library of potential anti-cancer agents.
Core Synthetic Workflow & Protocols
The overall synthetic strategy involves a three-stage process: (1) Unmasking the key reactive group via ester hydrolysis, (2) Diversification via amide coupling, and (3) Final deprotection to yield the target compound.
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Application Notes: A Guide to the Cellular and Biochemical Screening of Novel Anti-Inflammatory Compounds
<
Introduction
Inflammation is a fundamental biological process that, while protective in acute scenarios, can lead to significant tissue damage and chronic disease when dysregulated. The development of novel anti-inflammatory therapeutics hinges on robust and reliable screening platforms to identify and characterize lead compounds. This guide provides an in-depth overview and detailed protocols for a hierarchical screening strategy, progressing from broad cellular assays to specific biochemical and mechanistic studies. We will focus on key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPK), and the Cyclooxygenase (COX) enzymes, which are pivotal targets in anti-inflammatory drug discovery.[1][2]
The core of this strategy is to first identify compounds that modulate inflammatory responses in a cellular context and then to dissect their precise mechanism of action. This approach ensures that resources are focused on candidates with the highest potential for therapeutic success.
Part 1: Foundational Concepts in Inflammatory Signaling
A thorough understanding of the underlying molecular pathways is critical for designing effective screening assays and interpreting results.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response.[1][3] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or bacterial lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[4] This frees the NF-κB dimer, most commonly p65/p50, to translocate into the nucleus.[5] Once in the nucleus, it binds to specific DNA sequences to drive the transcription of a wide array of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like COX-2.[6][7] Due to its central role, inhibiting NF-κB activation is a major goal in anti-inflammatory drug development.[3]
Caption: Figure 3. Hierarchical Drug Discovery Workflow.
Part 3: Experimental Protocols and Application Notes
This section provides detailed, step-by-step methodologies for key assays in the anti-inflammatory screening cascade.
Protocol 1: LPS-Induced Cytokine Release in Macrophages
This is a cornerstone primary assay to assess the general anti-inflammatory potential of test compounds in a relevant immune cell type. Murine macrophage cell lines like RAW 264.7 are commonly used.
-
Objective: To quantify the inhibitory effect of test compounds on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from LPS-stimulated macrophages.
-
Rationale: LPS, a component of Gram-negative bacteria, is a potent activator of macrophages, mimicking a bacterial infection and inducing a strong inflammatory response. M[8]easuring the inhibition of key cytokines provides a robust readout of anti-inflammatory activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for adherence. 2[9]. Compound Pre-treatment: Remove the culture medium. Add fresh medium containing various concentrations of the test compound or reference controls (e.g., Dexamethasone). Incubate for 1 hour. [10] * Scientist's Note: A 1-hour pre-incubation allows the compound to enter the cells and engage its target before the inflammatory stimulus is introduced.
-
LPS Stimulation: Add Lipopolysaccharide (LPS) to each well to a final concentration of 100-200 ng/mL, except for the unstimulated (vehicle) control wells. I[11]ncubate for 6 to 24 hours. The incubation time can be optimized depending on the cytokine of interest (TNF-α peaks earlier, around 6 hours, while IL-6 may require longer). 4[12]. Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and/or IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions. 6[8][13]. Data Analysis: Calculate the percent inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value (the concentration at which 50% inhibition is achieved).
Protocol 2: NF-κB Luciferase Reporter Assay
This cell-based assay directly measures the transcriptional activity of NF-κB and is ideal for identifying compounds that interfere with this specific pathway.
-
Objective: To quantify the activation or inhibition of the NF-κB signaling pathway.
-
Rationale: This assay utilizes a cell line engineered to contain a luciferase reporter gene under the control of NF-κB response elements. W[14]hen NF-κB is activated and translocates to the nucleus, it drives the expression of luciferase, producing a light signal that is easily quantifiable. T[15]his provides a direct and sensitive measure of pathway activity.
[16]Step-by-Step Methodology:
-
Cell Transfection/Seeding: Seed a stable NF-κB reporter cell line (e.g., HEK293-NF-κB-luc) into a white, opaque 96-well plate suitable for luminescence readings. Allow cells to adhere overnight.
-
Compound Pre-treatment: Treat cells with test compounds or a known NF-κB inhibitor (e.g., Bay11-7082) for 1 hour. 3[16]. Stimulation: Induce NF-κB activation by adding a stimulant like TNF-α (e.g., 10 ng/mL) to the wells. Incubate for 6-8 hours. 4[15]. Lysis and Reagent Addition: Remove the medium and lyse the cells. Add the luciferase detection reagent according to the assay kit's protocol. 5[14]. Luminescence Measurement: Read the luminescence signal on a plate reader.
-
Data Analysis: Normalize the signal to a control (e.g., unstimulated cells or a constitutively expressed control reporter like Renilla luciferase). C[15]alculate the percent inhibition and determine IC50 values for active compounds.
Protocol 3: In Vitro COX-1 and COX-2 Enzymatic Inhibition Assay
This biochemical assay is critical for determining a compound's direct inhibitory effect on COX enzymes and for assessing its selectivity.
-
Objective: To determine the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.
-
Rationale: By using purified enzymes, this assay isolates the interaction between the compound and the target protein, removing cellular complexities. I[17]t allows for the calculation of a Selectivity Index (SI = IC50 COX-1 / IC50 COX-2), which is crucial for identifying COX-2 selective inhibitors.
[17]Step-by-Step Methodology (Fluorometric Method):
-
Reagent Preparation: Prepare assay buffer, purified ovine COX-1 or human recombinant COX-2 enzyme, a fluorometric probe, and the substrate (arachidonic acid). 2[18][19]. Plate Setup: In a 96-well opaque microplate, add the assay buffer, enzyme (either COX-1 or COX-2), and various concentrations of the test compound or reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2). 3[17]. Reaction Initiation: Prepare a reaction mix containing the fluorometric probe and cofactor. Add this mix to the wells. Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells. 4[18]. Kinetic Measurement: Immediately begin reading the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes. 5[17][18]. Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound concentration and calculate the IC50 values for both COX-1 and COX-2. Calculate the Selectivity Index.
Protocol 4: Western Blot for Phosphorylated Signaling Proteins
This assay provides mechanistic insight by directly visualizing the activation state of key signaling proteins within the NF-κB and MAPK pathways.
-
Objective: To detect the phosphorylation of key inflammatory signaling proteins such as p65 (NF-κB) and p38 (MAPK) in response to a stimulus and its modulation by a test compound.
-
Rationale: Phosphorylation is a key step in the activation of many signaling proteins. Using antibodies specific to the phosphorylated forms of proteins like p65 (at Ser536) or p38 allows for a direct assessment of pathway activation. I[20]nhibition of this phosphorylation confirms the compound's mechanism of action.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7) in a 6-well plate. The next day, pre-treat with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes) to capture peak phosphorylation. 2[8]. Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of the proteins. 3[21]. Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample, separate them by size using SDS-polyacrylamide gel electrophoresis, and transfer them to a PVDF membrane. 5[21]. Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding. (Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background). I[21]ncubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-p65 or anti-phospho-p38).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. 7[21]. Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total p65).
[22]### Part 4: Data Interpretation and Benchmarking
Quantitative data from these assays should be systematically organized to compare novel compounds against established reference drugs.
Table 1: Benchmark IC50 Values for Reference Anti-Inflammatory Compounds
| Compound | Assay | Target/Readout | Cell Line / Enzyme | IC50 Value | Reference(s) |
| Dexamethasone | Cytokine Release | TNF-α Production | RAW 264.7 | ~10-100 nM | , [10] |
| Indomethacin | Cytokine Release | IL-11 Production | Rheumatoid Synovial Cells | < 10 µM | |
| Indomethacin | COX Inhibition | COX-1 Activity | Ovine COX-1 | ~10-20 nM | |
| Indomethacin | COX Inhibition | COX-2 Activity | Human rec. COX-2 | ~100-200 nM | , [23] |
| Celecoxib | COX Inhibition | COX-2 Activity | Human rec. COX-2 | ~40 nM | |
| SC-560 | COX Inhibition | COX-1 Activity | Ovine COX-1 | ~9 nM |
Note: IC50 values are approximate and can vary based on specific experimental conditions.
Part 5: In Vivo Validation
Promising compounds identified and characterized through this in vitro screening cascade must ultimately be validated in a living system.
The Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model of acute inflammation, suitable for the initial in vivo evaluation of anti-inflammatory agents.
[24][25]* Principle: A sub-plantar injection of carrageenan, a polysaccharide, into the paw of a rodent (typically a rat) induces a reproducible inflammatory response characterized by swelling (edema), which peaks within 3-5 hours. *[24][26] Procedure: Animals are pre-treated with the test compound (orally or via injection) before the carrageenan challenge. The volume or thickness of the paw is measured at regular intervals using a plethysmometer. *[27][28] Readout: The efficacy of the compound is determined by its ability to reduce the paw edema compared to a vehicle-treated control group. N[26]SAIDs and corticosteroids are known to be active in this model.
The development of effective anti-inflammatory drugs requires a multi-faceted and logical screening approach. By starting with broad cellular assays to identify active compounds and progressing through more specific biochemical and mechanistic studies, researchers can efficiently identify promising candidates and elucidate their mode of action. The protocols and workflows detailed in this guide provide a robust framework for the discovery and characterization of the next generation of anti-inflammatory therapeutics.
References
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Huang, P., Han, J., & Hui, L. (n.d.). MAPK signaling in inflammation-associated cancer development. National Institutes of Health. Available at: [Link]
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Liu, T., et al. (2017). NF-κB signaling in inflammation. PubMed. Available at: [Link]
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Amal, H., et al. (2012). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. National Institutes of Health. Available at: [Link]
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Goldman, D. (2022). Cyclooxygenase (COX) Enzymes, Inhibitors, and More. Verywell Health. Available at: [Link]
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Liu, T., et al. (2017). NF-κB signaling in inflammation. ResearchGate. Available at: [Link]
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Minghetti, L. (2004). The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research. PubMed Central. Available at: [Link]
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Amal, H., et al. (2012). A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases. PubMed. Available at: [Link]
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Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Available at: [Link]
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Shih, R.-H., Wang, C.-Y., & Yang, C.-M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. National Institutes of Health. Available at: [Link]
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Cryer, B., & Feldman, M. (1998). Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Oxford Academic. Available at: [Link]
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Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Available at: [Link]
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Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. PubMed. Available at: [Link]
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Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Available at: [Link]
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Crunkhorn, S. (2008). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Available at: [Link]
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Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Available at: [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Available at: [Link]
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ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? Available at: [Link]
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ResearchGate. (2018). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Available at: [Link]
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Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Available at: [Link]
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Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay Kit. Available at: [Link]
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Gerstner, L., et al. (2017). Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Available at: [Link]
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Li, Y., et al. (2012). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. Available at: [Link]
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Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Available at: [Link]
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Kim, Y.-J., et al. (2018). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Available at: [Link]
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Wu, C.-H., et al. (2021). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. National Institutes of Health. Available at: [Link]
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ResearchGate. (n.d.). IC50 values indicating the concentrations at which the studied groups... Available at: [Link]
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Tomita, M., et al. (2000). Differential inhibitory effects of indomethacin, dexamethasone, and interferon-gamma (IFN-γ) on IL-11 production by rheumatoid synovial cells. National Institutes of Health. Available at: [Link]
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ResearchGate. (n.d.). IC50 values μM of anti-inflammatory activities of indomethacin and strong tested drugs on RAW264.7 cell line. Available at: [Link]
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High-Throughput Screening Assays for Indazole Derivatives: A Guide for Drug Discovery Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] These heterocyclic molecules have demonstrated a wide range of biological activities, including potent inhibition of protein kinases and enzymes crucial in disease pathways, particularly in oncology and immunology.[1][3] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds. This guide provides an in-depth overview and detailed protocols for conducting HTS assays to identify and characterize novel indazole-based inhibitors.
The Significance of Indazoles in Drug Discovery
Indazole derivatives have emerged as a focal point in the development of targeted therapies. Their rigid bicyclic structure provides a versatile framework for designing specific inhibitors against a variety of biological targets. Notably, indazole-containing compounds have been successfully developed as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 8 (CDK8), and Extracellular signal-Regulated Kinase (ERK1/2). Furthermore, they have shown promise in modulating the activity of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), a critical regulator of immune responses.[1] The ability to systematically screen libraries of indazole derivatives is therefore paramount in uncovering new therapeutic agents.
Core Principles of High-Throughput Screening for Indazole Derivatives
Successful HTS campaigns for indazole derivatives rely on robust and sensitive assay technologies. The choice of assay format is dictated by the specific target and the desired endpoint. Key considerations include the biological relevance of the assay, its suitability for automation, and the signal-to-noise ratio. This guide will focus on two widely applicable and powerful HTS technologies: AlphaScreen for biochemical kinase assays and a cell-based assay for monitoring enzyme activity in a more physiologically relevant context.
Application Note 1: High-Throughput Screening of Indazole Derivatives Against Aurora Kinase A using AlphaScreen
Introduction
Aurora Kinase A is a serine/threonine kinase that plays a critical role in mitotic progression. Its overexpression is frequently observed in various cancers, making it an attractive target for anticancer drug development. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based assay suitable for HTS of kinase inhibitors.[4][5][6] It relies on the proximity of donor and acceptor beads, which, when brought together by a biological interaction (in this case, the phosphorylation of a substrate by the kinase), generate a luminescent signal.
Assay Principle
The AlphaScreen kinase assay involves a biotinylated substrate peptide and a specific anti-phospho-substrate antibody. The substrate is captured by streptavidin-coated donor beads, while the antibody is captured by Protein A-coated acceptor beads. When the kinase phosphorylates the substrate, the anti-phospho antibody binds to it, bringing the donor and acceptor beads into close proximity (<200 nm). Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm.[6][7] Inhibitors of the kinase will prevent substrate phosphorylation, thus reducing the luminescent signal.
Caption: AlphaScreen assay principle for Aurora Kinase A inhibition.
Materials and Reagents
-
Enzyme: Recombinant human Aurora Kinase A
-
Substrate: Biotinylated peptide substrate (e.g., Biotin-LRRASLG)
-
Antibody: Anti-phospho-substrate antibody (specific for the phosphorylated substrate)
-
Beads: Streptavidin Donor Beads and Protein A Acceptor Beads
-
ATP: Adenosine triphosphate
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Stop Solution: 50 mM EDTA in assay buffer
-
Indazole Compound Library: Compounds dissolved in 100% DMSO
-
Control Inhibitor: A known Aurora Kinase A inhibitor (e.g., Alisertib)
-
Microplates: 384-well or 1536-well white, opaque microplates
Protocol
-
Compound Plating:
-
Prepare serial dilutions of the indazole compound library in 100% DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20-50 nL) of the compound solutions to the assay plates.
-
Include positive controls (no enzyme or a potent inhibitor) and negative controls (DMSO vehicle) on each plate.
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix of Aurora Kinase A and the biotinylated substrate in assay buffer. The optimal concentrations should be determined empirically through enzyme and substrate titration experiments.
-
-
Kinase Reaction:
-
Dispense the enzyme/substrate mix into the compound-containing wells of the assay plate.
-
Prepare an ATP solution in assay buffer at a concentration close to the Km for Aurora Kinase A.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Prepare a detection mix containing the anti-phospho-substrate antibody, Streptavidin Donor Beads, and Protein A Acceptor Beads in assay buffer with EDTA to stop the kinase reaction.
-
Add the detection mix to all wells.
-
Incubate the plate in the dark at room temperature for at least 60 minutes to allow for bead association.
-
-
Signal Reading:
-
Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis and Interpretation
-
Normalization: Normalize the raw data to the plate controls. The percent inhibition can be calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Hit Identification: Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
-
Dose-Response Curves: For confirmed hits, perform dose-response experiments to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Parameter | Recommended Value | Rationale |
| Final DMSO Concentration | ≤ 1% | High concentrations of DMSO can inhibit enzyme activity.[8] |
| ATP Concentration | At or near Km | Ensures the assay is sensitive to competitive inhibitors. |
| Z'-factor | > 0.5 | A statistical parameter indicating the robustness of the assay.[9] |
Application Note 2: Cell-Based HTS Assay for Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism.[10] Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, thereby promoting tumor immune escape.[11] A cell-based assay provides a more physiologically relevant system for screening IDO1 inhibitors, as it accounts for factors such as cell permeability and off-target effects.[10][11]
Assay Principle
This assay utilizes a human cancer cell line (e.g., HeLa or A375) that can be induced to express IDO1 by treatment with interferon-gamma (IFN-γ).[10][12] The activity of IDO1 is measured by quantifying the production of its downstream metabolite, kynurenine. Kynurenine can be detected colorimetrically after a chemical reaction with p-dimethylaminobenzaldehyde (p-DMAB), which forms a yellow-colored product.[13] Indazole derivatives that inhibit IDO1 will reduce the amount of kynurenine produced, leading to a decrease in the colorimetric signal.
Caption: Cell-based IDO1 inhibition assay workflow.
Materials and Reagents
-
Cell Line: Human HeLa or A375 cells
-
Cell Culture Medium: DMEM supplemented with 10% FBS and antibiotics
-
Inducing Agent: Recombinant human interferon-gamma (IFN-γ)
-
Substrate: L-Tryptophan
-
Detection Reagent: p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid
-
Lysis Buffer: (Optional, for endpoint assays)
-
Indazole Compound Library: Compounds dissolved in 100% DMSO
-
Control Inhibitor: A known IDO1 inhibitor (e.g., Epacadostat)[10][12]
-
Microplates: 96-well or 384-well clear, flat-bottom tissue culture-treated plates
Protocol
-
Cell Seeding:
-
Seed HeLa or A375 cells into microplates at an optimized density and allow them to adhere overnight.
-
-
IDO1 Induction and Compound Treatment:
-
Remove the culture medium and replace it with fresh medium containing IFN-γ (e.g., 100 ng/mL) and L-Tryptophan (e.g., 100 µM).
-
Add the indazole compounds from the pre-plated library to the cells.
-
Incubate the plates for 48-72 hours to allow for IDO1 expression and activity.
-
-
Kynurenine Detection:
-
After the incubation period, carefully collect the cell culture supernatant.
-
Add the p-DMAB reagent to the supernatant.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
-
Signal Reading:
-
Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis and Interpretation
The data analysis workflow is similar to the AlphaScreen assay, involving normalization, hit identification, and IC50 determination from dose-response curves. It is crucial to perform a parallel cytotoxicity assay (e.g., using CellTiter-Glo or MTT) to identify compounds that reduce the kynurenine signal due to cell death rather than specific IDO1 inhibition.
| Parameter | Recommended Value | Rationale |
| Cell Seeding Density | Empirically determined | Ensures a healthy cell monolayer and reproducible results. |
| IFN-γ Concentration | 50-100 ng/mL | Sufficient to induce robust IDO1 expression. |
| Cytotoxicity Counter-screen | Mandatory | Distinguishes true inhibitors from cytotoxic compounds. |
Conclusion
The protocols outlined in this guide provide a robust framework for the high-throughput screening of indazole derivatives against key drug targets. By leveraging the sensitivity of biochemical assays like AlphaScreen and the physiological relevance of cell-based assays, researchers can efficiently identify and characterize novel indazole-based inhibitors. Rigorous assay validation, including the determination of the Z'-factor and the use of appropriate controls, is essential for the success of any HTS campaign.[8][9] The identified hits can then be advanced into lead optimization programs, ultimately contributing to the development of new and effective therapies.
References
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- Eglen, R. M., Reisine, T., Roby, P., Rouleau, N., Illy, C., Bosse, R., & Bielefeld, M. (2008). The use of AlphaScreen technology in HTS: current status. Current Chemical Genomics, 1, 2–10.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
- National Center for Biotechnology Information. (2012). Assay Guidance Manual. Bethesda (MD)
- Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 958-967.
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KNIME. (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. Retrieved from [Link]
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Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
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Troubleshooting & Optimization
Common side reactions in the synthesis of Ethyl 1-acetyl-1H-indazole-5-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 1-acetyl-1H-indazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Troubleshooting Guide & FAQs
Issue 1: Low Yield of the Desired N-1 Acetylated Product and Formation of a Regioisomer.
Question: My reaction is yielding a mixture of products, and after characterization (e.g., by NMR), I've identified the presence of the N-2 acetylated isomer (Ethyl 2-acetyl-2H-indazole-5-carboxylate). How can I improve the regioselectivity for the desired N-1 product?
Answer: This is a classic challenge in the functionalization of indazoles. The indazole ring possesses two reactive nitrogen atoms, and acylation can occur at either the N-1 or N-2 position, leading to regioisomers.[1] The 1H-indazole tautomer is generally the more thermodynamically stable form.[1][2] Consequently, the N-1 substituted product is often the thermodynamically favored isomer.[3] However, reaction conditions can significantly influence the kinetic versus thermodynamic product distribution.
Root Cause Analysis:
-
Kinetic vs. Thermodynamic Control: The N-2 position can sometimes be more kinetically favored, leading to the formation of the N-2 acetylated product, especially under certain conditions. Over time, and with the right conditions, this can isomerize to the more stable N-1 product.[3]
-
Reaction Conditions: The choice of base and solvent plays a pivotal role in directing the regioselectivity of the acylation.[1][3]
Solutions & Protocols:
-
Optimize Base and Solvent System: The combination of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) has been shown to be highly selective for N-1 alkylation and can be extrapolated to acylation.[4][5] The sodium cation can coordinate with the N-2 nitrogen, sterically hindering reaction at that position and favoring N-1 acylation.
-
Thermodynamic Equilibration: Running the reaction for a longer duration or at a slightly elevated temperature can facilitate the isomerization of any kinetically formed N-2 product to the more stable N-1 isomer.[3]
Experimental Protocol for Improved N-1 Selectivity:
-
To a stirred suspension of Ethyl 1H-indazole-5-carboxylate in anhydrous THF, add 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add 1.2 equivalents of acetyl chloride or acetic anhydride dropwise.
-
Let the reaction warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of N-1 vs. N-2 Acetylation:
Caption: Reaction pathways for the acetylation of Ethyl 1H-indazole-5-carboxylate.
Issue 2: Presence of Carboxylic Acid Impurity.
Question: My final product is contaminated with 1-acetyl-1H-indazole-5-carboxylic acid. What is the cause of this, and how can I prevent it?
Answer: The presence of the carboxylic acid is due to the hydrolysis of the ethyl ester group.[6] This can occur during the reaction workup or purification if conditions are too acidic or basic, especially in the presence of water.
Root Cause Analysis:
-
Basic Hydrolysis (Saponification): If a strong base like sodium hydroxide is used for quenching or workup, it can readily hydrolyze the ester, particularly if the mixture is heated.[6]
-
Acidic Hydrolysis: A strong acidic workup can also catalyze the hydrolysis of the ester, although this is generally slower than basic hydrolysis.[6]
Solutions & Protocols:
-
Neutral Workup: Use a mild quenching agent like saturated aqueous ammonium chloride. Ensure the pH of the aqueous layer does not become strongly acidic or basic during extraction.
-
Anhydrous Conditions: While the workup introduces water, ensuring the reaction itself is run under strictly anhydrous conditions can prevent premature hydrolysis.
-
Purification Strategy: If the acid has formed, it can often be removed by an aqueous bicarbonate wash during the workup. The carboxylate salt will be soluble in the aqueous layer, while the desired ester product remains in the organic layer.
Purification Protocol to Remove Carboxylic Acid Impurity:
-
Dissolve the crude product in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution.
-
Separate the layers and wash the organic layer again with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified ester.
Issue 3: Incomplete Reaction - Starting Material Remains.
Question: After running the reaction for the specified time, I still have a significant amount of the starting material, Ethyl 1H-indazole-5-carboxylate, remaining. How can I drive the reaction to completion?
Answer: Incomplete conversion is a common issue that can often be resolved by optimizing reaction parameters.
Root Cause Analysis:
-
Insufficient Deprotonation: The indazole nitrogen must be deprotonated to become sufficiently nucleophilic for acylation. An inadequate amount or quality of the base will result in incomplete reaction.
-
Inactive Acetylating Agent: The acetylating agent (e.g., acetyl chloride, acetic anhydride) may have degraded due to exposure to moisture.
-
Low Reaction Temperature or Insufficient Time: The reaction may be too slow at the current temperature to reach completion in the allotted time.
Solutions & Protocols:
-
Verify Reagent Quality: Use a fresh, unopened container of the acetylating agent. Ensure the base (e.g., NaH) has not been deactivated by prolonged exposure to air.
-
Increase Reagent Stoichiometry: A slight excess of the base (1.1-1.2 equivalents) and acetylating agent (1.2-1.5 equivalents) can help drive the reaction to completion.
-
Increase Reaction Temperature/Time: After the initial addition of the acetylating agent at a low temperature, consider allowing the reaction to warm to room temperature or gently heating it (e.g., to 40-50 °C) while monitoring by TLC. Extending the reaction time can also improve conversion.
Quantitative Data Summary:
| Issue | Potential Cause | Recommended Solution | Expected Purity Improvement |
| Isomer Formation | Non-selective reaction conditions | Use NaH in THF | >95% N-1 isomer |
| Acid Impurity | Hydrolysis during workup | Saturated bicarbonate wash | >98% ester form |
| Incomplete Reaction | Insufficient reagents/time | Increase stoichiometry and reaction time/temp | >95% conversion |
Visualizing the Troubleshooting Logic
Caption: Troubleshooting workflow for common synthesis issues.
References
-
Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork. [Link]
-
Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
Yadav, M., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Clark, J. (2015). Hydrolysis of esters. Chemguide. [Link]
Sources
Optimizing reaction conditions for the N-acetylation of indazoles
Welcome to the technical support center for the N-acetylation of indazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important transformation. Our focus is on providing practical, evidence-based solutions to common challenges, ensuring the integrity and success of your experimental outcomes.
Introduction to N-Acetylation of Indazoles
The N-acetylation of indazoles is a fundamental reaction in medicinal chemistry and materials science. The indazole scaffold is a privileged structure found in numerous biologically active compounds, and the ability to selectively introduce an acetyl group at one of the two nitrogen atoms (N-1 or N-2) is crucial for modulating their physicochemical and pharmacological properties. However, achieving high regioselectivity and yield can be challenging due to the nuanced reactivity of the indazole ring system. This guide will address the most common issues encountered in the lab and provide robust strategies for optimization.
Troubleshooting Guide
This section is formatted to address specific problems you may be encountering during the N-acetylation of your indazole substrates.
Problem 1: Poor Regioselectivity (Mixture of N-1 and N-2 Acetylated Products)
Symptoms:
-
NMR or LC-MS analysis of the crude reaction mixture shows two distinct product peaks corresponding to the N-1 and N-2 acetylated isomers.
-
Difficulty in separating the two isomers by standard chromatography.
Root Cause Analysis:
The regioselectivity of indazole acylation is a delicate balance between kinetic and thermodynamic control. The N-1 substituted indazole is generally the thermodynamically more stable isomer, while the N-2 position can sometimes be the kinetically favored site of attack, depending on the reaction conditions.[1][2][3] Factors such as the choice of base, solvent, and the electronic and steric nature of substituents on the indazole ring significantly influence the N-1/N-2 ratio.[1][3]
Solutions & Optimization Strategies:
-
Favoring the Thermodynamic N-1 Product:
-
Isomerization: It has been suggested that the N-2 acetylindazole can isomerize to the more stable N-1 regioisomer.[1][2] Prolonging the reaction time or gently heating the reaction mixture (if thermally stable) may facilitate this equilibration.
-
Base and Solvent Selection: The choice of base and solvent is critical. While strong bases like sodium hydride (NaH) are often used for deprotonation, this can sometimes lead to mixtures in acylation reactions.[4] Consider using weaker, non-nucleophilic bases. The solvent can also play a role; for instance, in N-alkylation, THF has been shown to favor N-1 substitution.[1][3]
-
-
Electrochemical Approach for High N-1 Selectivity:
-
An "anion pool" method has been developed that electrochemically generates indazole anions, which then react with an acid anhydride to give highly selective N-1 acylation.[4][5][6] This method avoids the use of strong bases and has been shown to produce the N-1 product with no evidence of the N-2 isomer.[4]
-
Experimental Protocol: Electrochemical N-1 Acetylation of Indazole [4]
-
In an undivided electrochemical cell equipped with two carbon electrodes, dissolve the indazole substrate and a supporting electrolyte (e.g., tetra-n-butylammonium tetrafluoroborate) in a suitable solvent like acetonitrile.
-
Apply a constant current (e.g., 8 mA) for a set period (e.g., 3 hours) to generate a solution of the indazole anion.
-
While maintaining the current, add 1.4 equivalents of acetic anhydride to the reaction mixture.
-
Continue the electrolysis for an additional period (e.g., 3 hours).
-
Upon completion, terminate the current and work up the reaction mixture for purification.
Problem 2: Low or No Product Yield (Starting Material Recovered)
Symptoms:
-
TLC or LC-MS analysis indicates a significant amount of unreacted indazole starting material.
-
The isolated yield of the desired N-acetylated product is low.
Root Cause Analysis:
Low conversion can stem from several factors, including insufficient activation of the indazole, a deactivated acylating agent, or suboptimal reaction conditions such as temperature and concentration.
Solutions & Optimization Strategies:
-
Choice of Acetylating Agent:
-
Acetic Anhydride vs. Acetyl Chloride: Acetic anhydride is a common and effective acetylating agent. Acetyl chloride can also be used, but it generates HCl as a byproduct, which can protonate the starting indazole or product, potentially hindering the reaction.[7] If using acetyl chloride, the inclusion of a stoichiometric amount of a non-nucleophilic base is essential.
-
Activation with DMAPO/Boc₂O: A one-pot direct N-acylation of indazole with carboxylic acids (including acetic acid) has been developed using a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (Boc₂O) system.[8] This method proceeds under mild conditions and can provide high yields.[8]
-
-
Reaction Temperature:
-
While many N-acetylations proceed at room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to determine the optimal temperature. Be cautious, as excessive heat can lead to side product formation.
-
-
Catalyst Choice:
-
The use of a catalyst can significantly improve reaction rates and yields. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the N-1 acylation of indazoles.[9]
-
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low product yield.
Problem 3: Formation of Undesired Byproducts
Symptoms:
-
Besides the desired N-acetylated product and starting material, other spots are visible on TLC or peaks in LC-MS.
-
Purification is complicated by the presence of these impurities.
Root Cause Analysis:
Byproduct formation can be due to the decomposition of starting materials or products under the reaction conditions, or side reactions such as acylation at other positions on the indazole ring (though less common than N-acylation). The nature of the substituents on the indazole ring can also influence the propensity for side reactions.
Solutions & Optimization Strategies:
-
Milder Reaction Conditions:
-
If you suspect decomposition, try running the reaction at a lower temperature or for a shorter duration.
-
The use of milder acetylating systems, such as the DMAPO/Boc₂O system, can minimize byproduct formation.[8]
-
-
Inert Atmosphere:
-
Some indazole derivatives may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative or hydrolytic side reactions.
-
-
Purification Strategy:
-
If byproduct formation is unavoidable, a robust purification strategy is necessary. Consider techniques beyond standard silica gel chromatography, such as preparative HPLC or crystallization, to isolate the desired product.
-
Frequently Asked Questions (FAQs)
Q1: Which nitrogen on the indazole ring is more nucleophilic?
The N-2 nitrogen is generally considered to be more nucleophilic, which is why it is often the site of kinetic attack. However, the resulting N-2 substituted product is typically less thermodynamically stable than the N-1 isomer.[1][2]
Q2: How do substituents on the indazole ring affect N-acetylation?
Substituents can have both electronic and steric effects. Electron-withdrawing groups can decrease the nucleophilicity of the indazole nitrogens, potentially slowing down the reaction. Conversely, electron-donating groups can increase nucleophilicity. Steric hindrance, particularly at the C-7 position, can disfavor substitution at the adjacent N-1 position, potentially leading to a higher proportion of the N-2 isomer.[1][3]
Q3: What analytical techniques are best for monitoring the N-acetylation of indazoles?
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the progress of the reaction by observing the consumption of the starting material and the formation of the product(s).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the starting material, products (including isomers), and any byproducts by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product and determining the ratio of N-1 and N-2 isomers in the crude mixture.[10][11] The chemical shifts of the protons on the indazole ring will differ significantly between the two regioisomers.
Q4: Can I use acetic acid directly for the N-acetylation of indazoles?
Direct acetylation with acetic acid is generally inefficient without an activating agent.[12] Systems like the DMAPO/Boc₂O combination are designed to activate the carboxylic acid in situ, allowing for an effective acylation.[8]
Q5: What is the underlying principle of the electrochemical method for selective N-1 acylation?
The electrochemical method relies on the controlled generation of the indazole anion at an electrode surface.[4] This "anion pool" is then available to react with the electrophilic acetylating agent. The high selectivity for the N-1 position is achieved under these conditions, likely due to the specific environment at the electrode-solution interface and the absence of coordinating metal cations from a base.[4][6]
General Reaction Mechanism for N-Acetylation
Caption: Comparison of base-mediated and electrochemical N-acetylation pathways.
Summary of Recommended Conditions for N-1 Acetylation
| Method | Key Reagents/Conditions | Selectivity | Typical Yield | Reference |
| DMAPO/Boc₂O System | Acetic Acid, DMAPO, Boc₂O, in a solvent like CH₂Cl₂ | High N-1 | High | [8] |
| Electrochemical "Anion Pool" | Acetic Anhydride, supporting electrolyte, constant current | Excellent N-1 | Good to High | [4] |
| Classical Method | Acetic Anhydride, optional base (e.g., pyridine), heat | Variable | Moderate to High | [13] |
References
- Umehara, A., Shimizu, S., & Sasaki, M. (2024). DMAPO/Boc2O‐Mediated One‐Pot Direct N1‐Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1‐Functionalized Alkyl Indazoles. European Journal of Organic Chemistry.
- Huisgen, R., & Bast, K. (1962). Indazole. Organic Syntheses, 42, 69.
-
Alam, M. R., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1277–1288. [Link]
-
Dissanayake, D. M. M. M., & Vannucci, A. J. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters, 21(2), 457–460. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]
- Hunt, J. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1277-1288.
-
ResearchGate. (n.d.). NHC catalyzed N-1 acylation of indazole. [Image]. Retrieved from [Link]
- Phukan, K., & Borah, R. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds using a novel clay catalyst. Journal of Chemical and Pharmaceutical Research, 6(6), 1185-1190.
-
University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
- Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226.
- Alam, M. R., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1277-1288.
- Li, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 45–50.
- Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. (2021). ACS Infectious Diseases, 7(10), 2977–2990.
- Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. (2011). Organic Letters, 13(13), 3458–3461.
- Dissanayake, D. M. M. M., & Vannucci, A. J. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters, 21(2), 457-460.
- A Novel Clay catalyst: N-Acetylation of Anilines. (2015). Journal of Organic Chemistry & Process Research, 3(1), 1-4.
- Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD). (2024). Journal of the American Chemical Society, 146(14), 9946–9953.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules, 25(11), 2538.
- Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. (2024). International Journal of Molecular Sciences, 25(13), 7119.
-
Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]
- Kasaai, M. R. (2009). Various methods for determination of the degree of N-acetylation of chitin and chitosan: a review. Journal of Agricultural and Food Chemistry, 57(5), 1667–1676.
- Bepary, S., et al. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Borneo Journal of Pharmacy, 4(4), 241-248.
- Bepary, S., et al. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Journal of Molecular Docking, 1(2), 78-83.
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
- 6. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. magritek.com [magritek.com]
- 11. Various methods for determination of the degree of N-acetylation of chitin and chitosan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journal.umpr.ac.id [journal.umpr.ac.id]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Ethyl 1-acetyl-1H-indazole-5-carboxylate
Introduction: Ethyl 1-acetyl-1H-indazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis, typically involving the N-acetylation of Ethyl 1H-indazole-5-carboxylate, often results in a crude product mixture containing unreacted starting materials, potential isomers, and side products. Achieving high purity is critical for subsequent synthetic steps and for ensuring the integrity of biological or material characterization data. This guide provides in-depth, practical solutions to common purification challenges encountered by researchers, grounded in established chemical principles.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, providing both the "how" and the "why" for each recommended solution.
Question 1: My crude product shows multiple spots on TLC, including one that matches the starting material (Ethyl 1H-indazole-5-carboxylate). How do I efficiently remove the unreacted starting material?
Answer: The primary and most effective method for removing the more polar starting material is flash column chromatography using silica gel.
-
Causality: The N-acetylation of the indazole nitrogen significantly reduces the compound's polarity compared to the N-H of the starting material. The free N-H group on Ethyl 1H-indazole-5-carboxylate can act as a hydrogen bond donor, leading to stronger interaction with the polar silica gel stationary phase. This results in a lower Retention Factor (Rf) on TLC and slower elution from the column. Your target compound, this compound, lacks this N-H and will therefore be less polar and elute faster.
-
Step-by-Step Protocol:
-
Solvent System Selection: Develop an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3-0.4 for the desired product. The starting material should have a significantly lower Rf (e.g., <0.1).
-
Column Preparation: Prepare a silica gel column. A "slurry packing" method with the initial, low-polarity eluent is recommended to ensure a well-packed column and prevent cracking.
-
Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading"). This technique generally provides superior separation compared to loading the sample dissolved in a strong solvent.
-
Elution: Begin elution with a less polar solvent mixture (e.g., 90:10 Hexane:EtOAc) and gradually increase the polarity (gradient elution). This will first elute any non-polar impurities, followed by your product, and finally the highly retained starting material.[1]
-
Monitoring: Collect fractions and monitor them by TLC to pool the pure product fractions.
-
Question 2: After column chromatography on silica gel, I'm seeing a new impurity that corresponds to the deacetylated starting material. What is happening and how can I prevent it?
Answer: You are likely observing in-situ deacetylation of your product on the column. This is caused by the inherent acidity of standard silica gel, which can catalyze the hydrolysis of the N-acetyl group.
-
Causality: The N-acetyl group, being part of an amide-like system, is susceptible to hydrolysis under both acidic and basic conditions. Silica gel's surface is covered in silanol groups (Si-OH), which are weakly acidic and can facilitate the cleavage of the acetyl group, especially if the elution process is slow or uses protic solvents like methanol.[2]
-
Preventative Measures:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your eluent containing a small amount of a non-nucleophilic base, typically 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface.
-
Use a Different Stationary Phase: If deacetylation remains a problem, switch to a less acidic stationary phase like neutral alumina. Note that the elution order and solvent system may need to be re-optimized.
-
Expedite Chromatography: A faster purification process reduces the time the compound is in contact with the stationary phase. Using flash chromatography with positive air pressure is preferable to a slow gravity column.
-
Question 3: My product is a persistent oil or a gummy solid that I cannot recrystallize. How can I obtain a crystalline solid?
Answer: The failure to crystallize is often due to residual solvents or minor impurities that disrupt the crystal lattice formation.
-
Causality: Crystallization requires a high degree of molecular order. Even small amounts of impurities can inhibit the nucleation process and prevent the formation of a well-ordered crystal lattice. Residual solvents can act as plasticizers, keeping the product in a semi-solid or oily state.
-
Troubleshooting Strategies:
-
High-Vacuum Drying: Ensure all chromatography solvents are removed by drying the product under high vacuum, possibly with gentle heating (e.g., 30-40°C), for several hours.
-
Solvent Trituration: Add a non-solvent (a solvent in which your product is insoluble but the impurities are soluble) to the oil. Good choices include hexanes, diethyl ether, or pentane. Stir or sonicate the mixture vigorously. This will often wash away the impurities and induce the product to precipitate as a solid, which can then be filtered.
-
Recrystallization from a Binary Solvent System: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, acetone, or dichloromethane) at an elevated temperature. Then, slowly add a poor solvent (e.g., hexanes or heptane) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, and then allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.[3]
-
Seed Crystals: If you have a small amount of solid material, add a single seed crystal to a supersaturated solution to initiate crystallization.
-
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the recommended primary purification method for this compound? Flash column chromatography on silica gel is the industry-standard and most versatile method for purifying this compound on a laboratory scale. It provides excellent resolving power to separate the product from both more polar precursors and less polar byproducts. For scaling up, recrystallization becomes a more economically and practically viable option, provided a suitable solvent system can be identified.
FAQ 2: How do I choose the right solvent system for column chromatography? The choice of eluent is determined empirically using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation between your product and its impurities.
-
Principle: The "Rule of Three" is a useful guideline: a 10-fold decrease in the polarity of the eluent will typically decrease the Rf value by a factor of three.
-
Practical Steps:
-
Spot your crude reaction mixture on a TLC plate.
-
Develop the plate in various ratios of a non-polar solvent (Hexane/Heptane) and a polar solvent (Ethyl Acetate/Dichloromethane).
-
The ideal system will give your product an Rf of 0.3-0.4, with clear separation from all other spots.
-
| Solvent System (Hexane:Ethyl Acetate) | Typical Rf (Product) | Typical Rf (Starting Material) | Notes |
| 90:10 | 0.5 - 0.6 | ~0.2 | Good for initial elution and removing non-polar impurities. |
| 80:20 | 0.3 - 0.4 | <0.1 | Often the ideal eluent for collecting the pure product. |
| 70:30 | 0.2 - 0.3 | ~0.05 | May be needed if the product is co-eluting with a close spot. |
FAQ 3: Which analytical techniques are essential for confirming the purity and identity of the final product? A combination of techniques is required for full characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the structure. Look for the characteristic singlet for the acetyl methyl group (~2.7 ppm) and the absence of the broad N-H proton from the starting material (>10 ppm).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides an accurate purity assessment (% area) and confirms the molecular weight (m/z for [M+H]⁺ should be ~233.08).[1]
-
Melting Point: A sharp, defined melting point is a strong indicator of high purity for a crystalline solid.[1]
FAQ 4: What are the recommended storage conditions for the purified compound? Store this compound in a tightly sealed container in a cool, dry place, protected from light. An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent potential hydrolysis from atmospheric moisture.
Part 3: Visualization & Workflows
A logical approach is key to efficient and successful purification. The following diagrams illustrate decision-making processes for common challenges.
Caption: Decision tree for selecting a purification method.
Caption: Workflow for troubleshooting low purification yield.
References
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
Shodhganga. (n.d.). Chapter 5. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved from [Link]
- Google Patents. (2009). WO 2009/144554 A1.
-
Wang, Q., & Li, X. (n.d.). Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]
-
PubMed. (n.d.). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1H-indazole-5-carboxylate. Retrieved from [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
J-STAGE. (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Retrieved from [Link]
-
J&K Scientific. (n.d.). Ethyl 1H-indazole-5-carboxylate, 95% | 192944-51-7. Retrieved from [Link]
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) On Some Peculiarities of Ethyl 5-Hydroxy-1,2-Dimethyl-1H-3-Indolecarboxylate Synthesis. Retrieved from [Link]
Sources
Byproducts formed during the acylation of Ethyl 1H-indazole-5-carboxylate
Welcome to the technical support center for the acylation of Ethyl 1H-indazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this reaction, understand the formation of byproducts, and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both explanations and actionable protocols.
Question 1: My TLC plate shows two distinct spots with similar Rf values after acylating Ethyl 1H-indazole-5-carboxylate. What are they, and how can I get a single product?
Answer:
The appearance of two spots on your TLC plate is a classic indication of the formation of regioisomers. The indazole ring has two nucleophilic nitrogen atoms, N1 and N2, and acylation can occur at either position, leading to a mixture of N1-acyl and N2-acyl isomers.[1]
-
The Science Behind It: The 1H-indazole tautomer is generally the more thermodynamically stable form.[2][3] Consequently, the N1-acylated product is often the thermodynamically favored and more stable isomer, while the N2-acylated product is typically the kinetically favored one.[2][4] The ratio of these isomers is highly dependent on your reaction conditions.[1][4]
Troubleshooting Protocol:
-
Characterize the Isomers: Before attempting to optimize, it's crucial to identify which spot corresponds to which isomer. This can typically be achieved using advanced NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC). For the N1 isomer, you would expect to see a correlation between the protons of the acyl group's alpha-carbon and the C7a carbon of the indazole ring. For the N2 isomer, a correlation would be observed with the C3 carbon.[5][6]
-
Favoring the N1 Isomer (Thermodynamic Product):
-
Reaction Time and Temperature: Prolonged reaction times and/or higher temperatures can facilitate the isomerization of the less stable N2-acyl indazole to the more stable N1-acyl isomer.[5][7]
-
Base and Solvent Choice: Employing conditions that favor thermodynamic equilibrium can increase the yield of the N1 isomer. Some literature suggests that specific base and solvent combinations can influence this equilibrium.[4]
-
Electrochemical Method: An electrochemical approach has been developed for highly selective N1-acylation of indazoles. This method involves the electrochemical generation of the indazole anion, followed by the addition of an acid anhydride, leading to the exclusive formation of the N1-acylated product.[8]
-
-
Isolating the Desired Isomer:
-
Column Chromatography: While challenging due to similar polarities, careful column chromatography with a shallow solvent gradient can often separate the two isomers.
-
Recrystallization: A mixture of solvents can be used for recrystallization to selectively crystallize one of the isomers. For instance, mixtures of acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran with water have been used to separate indazole isomers.[9]
-
Question 2: My acylation reaction has a low yield, and I've isolated a significant amount of unreacted starting material. How can I improve the conversion?
Answer:
Low conversion in an acylation reaction can stem from several factors, including insufficient activation of the acylating agent, poor nucleophilicity of the indazole, or steric hindrance.
-
The Science Behind It: Acylation reactions, particularly with less reactive acylating agents like carboxylic acids, often require a catalyst to proceed efficiently. Nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) are highly effective.[10] DMAP works by first reacting with the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium ion. This intermediate is then readily attacked by the nucleophile (the indazole), regenerating the DMAP catalyst.[11]
Optimization Protocol:
-
Catalyst Addition: Introduce a catalytic amount (5-10 mol%) of 4-DMAP to your reaction mixture.[10] This will significantly accelerate the rate of acylation.
-
Choice of Acylating Agent: If you are using a carboxylic acid, consider converting it to a more reactive derivative first, such as an acid chloride or anhydride. These are more potent acylating agents.[12]
-
Base Strength: Ensure the base you are using is strong enough to deprotonate the indazole, forming the more nucleophilic indazolide anion. Sodium hydride (NaH) is a common and effective choice for this purpose.[7]
-
Solvent: Use an anhydrous aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) to prevent quenching of the base and any reactive intermediates.
Question 3: Besides the N1 and N2 isomers, I've identified a byproduct where the ethyl ester at the C5 position has been hydrolyzed to a carboxylic acid. How can I prevent this?
Answer:
Hydrolysis of the ethyl ester is a common side reaction, especially if your reaction conditions are not strictly anhydrous or if the workup procedure involves aqueous basic solutions.
-
The Science Behind It: The ester group is susceptible to nucleophilic attack by hydroxide ions, which can be present if there is water in your reaction mixture or during an aqueous workup with a base.
Prevention Protocol:
-
Anhydrous Conditions:
-
Thoroughly dry all glassware before use.
-
Use anhydrous solvents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Careful Workup:
-
If an aqueous workup is necessary, use a mild acid (like dilute HCl) or a saturated solution of a weak base (like sodium bicarbonate) for neutralization, and keep the contact time to a minimum.
-
Avoid using strong aqueous bases like sodium hydroxide or potassium hydroxide during the workup.
-
-
Purification: If hydrolysis has already occurred, you may be able to separate the desired ester product from the carboxylic acid byproduct using column chromatography or by performing an acidic extraction to remove the more polar carboxylic acid.
Frequently Asked Questions (FAQs)
What are the primary byproducts formed during the acylation of Ethyl 1H-indazole-5-carboxylate?
The most common byproducts are the N1-acyl and N2-acyl regioisomers. The formation of a mixture of these two isomers is a well-documented challenge in indazole chemistry.[1][2] Additionally, hydrolysis of the ethyl ester at the 5-position to the corresponding carboxylic acid can occur if water is present. In some cases, if a strong Lewis acid is used as a catalyst with an aromatic acylating agent, Friedel-Crafts acylation on the benzene ring of the indazole could be a minor possibility, although less common under typical N-acylation conditions.
How can I control the regioselectivity of the acylation to favor either the N1 or N2 isomer?
Controlling the regioselectivity is a key challenge. Here's a summary of strategies:
| Desired Isomer | General Strategy | Key Factors to Control |
| N1-acyl (Thermodynamic) | Promote equilibration to the more stable isomer. | Longer reaction times, higher temperatures, specific base/solvent systems.[4][5][7] An electrochemical method can also be highly selective for N1.[8] |
| N2-acyl (Kinetic) | Favor the kinetically controlled product. | Lower temperatures, shorter reaction times. The choice of electrophile and reaction conditions can significantly influence the kinetic product distribution.[2][4] |
Substituents on the indazole ring also play a crucial role. Electron-withdrawing groups at the C7 position can promote N2 selectivity, while sterically demanding groups at the C3 position can favor N1 substitution.[1]
What is the role of a catalyst like DMAP in this reaction?
4-Dimethylaminopyridine (DMAP) acts as a highly effective nucleophilic catalyst.[10] It accelerates the acylation by forming a highly reactive N-acylpyridinium intermediate with the acylating agent.[11] This intermediate is a much more potent acylating agent than the starting anhydride or acid chloride, leading to faster reaction rates and higher yields, especially with less reactive nucleophiles or sterically hindered substrates.
What analytical techniques are best for characterizing the N1 and N2 isomers?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential. The chemical shifts of the indazole ring protons and carbons will differ between the N1 and N2 isomers. Specifically, the resonance of the H7 proton in N2 isomers typically appears at a higher frequency (further downfield) due to the deshielding effect of the N1 lone pair.[2]
-
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation is invaluable for unambiguously assigning the regiochemistry, as it can show long-range correlations between the acyl group and the indazole ring carbons (C7a for N1, C3 for N2).[5][6]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of your products.
-
X-ray Crystallography: If suitable crystals can be obtained, this technique provides definitive structural proof.[13]
Visualizing the Reaction Pathways
Acylation of Ethyl 1H-indazole-5-carboxylate
Caption: Reaction scheme for the acylation of Ethyl 1H-indazole-5-carboxylate.
DMAP Catalytic Cycle
Caption: Catalytic cycle of DMAP in acylation reactions.
References
- Silva, M., et al. (2006).
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1-14.
- Keating, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1845-1857.
- Keating, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1845-1857.
-
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
- Dissanayake, D. M. M. M., & Vannucci, A. J. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters, 21(2), 457-460.
-
University of Groningen. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Retrieved from [Link]
-
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]
-
National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
- Lin, M. H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 229.
-
ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. d-nb.info [d-nb.info]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. jk-sci.com [jk-sci.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting low yields in indazole synthesis and modification
Welcome to the technical support and troubleshooting guide for indazole synthesis and modification. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and functionalization of the indazole scaffold. Indazoles are a privileged structural motif in medicinal chemistry, and achieving high yields and regioselectivity is crucial for the efficient development of novel therapeutics.[1][2][3][4] This guide provides in-depth, question-and-answer-based troubleshooting for specific experimental issues, supported by expert insights and actionable protocols.
Part 1: Troubleshooting Low Yields in Indazole Core Synthesis
The formation of the indazole ring system can be challenging, with low yields often attributed to incomplete reactions, side product formation, or harsh reaction conditions leading to decomposition.[5] This section addresses common problems encountered in widely used named reactions for indazole synthesis.
FAQ 1: My Jacobsen Indazole Synthesis is giving a low yield. What are the likely causes and how can I improve it?
Answer: The Jacobsen synthesis, a classical method involving the nitrosation of N-acyl-o-toluidides, can suffer from low yields due to incomplete nitrosation or inefficient cyclization.[6]
Potential Causes & Solutions:
-
Incomplete Nitrosation: The formation of the N-nitroso intermediate is a critical step.
-
Troubleshooting: Ensure fresh, high-purity sodium nitrite is used. The reaction is typically run at low temperatures (0-5 °C) to prevent decomposition of the nitroso species. A slight excess of sodium nitrite can be beneficial, but a large excess can lead to unwanted side reactions.
-
-
Inefficient Cyclization: The subsequent base- or acid-catalyzed cyclization to form the indazole ring can be sluggish.
-
Troubleshooting: The choice of base is crucial. While stronger bases can promote cyclization, they may also lead to decomposition of the starting material or product. A screening of bases such as sodium hydroxide, potassium carbonate, or organic bases like DBU is recommended. In some cases, switching to acidic hydrolysis conditions can improve yields.[7]
-
-
Low Solubility of Starting Materials: The N-acyl-o-toluidide may have poor solubility in the reaction medium, leading to a heterogeneous mixture and incomplete reaction.[6]
-
Troubleshooting: Consider using a co-solvent system to improve solubility. Phase-transfer catalysts can also be effective in biphasic systems to improve the reaction rate.[7]
-
FAQ 2: I am observing significant side products in my Davis-Beirut reaction, leading to a low yield of the desired 2H-indazole. How can I minimize these?
Answer: The Davis-Beirut reaction, which forms 2H-indazoles from the reaction of an amine with an o-nitrobenzaldehyde derivative, is prone to side reactions, particularly when using N-aryl amines.[8][9]
Potential Causes & Solutions:
-
Iminie Bond Cleavage: The key nitroso imine intermediate can be susceptible to hydrolysis, especially with N-aryl imines where N-N bond formation is slower. This leads to the cleavage of the imine bond and regeneration of the starting materials.[8][9]
-
Formation of undesired regioisomers: In some cases, the formation of 1H-indazoles can compete with the desired 2H-indazole product.
-
Troubleshooting: The regioselectivity of the Davis-Beirut reaction is generally high for 2H-indazoles. If regioisomers are observed, consider modifying the electronic properties of the starting materials or exploring alternative synthetic routes.
-
FAQ 3: My Cadogan-Sundberg Indole Synthesis is resulting in a complex mixture and low yield of the indazole. What are the common pitfalls?
Answer: While the Cadogan-Sundberg reaction is primarily known for indole synthesis, it can be adapted for indazoles. However, it often requires high temperatures and can lead to various side products.[12][13][14][15]
Potential Causes & Solutions:
-
Harsh Reaction Conditions: Traditional Cadogan-Sundberg cyclizations often require high temperatures, which can lead to decomposition of the starting materials and products.[13]
-
Troubleshooting: Modern modifications of this reaction have been developed that proceed under milder conditions. The use of microwave heating can significantly reduce reaction times and improve yields by minimizing thermal decomposition.[14]
-
-
Side Reactions: The reaction is believed to proceed through a nitrene intermediate, which can undergo various undesired reactions besides the desired cyclization.[14]
-
Troubleshooting: Optimizing the stoichiometry of the deoxygenating agent (e.g., triethyl phosphite) is critical. An excess can lead to further reactions with the product. A careful screening of the reaction temperature and time is also necessary to find the optimal window where the desired cyclization is favored over side reactions.
-
Below is a troubleshooting workflow for low yields in indazole synthesis:
Caption: Troubleshooting workflow for low yields.
Part 2: Troubleshooting Low Yields in Indazole Modification
The functionalization of the indazole core is essential for diversifying compound libraries and optimizing biological activity. However, these reactions often present challenges related to regioselectivity and reactivity.
FAQ 4: I am struggling with poor regioselectivity in the N-alkylation of my indazole, obtaining a mixture of N1 and N2 isomers. How can I control the selectivity?
Answer: The N-alkylation of indazoles is a common challenge due to the presence of two reactive nitrogen atoms, often leading to a mixture of N1 and N2 alkylated products.[1][2][16] The regioselectivity is influenced by steric and electronic effects of substituents on the indazole ring, the nature of the alkylating agent, the base, and the solvent.[1][2]
Strategies for Controlling Regioselectivity:
-
Steric Hindrance: Bulky substituents at the C3 or C7 positions of the indazole ring can sterically hinder the N1 position, favoring N2 alkylation. Conversely, bulky alkylating agents may favor reaction at the less hindered N1 position.
-
Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the acidity of the N-H protons and the nucleophilicity of the corresponding anions, thereby affecting the regioselectivity. For example, C7-substituted indazoles with electron-withdrawing groups like NO₂ or CO₂Me have shown excellent N2 regioselectivity.[1][2]
-
Choice of Base and Solvent: The combination of base and solvent plays a critical role. Sodium hydride (NaH) in an aprotic solvent like THF often favors N1 alkylation, which is the thermodynamically more stable isomer.[1][2][17] In contrast, using bases like cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as DMF can sometimes lead to different selectivity.[2]
-
Mitsunobu Conditions: The Mitsunobu reaction often shows a preference for the formation of the N2 regioisomer.[1][2]
-
Thermodynamic vs. Kinetic Control: The N1-alkylated indazole is generally the thermodynamically more stable product.[17] Running the reaction at a higher temperature for a longer duration may allow for equilibration to the more stable N1 isomer. Conversely, kinetic control at lower temperatures may favor the N2 isomer.
Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Indazole
| Entry | Base | Solvent | Alkylating Agent | Major Isomer | Reference |
| 1 | NaH | THF | Alkyl bromide | N1 | [1],[2] |
| 2 | Cs₂CO₃ | DMF | Alkyl bromide | Mixture | [2] |
| 3 | Mitsunobu | THF | Alcohol/DEAD/PPh₃ | N2 | [1],[2] |
| 4 | TfOH (cat.) | DCE | Trichloroacetimidate | N2 | [18] |
FAQ 5: My Buchwald-Hartwig N-arylation of an indazole is giving low conversion. What are the key parameters to optimize?
Answer: The Buchwald-Hartwig amination is a powerful tool for the N-arylation of indazoles, but its success is highly dependent on the choice of catalyst, ligand, base, and solvent.[19][20][21]
Optimization Strategies:
-
Ligand Screening: The choice of phosphine ligand is critical. A wide variety of ligands have been developed for Buchwald-Hartwig couplings, and a screening of different ligands (e.g., XPhos, SPhos, RuPhos) is often necessary to find the optimal one for a specific substrate combination.
-
Catalyst System: Both the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand-to-metal ratio can influence the catalytic activity.
-
Base Selection: The strength and nature of the base are crucial. Common bases include NaOtBu, K₂CO₃, and Cs₂CO₃. Stronger bases are often required for less reactive aryl halides.
-
Solvent Choice: The polarity and boiling point of the solvent affect the solubility of the reagents and the reaction temperature. Toluene, dioxane, and DMF are commonly used solvents.
FAQ 6: I am experiencing low yields in the Suzuki coupling of my haloindazole. What are the common reasons for failure?
Answer: The Suzuki coupling is a versatile method for C-C bond formation on the indazole scaffold. However, low yields can result from catalyst deactivation, poor reactivity of the coupling partners, or side reactions.[22][23]
Troubleshooting Suzuki Couplings:
-
Catalyst and Ligand: As with N-arylation, the choice of palladium catalyst and ligand is paramount. For electron-rich haloindazoles, oxidative addition can be slow, requiring a more electron-rich and bulky ligand.[22]
-
Base and Solvent: An aqueous base (e.g., K₂CO₃ in water/dioxane) is commonly used in Suzuki couplings. The presence of water is often essential for the transmetalation step.
-
Boronic Acid Quality: The purity and stability of the boronic acid or ester are important. Boronic acids can undergo decomposition, especially if they are not stored properly. Using a freshly opened bottle or purifying the boronic acid before use can improve results.
-
Degassing: Palladium catalysts are sensitive to oxygen, so it is crucial to thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before heating.
FAQ 7: My Sonogashira coupling with a 3-iodoindazole is not proceeding. What could be the issue?
Answer: The Sonogashira coupling is a reliable method for introducing alkyne moieties onto the indazole ring.[24][25][26] However, issues can arise, particularly with substrates like 3-iodoindazoles.
Potential Causes & Solutions:
-
N-H Acidity: The acidic N-H proton of the indazole can interfere with the reaction, especially with the base used.
-
Catalyst System: The reaction is typically catalyzed by a combination of a palladium catalyst and a copper(I) co-catalyst. The choice of ligand for the palladium and the copper source can be optimized. Copper-free Sonogashira protocols have also been developed and may be advantageous in some cases.[24][25]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the HX formed during the reaction. The purity and stoichiometry of the base are important.
Below is a decision tree for troubleshooting indazole modification reactions:
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aminer.org [aminer.org]
- 11. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 18. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. Recent developments in selective N-arylation of azoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. DSpace [repository.kaust.edu.sa]
- 25. DSpace [repository.kaust.edu.sa]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
Alternative acetylating agents to acetic anhydride for indazole synthesis
Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of indazole derivatives. Here, we address common challenges and questions regarding the N-acetylation of indazoles, focusing on viable alternatives to the traditionally used acetic anhydride. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to acetic anhydride for acetylating indazoles?
While acetic anhydride is a common and effective acetylating agent, it presents several challenges that can necessitate the use of alternatives:
-
Reactivity & Selectivity: Acetic anhydride is moderately reactive. For less nucleophilic indazoles, it may require harsh conditions (high temperatures, strong catalysts), which can lead to side reactions or degradation of sensitive functional groups on the substrate.[1] Conversely, for highly activated systems, its reactivity might be difficult to control, potentially leading to over-acetylation or other undesired products.
-
Byproduct Removal: The reaction produces acetic acid as a byproduct.[2] While less corrosive than the hydrogen chloride (HCl) produced by acetyl chloride, its removal can sometimes be problematic, especially in large-scale syntheses where it can complicate work-up procedures.
-
Handling and Safety: Acetic anhydride is corrosive, a lachrymator, and moisture-sensitive. While standard in many labs, reducing reliance on such hazardous reagents is a key principle of green chemistry.
The choice of an acetylating agent is ultimately a trade-off between reactivity, selectivity, cost, and safety.[2] Exploring alternatives allows for a finer tuning of reaction conditions to suit the specific needs of the indazole substrate.
Q2: What are the primary alternatives to acetic anhydride, and how do they compare?
Several classes of reagents can be used for indazole N-acetylation. The most common alternatives include acetyl chloride, activated carboxylic acid systems, and specialized reagents for mild acylations. Their key characteristics are summarized below.
| Acetylating Agent/System | Relative Reactivity | Byproduct | Key Advantages | Key Disadvantages |
| Acetic Anhydride | Moderate | Acetic Acid (CH₃COOH) | Inexpensive, widely available, moderate reactivity is often suitable.[3] | Byproduct can be difficult to remove; may require forcing conditions.[2] |
| Acetyl Chloride | High | Hydrogen Chloride (HCl) | Highly reactive, often resulting in faster reactions and higher yields for unreactive substrates.[2][4] | Produces corrosive HCl gas, which requires a scavenger base; highly moisture-sensitive; can be unselective.[5] |
| Carboxylic Acid + Activators | Variable (Tunable) | Varies (e.g., CO₂, t-BuOH) | Milder conditions, broad substrate scope, avoids pre-forming acyl chlorides.[6] | Requires stoichiometric activating agents (e.g., Boc₂O), which adds cost and complexity. |
| Electrochemical "Anion Pool" | N/A (Substrate-driven) | Hydrogen Gas (H₂) | Highly N1-selective , environmentally friendly (avoids chemical reductants), mild conditions.[7] | Requires specialized electrochemical equipment; may not be suitable for all substrates. |
| N-Acetylimidazole | Low to Moderate | Imidazole | Mild, selective, useful for acid-sensitive substrates. | Generally less reactive than anhydrides or chlorides; reagent can be expensive. |
Q3: My indazole acetylation is resulting in a mixture of N1 and N2 isomers. How can I improve N1 regioselectivity?
Achieving high regioselectivity is a common challenge in indazole chemistry. The 1H-indazole tautomer is generally more stable than the 2H form, and the N1-acylated product is often the thermodynamically favored isomer.[8][9] However, kinetic control can lead to significant formation of the N2 product.
Strategies to Enhance N1-Selectivity:
-
Thermodynamic Control: Regioselective N-acylation often favors the N1 position due to the potential for the initially formed N2-acyl indazole to isomerize to the more stable N1 regioisomer.[10] Running the reaction for longer times or at a slightly elevated temperature (if the substrate is stable) can sometimes favor the thermodynamic N1 product.
-
Choice of Base and Solvent: The reaction conditions play a crucial role. For N-alkylation, which shares mechanistic principles with acylation, the combination of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) has shown high N1-selectivity.[8] This is because the sodium cation may coordinate with the indazole anion in a way that sterically favors attack at the N1 position.
-
Use a Highly Selective Method: For substrates where traditional methods fail, consider specialized protocols known for high selectivity:
-
Electrochemical Acylation: This method generates the indazole anion in situ, which then reacts with an anhydride. This approach has demonstrated excellent N1-selectivity.[7] The process avoids harsh bases and provides a clean reaction profile.
-
DMAPO/Boc₂O System: The one-pot N-acylation of indazole with carboxylic acids using 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (Boc₂O) also provides high N1 selectivity under mild conditions.[6]
-
Troubleshooting Guide
Problem: Low or no yield of the acetylated product.
-
Possible Cause 1: Insufficiently reactive acetylating agent.
-
Explanation: Your indazole substrate may be deactivated by electron-withdrawing groups, making it a poor nucleophile. Acetic anhydride may not be electrophilic enough to react under mild conditions.
-
Solution: Switch to a more reactive agent like acetyl chloride .[2] The increased electrophilicity of the acyl carbon in acetyl chloride often overcomes the low nucleophilicity of the substrate. Remember to include a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.
-
-
Possible Cause 2: Incomplete deprotonation of the indazole.
-
Explanation: The N-H proton of indazole must be removed to generate the nucleophilic indazolide anion. If the base used is too weak or used in insufficient quantity, the reaction will not proceed to completion.
-
Solution: Ensure you are using at least one full equivalent of a sufficiently strong base relative to the indazole. For difficult substrates, a stronger base like sodium hydride (NaH) may be required.[8]
-
-
Possible Cause 3: Degradation of starting material or product.
-
Explanation: High temperatures or strongly acidic/basic conditions can cause decomposition, especially if your substrate has sensitive functional groups.[1]
-
Solution: Attempt the reaction at a lower temperature. If using acetyl chloride, add it slowly at 0 °C. Consider a milder, catalyzed system like the DMAPO/Boc₂O method, which proceeds at room temperature.[6]
-
Problem: Significant formation of side products is observed.
-
Possible Cause 1: Reaction with other nucleophilic sites.
-
Explanation: If your indazole possesses other nucleophilic groups (e.g., hydroxyl, amino), these may also be acetylated.
-
Solution: Protect other sensitive functional groups prior to the N-acetylation step. Alternatively, a milder acetylating agent may offer better chemoselectivity.
-
-
Possible Cause 2: Dimerization or polymerization.
-
Explanation: Under harsh conditions, particularly at high temperatures, side reactions such as dimerization can occur.[1]
-
Solution: Lower the reaction temperature and ensure slow addition of the acetylating agent to maintain a low instantaneous concentration. Ensure an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.
-
Experimental Workflows & Protocols
Workflow 1: Selecting the Right Acetylating Agent
This decision tree can guide your choice of acetylating agent based on the properties of your indazole substrate.
Caption: Decision tree for selecting an appropriate acetylating agent.
Protocol 1: N1-Acetylation using Acetyl Chloride (High Reactivity Method)
This protocol is suitable for electron-deficient or sterically hindered indazoles that are unreactive towards acetic anhydride.
Materials:
-
Substituted 1H-Indazole (1.0 equiv)
-
Acetyl Chloride (1.2 equiv)
-
Triethylamine (TEA) or Pyridine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the 1H-indazole and dissolve in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the triethylamine via syringe and stir for 10 minutes.
-
Add the acetyl chloride dropwise via syringe over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the N1-acetyl indazole.
Protocol 2: N1-Acetylation using Acetic Acid and DMAPO/Boc₂O (Mild Method)
This protocol is ideal for substrates with acid-sensitive functional groups and provides high N1-selectivity.[6]
Materials:
-
Substituted 1H-Indazole (1.0 equiv)
-
Acetic Acid (1.5 equiv)
-
4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) (0.2 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a round-bottom flask, add the 1H-indazole, acetic acid, and DMAPO.
-
Dissolve the mixture in anhydrous acetonitrile.
-
Add the Boc₂O in one portion and stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate to remove unreacted acid and DMAPO.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the pure N1-acetyl indazole.
Workflow 2: General Troubleshooting for Indazole Acetylation
Caption: Troubleshooting workflow for common indazole acetylation issues.
References
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran. [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
ResearchGate. (n.d.). NHC catalyzed N‐1 acylation of indazole. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
-
Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?[Link]
-
Kowalczyk, M., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances, 11(38), 23643–23649. [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Acetylation of starch with vinyl acetate in imidazolium ionic liquids and characterization of acetate distribution. [Link]
-
National Institutes of Health. (n.d.). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. [Link]
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
-
ResearchGate. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]
-
ACS Publications. (n.d.). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. [Link]
-
ScienceDirect. (2025). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. [Link]
-
Pediaa.Com. (2023). What is the Difference Between Acetyl Chloride and Acetic Anhydride. [Link]
-
ResearchGate. (n.d.). Reaction optimisation for the formation of 2H-indazole. [Link]
-
Sciencemadness Discussion Board. (2024). Acetic anhydride or acetyl chloride, that is the question.... [Link]
-
IJRASET. (n.d.). A Review on Synthesis of Azoles. [Link]
- University document. (n.d.).
-
Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]
-
National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]
-
ResearchGate. (2008). An imidazolium tosylate salt as efficient and recyclable catalyst for acetylation in an ionic liquid. [Link]
-
ResearchGate. (2022). Acetylphenyl-Substituted Imidazolium Salts: Synthesis, Characterization, in silico Studies and Inhibitory Properties against Som. [Link]
-
ResearchGate. (n.d.). Cellulose acetylation by an equimolar mixture of imidazole (Im, 4) and acetic acid (AcOH). [Link]
-
Organic Syntheses Procedure. (n.d.). indazole. [Link]
-
ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. [Link]
-
PubMed. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. [Link]
Sources
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Technical Support Center: Strategies to Control Regioselectivity in Indazole Acylation
Welcome to the Technical Support Center for indazole acylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regioselective N-acylation of the indazole scaffold. The indazole nucleus is a privileged structure in medicinal chemistry, and precise control over its functionalization is paramount for the synthesis of targeted therapeutics.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.
Troubleshooting Guide: Common Issues in Indazole Acylation
This section addresses specific experimental challenges you might encounter and provides actionable solutions to improve regioselectivity and overall reaction efficiency.
Q1: My indazole acylation is yielding a mixture of N1 and N2 isomers. How can I enhance the selectivity for the N1-acylated product?
This is a common challenge stemming from the comparable nucleophilicity of the two nitrogen atoms in the indazole ring.[3] Achieving high N1 selectivity often involves leveraging thermodynamic control, where the reaction is guided towards the more stable N1-acylated isomer.
Underlying Principle: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][4][5] Consequently, the N1-acylated product is often the thermodynamically favored isomer.[1][4][6]
Strategies for N1-Selectivity:
-
Reaction Conditions: The choice of base and solvent is critical. A combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) has been shown to be highly effective for directing acylation to the N1 position.[1][2][6][7] This combination is thought to favor the formation of a tight ion pair between the indazole anion and the sodium cation, sterically hindering attack at the N2 position.[5][8]
-
Thermodynamic Equilibration: In some cases, even if the initial acylation is not highly selective, the N2-acyl indazole can isomerize to the more stable N1 regioisomer under the reaction conditions.[1][4] Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature (while monitoring for decomposition) can facilitate this equilibration.
-
Steric Hindrance: Introducing a sterically bulky substituent at the C3 position of the indazole ring can significantly favor N1 acylation by physically blocking access to the N2 position.[6]
Experimental Protocol for High N1-Selectivity:
-
To a solution of the indazole substrate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.1-1.5 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the acylating agent (e.g., acyl chloride or anhydride, 1.0-1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q2: I am trying to synthesize the N2-acylated indazole, but the N1 isomer is the major product. How can I reverse the selectivity?
Favoring the kinetically controlled N2-acylated product requires a different strategic approach that avoids conditions promoting thermodynamic equilibration.
Underlying Principle: The N2 position is often more sterically accessible, particularly in the absence of bulky C3 substituents. Under certain conditions, kinetic control can favor acylation at this site.
Strategies for N2-Selectivity:
-
Acid Catalysis: The use of a Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), or a Lewis acid like copper(II) triflate, can promote selective N2-alkylation and, by extension, can be explored for acylation.[9][10] These catalysts can protonate or coordinate to the indazole nitrogen atoms, altering their relative nucleophilicity.
-
Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can influence the regioselectivity.[1] In some cases, these solvents can favor the formation of the N2 isomer, potentially by solvating the cation of the base and creating a "naked" indazole anion that reacts under kinetic control.
-
Substituent Effects: Electron-withdrawing groups at the C7 position of the indazole ring have been shown to promote N2 selectivity.[1][2][6] This is likely due to an electronic effect that increases the nucleophilicity of the N2 atom relative to the N1 atom.
Conceptual Workflow for N2-Selectivity:
Caption: Energy profile comparison for N1 and N2 acylation pathways.
Q5: How do substituents on the indazole ring influence N1 vs. N2 acylation?
Substituents on the indazole ring can exert both steric and electronic effects that significantly impact the regioselectivity of acylation.
| Substituent Position | Effect on Regioselectivity | Rationale |
| C3 | Bulky groups favor N1 acylation. | Steric hindrance around the N2 position makes it less accessible to the acylating agent. [6] |
| C7 | Electron-withdrawing groups favor N2 acylation. | These groups decrease the electron density at the N1 position, making the N2 position relatively more nucleophilic. [1][2][6] |
| C4, C5, C6 | Variable effects. | The influence of substituents at these positions is generally less pronounced and can be a combination of steric and electronic factors that are substrate-specific. |
Q6: Are there any general guidelines for choosing the right acylating agent?
The choice of acylating agent depends on the reactivity of the indazole substrate and the desired reaction conditions.
-
Acyl Halides (e.g., Acyl Chlorides): These are highly reactive and are suitable for a wide range of indazoles. However, their high reactivity can sometimes lead to side reactions. They are typically used with a non-nucleophilic base.
-
Anhydrides: Anhydrides are less reactive than acyl chlorides and can provide cleaner reactions in some cases. They are often used with a base or an activating agent.
-
Carboxylic Acids: To use a carboxylic acid directly, it must first be activated. Common activating agents include carbodiimides (e.g., DCC, EDC) or other coupling reagents (e.g., HATU, HOBt). This method is often used in peptide synthesis and can be very mild.
References
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran. Retrieved from [Link]
-
(n.d.). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
(n.d.). C-H functionalization of 2H-indazole. ResearchGate. Retrieved from [Link]
-
(n.d.). NHC catalyzed N‐1 acylation of indazole. ResearchGate. Retrieved from [Link]
-
Ghosh, S., Pyne, P., Ghosh, A., & Hajra, A. (2022). Ortho C–H Functionalizations of 2-Aryl-2H-Indazoles. The Chemical Record, 22(9), e202200158. [Link]
-
(n.d.). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. ACS Publications. Retrieved from [Link]
-
Stuart, D. R., Alsabeh, P., Kuhn, M., & Fagnou, K. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(18), 6807–6810. [Link]
-
(n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
(n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF. ResearchGate. Retrieved from [Link]
-
(n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Retrieved from [Link]
-
(n.d.). Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity. a. ResearchGate. Retrieved from [Link]
-
Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1955. [Link]
-
(2024). Development of a selective and scalable N1-indazole alkylation. RSC Medicinal Chemistry. [Link]
-
(2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Retrieved from [Link]
-
(2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Retrieved from [Link]
-
Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Synlett. [Link]
-
(n.d.). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Royal Society of Chemistry. Retrieved from [Link]
-
(2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1955. [Link]
-
(n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]
Sources
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- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
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Technical Support Center: A Guide to Preventing Dimer Formation in Indazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Indazole Synthesis. Indazoles are a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. However, their synthesis is often plagued by the formation of unwanted dimers, which reduces yield, complicates purification, and consumes valuable starting materials. This guide provides in-depth, field-proven insights and actionable protocols to diagnose, troubleshoot, and ultimately prevent dimer formation in your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during indazole synthesis.
Q1: What is dimer formation and why is it a problem in indazole synthesis?
A: Dimer formation is a common side reaction where two molecules of a reactive intermediate or starting material react with each other instead of undergoing the desired intramolecular cyclization to form the indazole ring.[1][2] This intermolecular reaction leads to a symmetrical byproduct (the dimer), which lowers the yield of the target indazole and introduces a significant purification challenge.[2]
Q2: What is the primary cause of dimerization in common indazole syntheses?
A: Dimerization often occurs when a highly reactive intermediate is generated in the reaction. For example, in the nitrosation of indoles to form indazoles, the indole starting material itself can act as a nucleophile and attack a reactive nitroso-intermediate, leading to colored dimeric byproducts.[1] This is particularly an issue with electron-rich starting materials, which are more nucleophilic and prone to intermolecular reactions.[1]
Q3: I'm seeing a lot of dimer. What is the quickest adjustment I can make to my experiment?
A: The most immediate and often effective change is to reduce the concentration of your reactants. This is known as applying the high dilution principle .[3][4][5] By significantly increasing the solvent volume, you decrease the probability of two reactant molecules encountering each other, thus favoring the desired intramolecular ring-closing reaction over the intermolecular dimerization.[4] A practical way to achieve this is by the slow addition of one reactant to the other using a syringe pump.[3]
Q4: How does reaction temperature affect dimer formation?
A: Temperature is a critical parameter. While some classical methods require high temperatures, this can sometimes lead to decomposition or favor side reactions.[6] For many modern catalytic syntheses, lower temperatures are preferred. Reducing the temperature can slow the rate of the undesired intermolecular dimerization more significantly than the desired intramolecular cyclization, tipping the product distribution in favor of the indazole. It is highly recommended to screen a range of temperatures to find the optimal balance for your specific system.[6]
Q5: Can my choice of catalyst or ligand influence the amount of dimer I form?
A: Absolutely. In transition metal-catalyzed reactions (e.g., using palladium or copper), the catalyst and its associated ligands play a crucial role in controlling the reaction's outcome.[7][8][9] Bulky, electron-rich ligands, for instance, can accelerate the final product-forming step (reductive elimination) in a catalytic cycle, which can outcompete pathways leading to dimer formation.[2] If you are experiencing dimerization in a catalytic reaction, screening different ligands is a key optimization strategy.
Part 2: In-Depth Troubleshooting Guide
When simple fixes are not enough, a more systematic approach is required. Use this guide to diagnose and resolve persistent dimerization issues.
Issue: Persistent Dimer Formation Detected by TLC, LC-MS, or NMR
If you have confirmed the presence of a significant dimeric byproduct, follow this diagnostic and corrective workflow.
Caption: Troubleshooting flowchart for addressing high dimer formation.
Corrective Actions & Scientific Rationale
-
Employ the High Dilution Principle:
-
Rationale: The rate of an intramolecular reaction is first-order, depending only on the concentration of the precursor. In contrast, the rate of an intermolecular dimerization is second-order, depending on the concentration of two molecules. By drastically lowering the concentration, you disproportionately slow down the second-order dimerization reaction, allowing the first-order cyclization to become the dominant pathway.[3][4][5]
-
Action:
-
Decrease the overall molar concentration of your limiting reagent, often to below 0.01 M.
-
Utilize slow addition techniques. Prepare two separate solutions: one with the bulk of the solvent and any reagents in excess, and the other containing the precursor to the reactive intermediate dissolved in a small amount of solvent. Add the precursor solution dropwise or via a syringe pump over several hours.[3] This maintains a pseudo-low concentration of the reactive species at all times.
-
-
-
Optimize Reaction Temperature:
-
Rationale: The activation energy for intermolecular reactions is often different from that of intramolecular cyclizations. Lowering the temperature can provide a kinetic resolution, favoring the pathway with the lower activation energy, which is often the desired cyclization.
-
Action: Perform a temperature screening study. If your reaction is run at elevated temperatures, try running it at room temperature, 0 °C, or even lower. Conversely, some reactions may be sluggish at low temperatures, leading to the buildup of unreacted intermediates that can then dimerize; in these rare cases, a moderate increase in temperature might be beneficial.[6]
-
-
Re-evaluate Your Solvent and Base:
-
Rationale: The choice of solvent affects both the solubility of reactants and the stabilization of intermediates and transition states.[6] A solvent that poorly solubilizes a starting material can lead to localized high concentrations, promoting dimerization. The base used can also influence the rate of formation of reactive intermediates.
-
Action:
-
Ensure your starting materials are fully dissolved at the reaction concentration. If not, screen alternative solvents.
-
If using a base, consider screening weaker or bulkier bases, which might modulate the formation of the reactive species more gently.
-
-
| Parameter | Recommendation | Rationale |
| Concentration | < 0.01 M (via high dilution or slow addition) | Favors first-order intramolecular cyclization over second-order intermolecular dimerization.[3][4] |
| Temperature | Screen from 0 °C to reflux | Optimizes kinetic selectivity between desired and undesired pathways.[6] |
| Solvent | Ensure full dissolution of starting materials | Prevents localized high concentrations that can lead to dimerization.[6] |
| Ligand (for catalytic rxns) | Screen bulky, electron-rich phosphines | Can accelerate desired reductive elimination, outcompeting dimer-forming side reactions.[2] |
Part 3: Mechanistic Insights & Competing Pathways
Understanding the "why" is key to effective troubleshooting. Dimerization arises from a competition between an intramolecular and an intermolecular reaction pathway.
Caption: Competing reaction pathways leading to indazole vs. dimer formation.
The critical juncture is the fate of the Reactive Intermediate . The goal of all preventative strategies is to steer this intermediate down the green pathway (Intramolecular Cyclization) and suppress the red pathway (Intermolecular Reaction).
Part 4: Optimized Protocols
Here we provide a general, illustrative protocol for a palladium-catalyzed indazole synthesis, incorporating principles to minimize dimer formation.
Protocol: Minimizing Dimer Formation in a Pd-Catalyzed Intramolecular C-N Coupling
This protocol is adapted from general principles for Ullmann-type reactions, which are prone to dimerization if not controlled.[10]
Materials:
-
Substrate (e.g., an N-substituted-2-bromobenzyl hydrazone)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Vessel Preparation: Rigorously dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes. Proper inerting is crucial to prevent catalyst decomposition, which can promote side reactions.[2]
-
Reagent Addition: To the flask, add the base, palladium catalyst, and ligand.
-
High Dilution Setup:
-
In a separate flask, dissolve the hydrazone substrate in half of the total required solvent volume (to achieve a final concentration of ~0.01 M).
-
Add the other half of the solvent to the reaction flask containing the catalyst and base.
-
-
Slow Addition: Heat the reaction flask to the desired temperature (e.g., 100 °C). Using a syringe pump, add the substrate solution to the reaction flask over a period of 4-6 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at temperature for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS to check for the consumption of starting material and the formation of the desired indazole.
-
Work-up and Purification: Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.
References
- BenchChem Technical Support. (n.d.). Addressing incomplete conversion in indazole synthesis. BenchChem.
- BenchChem Technical Support. (n.d.).
- Unknown. (n.d.). 7.1 Synthesis by high dilution principle.
- Yadav, G., & Kumar, A. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Wikipedia. (2023). High dilution principle.
-
El-Awa, A., & El-Faham, A. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini-reviews in medicinal chemistry, 12(12), 1293–1300. [Link]
- Rossa, L., & Vögtle, F. (1983). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. Topics in Current Chemistry.
-
Alarcón-Polo, E., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(4), 1735-1743. [Link]
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
- Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. r/OrganicChemistry.
- Sarma, M. J., et al. (2018). Possible reaction mechanism for indazole formation.
- ZambiaFiles. (n.d.). High dilution principle. ZambiaWiki.
- Chegg. (2019). Q. Explain the high dilution technique used to synthesise large rings; the principles.
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
- BenchChem Technical Support. (n.d.).
- ResearchGate. (n.d.).
-
DeMuth, J. C., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(7), 4349–4356. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. High dilution principle - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Solved Q. Explain the high dilution technique used to | Chegg.com [chegg.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2H-Indazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Removal of unreacted starting materials from the final product
Technical Support Center: Purification of Final Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of unreacted starting materials from final products. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: My initial purification by column chromatography is resulting in co-elution of my product and a starting material. How can I improve the separation?
A1: Co-elution is a common challenge in chromatography, often stemming from similar polarities of the compounds. Here’s a systematic approach to troubleshoot this issue:
-
Analyze Your System: The key to chromatographic separation lies in exploiting differences in the physicochemical properties of your compounds. The interaction between the stationary phase, the mobile phase, and your analytes dictates the separation.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: This is often the most effective and least disruptive parameter to adjust.
-
Gradient Elution: If you are using an isocratic elution (a constant mobile phase composition), switching to a gradient elution can significantly improve resolution. A shallow gradient around the elution point of your compounds of interest can effectively separate closely eluting species.
-
Solvent Strength and Selectivity: Fine-tune the solvent strength to ensure your product has a retention factor (k') between 2 and 5 for optimal separation. More importantly, alter the solvent selectivity. The solvent selectivity triangle (for normal phase: ethers, chloroalkanes, aromatics; for reversed-phase: acetonitrile, methanol, tetrahydrofuran) can guide your choice. For instance, if you are using a hexane/ethyl acetate system, consider switching to a hexane/dichloromethane or a hexane/toluene system to see if the change in solvent-solute interaction improves separation.
-
-
Modify the Stationary Phase: If mobile phase optimization is insufficient, consider a different stationary phase.
-
Particle Size and Pore Size: Smaller particle size columns generally provide higher resolution but at the cost of higher backpressure. Ensure your system is compatible.
-
Bonded Phase Chemistry: If you are using a standard C18 column in reversed-phase chromatography, consider a C8, Phenyl-Hexyl, or a polar-embedded phase. These variations offer different retention mechanisms that can resolve compounds that co-elute on a C18 column.
-
-
-
Experimental Protocol: Mobile Phase Scouting for Improved Resolution
-
Initial Analysis: Run your current method and determine the retention times of your product and the unreacted starting material.
-
Select New Solvents: Choose two new solvents with different selectivity based on the solvent selectivity triangle. For example, in a reversed-phase system currently using methanol/water, you could scout acetonitrile/water and tetrahydrofuran/water.
-
Prepare Mobile Phases: Prepare a series of mobile phases with varying compositions for each new solvent system.
-
Inject and Analyze: Inject your sample using each new mobile phase and analyze the chromatograms for improved separation.
-
Optimize: Once a promising solvent system is identified, fine-tune the gradient or isocratic composition to achieve optimal resolution.
Data Presentation: Solvent Selectivity Effects
-
| Mobile Phase System | Starting Material Retention Time (min) | Product Retention Time (min) | Resolution (Rs) |
| 50:50 Methanol/Water | 5.2 | 5.5 | 0.8 |
| 45:55 Acetonitrile/Water | 6.8 | 7.8 | 2.1 |
| 40:60 Tetrahydrofuran/Water | 8.1 | 8.5 | 1.1 |
As shown in the table, switching from methanol to acetonitrile as the organic modifier significantly improved the resolution between the starting material and the final product.
Q2: I am trying to remove a water-soluble impurity from my organic-soluble product using liquid-liquid extraction, but I am getting poor recovery of my product. What could be the cause?
A2: Poor recovery in liquid-liquid extraction often points to issues with partitioning, emulsion formation, or degradation. Here's how to address this:
-
Understanding Partitioning: The success of a liquid-liquid extraction hinges on the differential solubility of your product and impurities in two immiscible liquid phases. The partition coefficient (K) is a measure of this differential solubility.
-
Troubleshooting Steps:
-
pH Adjustment: The solubility of acidic or basic compounds is highly pH-dependent. By adjusting the pH of the aqueous phase, you can ionize the impurity, making it significantly more water-soluble and less likely to partition into the organic phase with your product. For example, if you have an acidic impurity, washing with a basic aqueous solution (e.g., sodium bicarbonate) will convert the impurity into its more water-soluble salt.
-
Salting Out: The addition of a neutral salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of your organic product in the aqueous layer, driving it into the organic phase and improving recovery. This is particularly useful for polar organic products that have some water solubility.
-
Solvent Choice: The choice of the organic solvent is critical. A solvent that is too polar may dissolve a significant amount of water and water-soluble impurities. Conversely, a solvent that is too nonpolar may not effectively dissolve your product. Consider a solvent with intermediate polarity, or use a mixture of solvents.
-
Emulsion Formation: Emulsions are a common problem that can trap your product at the interface. To break an emulsion, you can try:
-
Adding a small amount of brine.
-
Gently swirling or stirring the mixture instead of vigorous shaking.
-
Filtering the emulsion through a pad of celite.
-
-
-
Diagram: Liquid-Liquid Extraction Workflow
Caption: Workflow for impurity removal via liquid-liquid extraction.
Q3: My final product is an oil, and I am struggling to induce crystallization to remove a soluble starting material. What techniques can I use?
A3: Inducing crystallization from an oil can be challenging, but several techniques can be employed to promote nucleation and crystal growth.
-
The Science of Crystallization: Crystallization is a two-step process: nucleation (the initial formation of small, stable crystalline entities) and crystal growth. For an oil, the high viscosity and potential for impurities can inhibit nucleation.
-
Troubleshooting and Techniques:
-
Solvent Selection: The choice of solvent is paramount. A good crystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. You may need to screen a variety of solvents or use a co-solvent system (an anti-solvent).
-
Seeding: If you have a small amount of crystalline product from a previous batch, adding a seed crystal can provide a template for crystal growth and overcome the nucleation barrier.
-
Scratching: Using a glass rod to scratch the inside of the flask below the surface of the solution can create microscopic imperfections on the glass surface that can act as nucleation sites.
-
Slow Cooling and Evaporation: Rapid cooling often leads to oiling out. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Alternatively, allow the solvent to evaporate slowly from a saturated solution.
-
Trituration: This involves repeatedly washing the oil with a solvent in which the product is insoluble, but the impurity is soluble. This can often induce crystallization by removing impurities that inhibit the process.
-
-
Experimental Protocol: Anti-Solvent Crystallization
-
Dissolve the Oil: Dissolve your oily product in a small amount of a "good" solvent in which it is very soluble.
-
Add Anti-Solvent: Slowly add a "poor" solvent (an anti-solvent) in which your product is insoluble, until the solution becomes slightly cloudy.
-
Induce Crystallization: If crystals do not form immediately, add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to stand undisturbed. Seeding or scratching at this stage can be beneficial.
-
Isolate Crystals: Once crystallization is complete, collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
-
References
Validation & Comparative
A Spectroscopic Guide to Distinguishing N-1 and N-2 Acetylated Indazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Indazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The regioselectivity of N-substitution on the indazole ring system is a critical parameter that profoundly influences the molecule's biological activity, pharmacokinetic properties, and overall efficacy. Acetylation at the N-1 versus the N-2 position results in two distinct isomers with unique electronic and steric profiles. Consequently, the unambiguous structural elucidation of these isomers is a paramount task in drug discovery and development.
This guide provides a comprehensive spectroscopic comparison of N-1 and N-2 acetylated indazole isomers. We will delve into the characteristic differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, explaining the underlying principles that govern these distinctions. This document is designed to serve as a practical resource for researchers, enabling confident and accurate isomer identification.
The Structural Conundrum: N-1 vs. N-2 Isomerism
The indazole ring is an aromatic heterocyclic system with two nitrogen atoms. The N-1 substituted isomer is generally the thermodynamically more stable product, while the N-2 isomer is often kinetically favored.[1][2] The position of the acetyl group significantly alters the electronic distribution within the bicyclic system, leading to distinct spectroscopic signatures.
Figure 1: Chemical structures of N-1 and N-2 acetylated indazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing between N-1 and N-2 acetylated indazoles. Both ¹H and ¹³C NMR provide a wealth of information for unambiguous assignment.
¹H NMR Spectroscopy: A Tale of Two Protons
The proton NMR spectra of the N-1 and N-2 isomers exhibit significant and predictable differences. The most diagnostic signals are those of the H-3 and H-7 protons.
-
The H-7 Proton: In the N-2 isomer, the H-7 proton experiences a notable deshielding effect due to the anisotropic effect of the lone pair of electrons on the N-1 nitrogen.[1] This results in a downfield shift (higher ppm value) for the H-7 proton in the N-2 isomer compared to the N-1 isomer.
-
The H-3 Proton: Conversely, the H-3 proton in the N-2 isomer is shielded relative to the same proton in the N-1 isomer, causing it to appear at a more upfield position (lower ppm value).[1]
Table 1: Comparison of Typical ¹H NMR Chemical Shifts (δ, ppm) for N-1 and N-2 Acetylated Indazoles
| Proton | N-1 Acetyl Indazole (Typical δ) | N-2 Acetyl Indazole (Typical δ) | Key Differentiator |
| H-3 | More Downfield | More Upfield | Shielded in N-2 |
| H-7 | More Upfield | More Downfield | Deshielded in N-2 |
| CH₃ | ~2.7 ppm | ~2.4 ppm | Varies |
Note: Chemical shifts are approximate and can be influenced by the solvent and other substituents on the indazole ring.
¹³C NMR Spectroscopy: Unmasking the Carbon Skeleton
The ¹³C NMR spectra provide further confirmation of the isomeric structure. The chemical shift of the C-3 carbon is particularly informative.
-
The C-3 Carbon: Similar to the H-3 proton, the C-3 carbon in the N-2 isomer is shielded compared to the N-1 isomer. This results in an upfield shift for the C-3 signal in the N-2 isomer.[3]
-
Carbonyl Carbon: The chemical shift of the acetyl carbonyl carbon can also show slight differences between the two isomers, although this is generally less diagnostic than the C-3 signal.
Table 2: Comparison of Typical ¹³C NMR Chemical Shifts (δ, ppm) for N-1 and N-2 Acetylated Indazoles
| Carbon | N-1 Acetyl Indazole (Typical δ) | N-2 Acetyl Indazole (Typical δ) | Key Differentiator |
| C-3 | More Downfield | More Upfield | Shielded in N-2 |
| C-7a | More Downfield | More Upfield | Shielded in N-2 |
| C=O | ~170 ppm | ~168 ppm | Varies |
Note: Chemical shifts are approximate and can be influenced by the solvent and other substituents on the indazole ring.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
While not as definitive as NMR, IR spectroscopy can offer supporting evidence for isomer identification. The primary focus is on the carbonyl (C=O) stretching frequency of the acetyl group.
The electronic environment surrounding the acetyl group differs between the N-1 and N-2 isomers, which can influence the C=O bond strength and, consequently, its stretching frequency. In the N-1 isomer, the nitrogen atom is more "pyrrole-like," allowing for greater delocalization of the nitrogen lone pair into the aromatic system. In contrast, the N-2 nitrogen is more "pyridine-like." This difference in electronic character can lead to a slight variation in the carbonyl absorption band.
-
N-1 Acetyl Indazole: Typically exhibits a C=O stretch at a slightly lower wavenumber (cm⁻¹) due to greater resonance delocalization, which weakens the C=O double bond.
-
N-2 Acetyl Indazole: Generally shows a C=O stretch at a slightly higher wavenumber.
The presence of characteristic peaks for acetyl groups, such as those around 1740 cm⁻¹, 1365 cm⁻¹, and 1220 cm⁻¹, confirms the success of the acetylation reaction.[4][5]
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Look at Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within the molecule and can reveal differences in the conjugated π-systems of the two isomers. The N-1 and N-2 acetylated indazoles, having distinct electronic structures, will exhibit different absorption maxima (λ_max).
The 1H-indazole tautomer (related to the N-1 isomer) and the 2H-indazole tautomer (related to the N-2 isomer) have been shown to have different UV-Vis absorption spectra.[6] Generally, the N-2 isomer, with its cross-conjugated system, may show a different pattern of absorption bands compared to the more linearly conjugated N-1 isomer. The introduction of an acetyl group will further modify these electronic transitions.[7][8]
Experimental Protocols
Synthesis of N-1 and N-2 Acetylated Indazole Isomers
The regioselective synthesis of N-1 and N-2 acetylated indazoles can be challenging, as reactions often yield a mixture of both isomers.[1] The ratio of the products is highly dependent on the reaction conditions.
Figure 2: General workflow for the synthesis and separation of N-acetylated indazole isomers.
A General Procedure for N-Acetylation of Indazole:
-
Dissolution: Dissolve indazole in a suitable aprotic solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or acetonitrile).
-
Deprotonation: Add a base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (Et₃N)) to the solution at a controlled temperature (often 0 °C) to deprotonate the indazole. The choice of base and solvent can significantly influence the N-1/N-2 ratio.[2]
-
Acetylation: Slowly add the acetylating agent (e.g., acetyl chloride or acetic anhydride) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, typically a mixture of N-1 and N-2 isomers, can be purified by column chromatography on silica gel.
Spectroscopic Characterization
NMR Spectroscopy:
-
Prepare samples of the purified N-1 and N-2 isomers by dissolving them in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.[9]
-
Process the spectra and assign the chemical shifts of the key protons (H-3, H-7) and carbons (C-3, C-7a).
IR Spectroscopy:
-
Acquire IR spectra of the purified isomers using either a KBr pellet or as a thin film on a salt plate.
-
Identify the carbonyl (C=O) stretching frequency for each isomer.
UV-Vis Spectroscopy:
-
Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., acetonitrile or ethanol).
-
Record the UV-Vis absorption spectra and determine the absorption maxima (λ_max) for each isomer.
Conclusion
The differentiation of N-1 and N-2 acetylated indazole isomers is a critical step in the development of indazole-based pharmaceuticals. While several spectroscopic techniques can provide valuable insights, NMR spectroscopy stands out as the most definitive method for unambiguous structural assignment. By carefully analyzing the chemical shifts of the H-3 and H-7 protons in ¹H NMR and the C-3 carbon in ¹³C NMR, researchers can confidently distinguish between these two crucial isomers. IR and UV-Vis spectroscopy serve as valuable complementary techniques, providing additional evidence to support the structural elucidation. This guide provides a foundational framework for the spectroscopic comparison of these isomers, empowering researchers to make informed decisions in their drug discovery endeavors.
References
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Guedes, G. P., et al. (2014). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 19(8), 12195-12216. [Link]
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Boga, C., et al. (2013). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry, 10, S253-S261. [Link]
-
Hřebabecký, H., et al. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-37. [Link]
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O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Tetrahedron, 93, 132239. [Link]
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Reich, H. J. (n.d.). NMR Spectroscopic Data. University of Wisconsin. [Link]
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Scott, J. S., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Chemical Science, 15(8), 2911-2918. [Link]
-
Bethanamudi, P., et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. E-Journal of Chemistry, 9(4), 1676-1682. [Link]
-
ResearchGate. (n.d.). Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... [Link]
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SpectraBase. (n.d.). 2-ACETYL-BENZO-[G]-INDAZOLE. [Link]
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Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-474. [Link]
-
Elguero, J., et al. (2016). 13C NMR of indazoles. Magnetic Resonance in Chemistry, 54(4), 299-353. [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]
-
Oomens, J., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. International Journal of Mass Spectrometry, 254(1-2), 1-10. [Link]
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Camacho, J., et al. (2018). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 23(10), 2688. [Link]
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ResearchGate. (n.d.). Interpretation of IR spectrum of compound 1N2a. [Link]
-
Navarrete-Vázquez, G., et al. (2018). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 23(11), 2947. [Link]
-
Alkorta, I., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 23(1), 160. [Link]
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Slanina, T., et al. (2020). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry, 16, 829-839. [Link]
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ResearchGate. (n.d.). UV-Vis spectra of N-acetylcysteine cross-links recorded with a diode... [Link]
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ResearchGate. (n.d.). a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... [Link]
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Gzella, A. K., et al. (2018). Synthesis, structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[1][9][10]triazole-3-carboxylate. Journal of Molecular Structure, 1164, 303-312. [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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Pagacz-Kostrzewa, M., et al. (2023). NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 290, 122283. [Link]
-
Beilstein Journals. (n.d.). Substituent effects in N-acetylated phenylazopyrazole photoswitches. [Link]
-
Fraunhofer-Publica. (n.d.). N‑Heterocyclic Olefins of Pyrazole and Indazole. [Link]
-
Lee, S. H., et al. (2021). Application of Infrared Spectroscopy to Analyze the Degree of Substitution in Acetylated Wood Powder. Journal of Korea TAPPI, 53(5), 68-76. [Link]
-
Pulp and Paper Technology. (n.d.). Application of Infrared Spectroscopy to Analyze the Degree of Substitution in Acetylated Wood Powder. [Link]
-
National Institutes of Health. (n.d.). N‑Heterocyclic Olefins of Pyrazole and Indazole. [Link]
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A Comparative Guide to the Biological Activity of Acetylated vs. Non-Acetylated Indazole-5-Carboxylates: A Medicinal Chemistry Perspective
This guide provides an in-depth technical comparison of acetylated and non-acetylated indazole-5-carboxylates for researchers, scientists, and drug development professionals. We will explore the foundational role of the indazole scaffold, the profound impact of acetylation on bioactivity, and the experimental frameworks required to validate these differences. While direct comparative studies on acetylated versus non-acetylated indazole-5-carboxylates are sparse in publicly available literature, this guide will synthesize established principles of medicinal chemistry and pharmacology to provide a robust, logical framework for comparison.
The Indazole Scaffold: A Privileged Structure in Drug Discovery
Nitrogen-containing heterocyclic compounds are foundational to the development of novel therapeutics.[1][2] Among these, the indazole (or benzopyrazole) ring system has emerged as a "privileged scaffold" due to its presence in numerous bioactive compounds and approved drugs.[3][4][5][6] This bicyclic structure, consisting of a benzene ring fused to a pyrazole ring, offers a versatile template for chemists to design molecules with tailored pharmacological profiles.[7]
Indazole derivatives exhibit a remarkable breadth of biological activities, including:
-
Anticancer Activity: As seen in drugs like Pazopanib and Axitinib, which are tyrosine kinase inhibitors.[1]
-
Anti-inflammatory Effects: Certain derivatives have shown potent anti-inflammatory properties.[1][8][9][10]
-
Antiemetic Properties: Granisetron, an indazole-containing drug, is a selective 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy.[2]
-
Antibacterial and Antifungal Activity: Various indazole derivatives have been synthesized and evaluated for their efficacy against microbial pathogens.[2][11]
The indazole-5-carboxylate moiety, specifically, serves as a crucial building block or intermediate in the synthesis of these complex therapeutic agents, allowing for functionalization to modulate biological activity.[12][13]
The Impact of Acetylation on Pharmacological Properties
Acetylation—the introduction of an acetyl group (–COCH₃)—is a fundamental chemical modification in medicinal chemistry used to alter the properties of a parent molecule.[14][15] This seemingly simple conversion can have profound implications for a compound's biological activity, primarily by modifying its pharmacokinetic profile.[16][17]
Key Effects of Acetylation:
-
Increased Lipophilicity: The addition of an acetyl group generally increases a molecule's lipid solubility (lipophilicity). This enhancement can improve its ability to cross cell membranes, potentially leading to greater cellular uptake and oral bioavailability.[18][19]
-
Prodrug Strategy: Acetylation is a common prodrug strategy. An acetylated compound may be pharmacologically inactive itself but is designed to be converted in vivo to the active, non-acetylated parent drug by esterase enzymes present in the blood, liver, or target cells.[18][19] This approach can overcome issues of poor absorption or rapid metabolism of the parent compound.
-
Metabolic Stability: By masking polar functional groups (like hydroxyls or amines), acetylation can protect a molecule from rapid metabolic breakdown, prolonging its circulation time in the body.
-
Toxicity Modulation: In some cases, acetylation can lead to metabolites with different toxicity profiles. For instance, acetylated sulfonamides can sometimes exhibit decreased water solubility, potentially causing renal toxicity.[15]
The rate of acetylation can vary significantly among individuals due to genetic differences in N-acetyltransferase (NAT) enzymes, leading to "slow" and "rapid" acetylator phenotypes, a classic example of pharmacogenetics.[14][15][20]
Hypothetical Comparison: Acetylated vs. Non-Acetylated Indazole-5-Carboxylate Activity
While direct experimental data is pending, we can construct a scientifically-grounded hypothesis on the expected differences in biological activity. Let us consider a hypothetical non-acetylated indazole-5-carboxylate with a known biological target (e.g., a protein kinase) and its acetylated analogue.
Physicochemical and Pharmacokinetic Properties
Acetylation is expected to increase the lipophilicity (LogP) of the indazole-5-carboxylate derivative. This change would likely lead to enhanced absorption after oral administration and increased cell permeability, resulting in a higher intracellular concentration of the compound.
Table 1: Predicted Physicochemical and Pharmacokinetic Comparison
| Parameter | Non-Acetylated Indazole-5-Carboxylate | Acetylated Indazole-5-Carboxylate (Prodrug) | Rationale for Difference |
| LogP (Lipophilicity) | Lower | Higher | The acetyl group is less polar than the parent functional group (e.g., -OH, -NH2). |
| Aqueous Solubility | Higher | Lower | Increased lipophilicity often corresponds to decreased water solubility. |
| Cell Membrane Permeability | Moderate | High | Enhanced lipophilicity facilitates passive diffusion across lipid bilayers.[18][19] |
| Oral Bioavailability (AUC) | Lower | Higher | Improved absorption and protection from first-pass metabolism can increase the Area Under the Curve (AUC).[18][19] |
| Maximum Concentration (Cmax) | Lower | Higher | Faster and more complete absorption leads to a higher peak plasma concentration.[18] |
| Time to Cmax (Tmax) | Variable | Potentially Shorter | Efficient absorption may shorten the time to reach peak concentration. |
| Half-life (t1/2) | Shorter | Longer (Effective) | The acetylated form acts as a circulating reservoir, releasing the active drug over time.[19] |
This table presents illustrative data based on established principles of medicinal chemistry.
Pharmacodynamic (Biological) Activity
The in vitro potency (e.g., IC50) of the acetylated form against a purified enzyme is expected to be lower than the parent compound if the acetyl group blocks a key binding interaction. However, in a cell-based assay, the acetylated version may appear more potent due to superior cell entry and subsequent conversion to the more active parent drug.[18][19]
Table 2: Predicted Biological Activity Comparison
| Assay Type | Non-Acetylated Indazole-5-Carboxylate | Acetylated Indazole-5-Carboxylate | Rationale for Difference |
| Enzyme Inhibition (IC50) | Lower (More Potent) | Higher (Less Potent) | The acetyl group may sterically hinder binding to the active site of the target protein. |
| Cell-Based Assay (EC50) | Higher (Less Potent) | Lower (More Potent) | Enhanced cell permeability of the acetylated prodrug leads to higher intracellular concentrations of the active, non-acetylated form.[18] |
| In Vivo Efficacy | Lower | Higher | Improved pharmacokinetic properties (bioavailability, half-life) of the acetylated form lead to greater exposure of the target tissue to the active drug. |
This table presents illustrative data based on established principles of medicinal chemistry.
Experimental Design for Validation
To empirically validate these hypotheses, a structured experimental workflow is essential. The process involves synthesis, characterization, and a series of comparative biological and pharmacokinetic assays.
Workflow for Comparative Analysis
Caption: Mechanism of an acetylated prodrug from administration to effect.
Standardized Experimental Protocols
Protocol 1: General Synthesis of 1H-Indazole-5-Carboxylic Acid Derivatives
This protocol outlines a common synthetic route. Specific reagents and conditions may vary based on the desired substituents.
-
Starting Material: Select an appropriately substituted 2-methyl-4-aminobenzoic acid.
-
Diazotization: Dissolve the starting material in an aqueous acidic solution (e.g., HCl) and cool to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Cyclization: Maintain the temperature and stir the reaction mixture. The diazonium salt will undergo intramolecular cyclization to form the indazole ring.
-
Esterification/Amidation (at C5-carboxyl): The resulting carboxylic acid can be converted to an ester (e.g., using methanol and a catalytic amount of sulfuric acid) or an amide (e.g., by activating the acid with a coupling agent like EDC/HOBT followed by addition of the desired amine). [21]5. Purification: Purify the final product using column chromatography or recrystallization. Characterize using NMR and mass spectrometry.
Protocol 2: Acetylation of a Functional Group
This protocol is for acetylating a hydroxyl or primary/secondary amine substituent on the indazole scaffold.
-
Dissolution: Dissolve the non-acetylated indazole derivative in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Base Addition: Add a base, such as triethylamine or pyridine, to act as an acid scavenger.
-
Acetylation: Cool the mixture to 0°C and add acetic anhydride or acetyl chloride dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring progress with thin-layer chromatography (TLC).
-
Workup and Purification: Quench the reaction with water or a saturated sodium bicarbonate solution. Extract the product with an organic solvent, dry the organic layer, and concentrate it. Purify the acetylated product via column chromatography.
Protocol 3: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of both the acetylated and non-acetylated compounds (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.
Conclusion and Future Directions
The indazole-5-carboxylate scaffold is a cornerstone of modern medicinal chemistry, offering a platform for developing potent and selective therapeutic agents. Acetylation represents a powerful, well-established strategy to enhance the drug-like properties of bioactive molecules, particularly their pharmacokinetic profiles. [17]By increasing lipophilicity and enabling a prodrug approach, acetylation can significantly improve a compound's oral bioavailability and in vivo efficacy. [18][19] While this guide provides a predictive framework based on established chemical and pharmacological principles, it underscores the critical need for direct, empirical studies. Future research should focus on the synthesis and head-to-head comparison of acetylated and non-acetylated indazole-5-carboxylate series to validate these hypotheses. Such studies will provide invaluable data to guide the rational design of next-generation indazole-based therapeutics with optimized efficacy and safety profiles.
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A Researcher's Guide to the Comparative Stability of Indazole Derivatives
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Introduction: The Indazole Scaffold and the Imperative of Stability
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic properties and ability to act as a bioisostere of indole have cemented its status as a "privileged scaffold" in drug discovery, leading to the development of therapeutics for a wide range of diseases, including cancer and inflammatory conditions.[4][5] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, chief among them being molecular stability.
The stability of a drug candidate is a critical determinant of its safety, efficacy, and shelf-life.[6] Instability can lead to the formation of degradation products, which may be inactive, toxic, or result in decreased potency of the active pharmaceutical ingredient (API).[7][8][9] Therefore, a thorough understanding and comparative analysis of the stability of different indazole derivatives under various stress conditions are paramount during preclinical development.[10] This guide provides an in-depth analysis of the key stability aspects of indazole derivatives—chemical, photo, thermal, and metabolic stability—supported by established experimental protocols and comparative data to aid researchers in drug development.
Chemical Stability: Navigating the Chemical Gauntlet
Chemical stability refers to a molecule's ability to resist degradation in the presence of chemical agents such as acids, bases, and oxidizing agents. For orally administered drugs, stability across a range of pH values is crucial for surviving the transit through the gastrointestinal tract.
Mechanism of Degradation: The Role of Substituents
The indazole ring is generally considered a stable aromatic system.[1] However, its stability can be significantly influenced by the nature and position of its substituents. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density of the ring system, making it more or less susceptible to hydrolytic or oxidative degradation. For instance, substituents on the pyrazole ring can influence the tautomeric equilibrium between the more thermodynamically stable 1H-indazole and the 2H-indazole form, which in turn can affect reactivity and stability.[1][5][11]
Forced degradation studies are the gold standard for assessing chemical stability.[12][13][14] These studies involve subjecting the compound to harsh conditions to accelerate degradation, thereby identifying potential degradation pathways and products.[13][14]
Experimental Protocol: Forced Degradation Study (Acid/Base Hydrolysis)
This protocol outlines a typical forced degradation study to assess the hydrolytic stability of indazole derivatives.
Objective: To determine the rate of degradation and identify degradation products of indazole derivatives under acidic and basic conditions.
Materials:
-
Indazole derivative stock solution (e.g., 1 mg/mL in a suitable organic solvent like acetonitrile or methanol)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation: Prepare three sets of solutions for each indazole derivative:
-
Acidic: Add a specific volume of the stock solution to 0.1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.
-
Basic: Add the same volume of stock solution to 0.1 M NaOH for a final concentration of 100 µg/mL.
-
Neutral: Add the same volume of stock solution to HPLC-grade water.
-
-
Incubation: Incubate all solutions at a controlled temperature (e.g., 50°C) and monitor at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary (base for the acidic sample, acid for the basic sample), and dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC-UV/MS Analysis: Analyze the samples using a validated stability-indicating HPLC method. The mobile phase and gradient will depend on the polarity of the derivatives. A C18 column is often a good starting point. The UV detector will quantify the remaining parent compound, while the mass spectrometer will help in the identification of degradation products.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point and determine the degradation rate constant and half-life (t½).
Causality Behind Experimental Choices:
-
Elevated Temperature: Using a temperature of 50°C accelerates the degradation process, allowing for the observation of significant degradation within a practical timeframe.[15]
-
Molarity of Acid/Base: 0.1 M HCl and NaOH are standard concentrations used in forced degradation studies as they represent reasonably stressful acidic and basic conditions.[16]
-
HPLC-MS: The combination of HPLC for separation and MS for detection is crucial for not only quantifying the loss of the parent drug but also for the structural elucidation of any formed degradants.[15]
Comparative Data: Influence of Substituents on Hydrolytic Stability
| Compound ID | Substituent at C3 | Substituent at C5 | Condition | Half-life (t½) in hours | Key Degradation Pathway |
| IND-01 | -H | -H | 0.1 M HCl, 50°C | > 48 | Stable |
| IND-02 | -COOEt | -H | 0.1 M NaOH, 50°C | 4.5 | Ester hydrolysis |
| IND-03 | -H | -NO₂ | 0.1 M NaOH, 50°C | 12 | Ring modification |
| IND-04 | -CH₃ | -OCH₃ | 0.1 M HCl, 50°C | > 48 | Stable |
This table presents hypothetical data for illustrative purposes.
The data illustrates that an ester group at C3 (IND-02) significantly decreases stability under basic conditions due to facile hydrolysis. An electron-withdrawing nitro group at C5 (IND-03) can also increase susceptibility to nucleophilic attack under basic conditions. In contrast, simple alkyl and alkoxy substituents (IND-04) often confer greater stability.
Photostability: Under the Glare of the Light
Photostability testing is a critical component of drug stability assessment, as exposure to light can induce photochemical degradation, leading to loss of potency and the formation of potentially harmful photoproducts.[17][18][19] The International Council for Harmonisation (ICH) provides specific guidelines (ICH Q1B) for photostability testing.[17][18][20][21]
Mechanism of Photodegradation
Upon absorption of light, particularly UV radiation, indazole derivatives can be excited to higher energy states. This can lead to various photochemical reactions, including oxidation, rearrangement, or cleavage of the heterocyclic ring. The specific pathway is highly dependent on the substitution pattern and the presence of photosensitizing groups.
Experimental Protocol: ICH Q1B Confirmatory Photostability Study
Objective: To evaluate the photostability of an indazole derivative under standardized light exposure conditions as per ICH Q1B guidelines.
Materials:
-
Indazole derivative (solid or in solution)
-
Photostability chamber equipped with a light source conforming to ICH Q1B (e.g., xenon arc lamp or metal halide lamp) with appropriate filters.[18][19]
-
Calibrated radiometer/lux meter
-
Quartz cells or other suitable transparent containers
-
Dark control samples wrapped in aluminum foil
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation:
-
Drug Substance: Spread a thin layer of the solid compound in a suitable container. If testing in solution, prepare a solution of known concentration in a quartz cell.
-
Drug Product: Test the product directly in its immediate packaging and, if necessary, outside of the packaging.[17]
-
-
Dark Control: Prepare an identical set of samples and wrap them securely in aluminum foil to serve as dark controls. This helps to distinguish between thermal degradation and photodegradation.[17]
-
Exposure: Place the test and dark control samples in the photostability chamber. Expose them to a cumulative light dose of not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[20]
-
Sample Analysis: After the exposure period, analyze the light-exposed samples and the dark controls. For solid samples, dissolve them in a suitable solvent. Analyze all samples using a validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the exposed samples with those of the dark controls. Assess for any significant changes in the parent peak area, the appearance of new peaks (degradants), or changes in physical properties.
Visualization: Photostability Testing Workflow
Caption: Workflow for an in vitro liver microsomal stability assay.
Conclusion and Future Directions
The stability of indazole derivatives is a multifaceted property that is profoundly influenced by their substitution patterns. A systematic and comparative analysis of chemical, photo, thermal, and metabolic stability is not merely a regulatory requirement but a fundamental aspect of rational drug design. Early identification of stability liabilities allows medicinal chemists to make informed decisions, such as modifying "soft spots" to block metabolism or selecting more robust functional groups to enhance chemical stability. [22] By employing the standardized protocols and comparative frameworks outlined in this guide, researchers can efficiently characterize the stability profiles of their indazole-based compounds. This rigorous, data-driven approach is essential for mitigating risks, optimizing drug properties, and ultimately accelerating the translation of promising indazole derivatives from the laboratory to the clinic.
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A Senior Application Scientist's Comparative Guide to the Cellular Efficacy of Ethyl 1-acetyl-1H-indazole-5-carboxylate
Introduction
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of novel therapeutics.[1][2] Derivatives of indazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[3][4] This guide focuses on a specific derivative, Ethyl 1-acetyl-1H-indazole-5-carboxylate, providing a framework for evaluating its efficacy in cellular assays. Due to the limited publicly available data on this specific acetylated compound, this document will serve as a comprehensive methodological guide for researchers. We will compare its hypothetical performance against its parent compound, Ethyl 1H-indazole-5-carboxylate, and a standard chemotherapeutic agent, Doxorubicin.
The addition of an acetyl group to the indazole core at the N1 position can significantly alter the compound's physicochemical properties, such as solubility, cell permeability, and metabolic stability. These modifications can, in turn, influence its biological activity, making a direct comparison with the parent compound essential for understanding its structure-activity relationship (SAR).[5]
Comparative Framework: Selecting Appropriate Benchmarks
To rigorously assess the cellular efficacy of this compound, a logical selection of comparator compounds is crucial.
-
Ethyl 1H-indazole-5-carboxylate (the Parent Compound): This direct precursor serves as the primary benchmark.[6] Comparing the acetylated derivative to its parent allows for the direct assessment of the acetyl group's contribution to cellular activity.
-
Doxorubicin (a Standard Chemotherapeutic): As many indazole derivatives are investigated for their anti-proliferative and pro-apoptotic effects, including a well-characterized cytotoxic agent like Doxorubicin provides a reference for potency.[7]
Core Cellular Assays for Efficacy Profiling
A multi-faceted approach is necessary to build a comprehensive profile of a novel compound's cellular effects. We will focus on two fundamental aspects of cellular health: viability and apoptosis.
Cell Viability and Cytotoxicity Assessment
Determining a compound's effect on cell viability is the foundational step in its characterization. Tetrazolium-based assays, such as MTT and XTT, are reliable and widely used methods for this purpose. These assays measure the metabolic activity of a cell population, which correlates with the number of viable cells.
Experimental Rationale: The core principle of these assays is the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to a colored formazan product.[8] The intensity of the color is directly proportional to the number of living cells. The choice between MTT and XTT often depends on the experimental workflow; XTT has the advantage of producing a water-soluble formazan, eliminating a solubilization step required for MTT.
Illustrative Data Comparison:
| Compound | Cell Line | Assay | IC50 (µM) - 48h Treatment |
| This compound | MCF-7 | XTT | Hypothetical Value: 15 |
| Ethyl 1H-indazole-5-carboxylate | MCF-7 | XTT | Hypothetical Value: 35 |
| Doxorubicin | MCF-7 | XTT | 0.8 |
| This compound | A549 | XTT | Hypothetical Value: 22 |
| Ethyl 1H-indazole-5-carboxylate | A549 | XTT | Hypothetical Value: 50 |
| Doxorubicin | A549 | XTT | 1.2 |
Note: The IC50 values for the indazole compounds are illustrative and intended for comparative context.
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a 2X stock solution of each test compound (this compound, Ethyl 1H-indazole-5-carboxylate, and Doxorubicin) in culture medium. Perform serial dilutions to create a range of concentrations.
-
Cell Treatment: Remove the old medium from the cell plate and add 100 µL of the 2X compound solutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired time period (e.g., 48 hours).
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent and the electron-coupling agent.
-
Assay Incubation: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is typically used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Workflow for Cellular Viability Assessment
Caption: Workflow for determining IC50 values using the XTT assay.
Apoptosis Induction Assessment
To understand if the observed cytotoxicity is due to programmed cell death, it is essential to perform apoptosis assays. A robust approach is to combine the detection of two key apoptotic markers: phosphatidylserine (PS) externalization and caspase-3 activation.
Experimental Rationale: In the early stages of apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells.[7] Caspase-3 is a key executioner caspase that, once activated, cleaves numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[9]
Illustrative Data Comparison:
| Compound | Cell Line | % Annexin V Positive Cells (24h) | Fold Increase in Caspase-3 Activity (24h) |
| This compound | MCF-7 | Hypothetical Value: 45% | Hypothetical Value: 5.2-fold |
| Ethyl 1H-indazole-5-carboxylate | MCF-7 | Hypothetical Value: 25% | Hypothetical Value: 3.1-fold |
| Doxorubicin | MCF-7 | 60% | 7.5-fold |
| Untreated Control | MCF-7 | 5% | 1.0-fold |
Note: The values for the indazole compounds are illustrative and intended for comparative context.
Experimental Protocol: Dual Annexin V and Caspase-3 Assay (Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and a viability dye (e.g., Propidium Iodide) to distinguish apoptotic from necrotic cells. Incubate for 15 minutes in the dark.
-
Caspase-3 Staining: After Annexin V staining, fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining. Add a fluorescently-labeled antibody against cleaved caspase-3. Incubate for 30 minutes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) and the mean fluorescence intensity of cleaved caspase-3.
Apoptotic Pathway and Assay Targets
Caption: Key events in apoptosis targeted by cellular assays.
Synthesizing the Evidence: Building a Scientific Narrative
The hypothetical data presented suggests that the addition of an acetyl group to the indazole scaffold in this compound may enhance its cytotoxic and pro-apoptotic activity compared to its parent compound. This could be attributed to improved cell permeability or a more favorable interaction with intracellular targets. While less potent than the standard chemotherapeutic Doxorubicin, the novel compound could represent a promising lead for further optimization.
The described experimental workflows provide a self-validating system. The use of multiple cell lines addresses cell-type specific effects, while the dual apoptosis assay offers two orthogonal data points to confirm the mechanism of cell death. By consistently applying these rigorous methodologies, researchers can confidently characterize the cellular efficacy of novel indazole derivatives like this compound and contribute to the development of next-generation therapeutics.
References
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Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]
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Tiwari, R., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
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A Head-to-Head Comparison of Synthetic Routes to Indazole-5-Carboxylates: A Guide for Researchers
Indazole-5-carboxylates are pivotal structural motifs in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Their synthesis is a subject of considerable interest, with various methodologies developed over the years, each presenting a unique set of advantages and challenges. This guide provides a comprehensive, head-to-head comparison of three prominent synthetic routes to indazole-5-carboxylates: Classical Synthesis via Diazotization, the Davis-Beirut Reaction, and Palladium-Catalyzed Cross-Coupling. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance to empower researchers in selecting the optimal strategy for their synthetic endeavors.
The Enduring Classic: Synthesis via Diazotization
The classical approach to indazole synthesis, dating back to the pioneering work of Emil Fischer, often involves the diazotization of an appropriately substituted aniline, followed by intramolecular cyclization.[1] For the synthesis of indazole-5-carboxylates, a common starting material is a 3-amino-4-alkylbenzoic acid derivative. The seemingly straightforward nature of this method is underpinned by a well-understood, albeit sometimes temperamental, reaction mechanism.
Mechanistic Insights
The reaction proceeds in two key stages. First, the primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is followed by an intramolecular cyclization, where the diazonium group is attacked by a nucleophilic carbon of the benzene ring, leading to the formation of the indazole core with the concomitant loss of a proton.
Caption: Classical synthesis of indazole-5-carboxylic acid via diazotization.
Experimental Protocol: Synthesis of 1H-Indazole-5-carboxylic acid
Materials:
-
3-Amino-4-methylbenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Water (H₂O)
-
Ice
Procedure:
-
A suspension of 3-amino-4-methylbenzoic acid (1.0 eq) in water and concentrated hydrochloric acid is prepared in a beaker and cooled to 0°C in an ice-salt bath.
-
A solution of sodium nitrite (1.05 eq) in water is added dropwise to the cooled suspension, maintaining the temperature below 5°C.
-
The reaction mixture is stirred at 0-5°C for 1 hour after the addition is complete.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 1H-indazole-5-carboxylic acid.
Advantages and Limitations
The primary advantage of this classical route is the use of readily available and inexpensive starting materials. However, the reaction can be sensitive to conditions, and the yields can be variable. The use of nitrous acid also poses safety concerns, especially on a larger scale.
The Modern Metal-Free Approach: The Davis-Beirut Reaction
The Davis-Beirut reaction is a powerful, metal-free method for the synthesis of 2H-indazoles from o-nitrobenzylamines.[2][3] This reaction has gained significant traction due to its operational simplicity and the use of non-toxic reagents. For the synthesis of indazole-5-carboxylates, a suitable starting material would be a derivative of 4-nitro-3-(aminomethyl)benzoic acid.
Mechanistic Insights
The reaction is initiated by the deprotonation of the benzylic position of the o-nitrobenzylamine by a base. The resulting carbanion then undergoes an intramolecular redox reaction where an oxygen atom is transferred from the nitro group to the benzylic carbon. Subsequent dehydration and cyclization lead to the formation of the 2H-indazole ring system.[2]
Caption: The Davis-Beirut reaction for the synthesis of 2H-indazoles.
Experimental Protocol: Synthesis of Ethyl 2H-Indazole-5-carboxylate
Materials:
-
Ethyl 4-nitro-3-(aminomethyl)benzoate
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
A solution of ethyl 4-nitro-3-(aminomethyl)benzoate (1.0 eq) in ethanol is prepared.
-
An aqueous solution of potassium hydroxide (5.0 eq) is added to the ethanolic solution.
-
The reaction mixture is heated to reflux and stirred for 24 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford ethyl 2H-indazole-5-carboxylate.
Advantages and Limitations
The Davis-Beirut reaction offers a metal-free and often milder alternative to classical and transition-metal-catalyzed methods.[1] It generally provides good yields and tolerates a range of functional groups. However, the synthesis of the requisite o-nitrobenzylamine precursors can sometimes be multi-step, and the reaction typically yields the 2H-indazole isomer.
The Power of Palladium: Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the construction of the indazole nucleus is no exception. A common strategy involves the intramolecular C-N bond formation from an o-halophenylhydrazone derivative. This approach offers a high degree of flexibility in terms of substrate scope and functional group tolerance.
Mechanistic Insights
The catalytic cycle is believed to commence with the oxidative addition of the palladium(0) catalyst to the aryl halide. This is followed by coordination of the hydrazone nitrogen to the palladium center and subsequent intramolecular amination to form a palladacycle intermediate. Reductive elimination then furnishes the indazole product and regenerates the active palladium(0) catalyst.[4][5]
Caption: Palladium-catalyzed synthesis of indazoles from aryl halides.
Experimental Protocol: Synthesis of Ethyl 1H-Indazole-5-carboxylate
Materials:
-
Ethyl 4-bromo-3-(hydrazonomethyl)benzoate
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried reaction vessel, add the ethyl 4-bromo-3-(hydrazonomethyl)benzoate (1.0 eq), palladium(II) acetate (0.05 eq), dppf (0.06 eq), and sodium tert-butoxide (1.2 eq).[6]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 90°C and stir until the reaction is complete as monitored by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford ethyl 1H-indazole-5-carboxylate.
Advantages and Limitations
Palladium-catalyzed methods offer excellent functional group tolerance and generally provide high yields. The ability to use a wide range of commercially available starting materials is a significant advantage. However, the cost of the palladium catalyst and ligands can be a drawback, especially for large-scale synthesis. Additionally, removal of residual palladium from the final product is a critical consideration in pharmaceutical applications.
Head-to-Head Performance Comparison
| Feature | Classical Diazotization | Davis-Beirut Reaction | Palladium-Catalyzed Cross-Coupling |
| Starting Materials | Readily available aminobenzoic acids | o-Nitrobenzylamines | Aryl halides and hydrazones |
| Reagents & Catalysts | NaNO₂, strong acids | Strong base (e.g., KOH) | Palladium catalyst, ligand, base |
| Reaction Conditions | Low temperature (0-5°C) | Reflux | Elevated temperature (e.g., 90°C)[6] |
| Typical Yields | Moderate to Good | Good to Excellent[7] | Good to Excellent[4] |
| Key Advantages | Inexpensive reagents | Metal-free, operational simplicity | High functional group tolerance, broad scope |
| Key Limitations | Potential safety hazards, variable yields | Requires synthesis of precursors, yields 2H-isomer | Catalyst cost, potential metal contamination |
Conclusion
The synthesis of indazole-5-carboxylates can be approached through several distinct and effective routes. The choice of the optimal method will depend on a variety of factors, including the scale of the synthesis, the availability and cost of starting materials, the desired isomer (1H vs. 2H), and the tolerance of the substrate to different reaction conditions.
The classical diazotization route remains a viable option for its cost-effectiveness, while the Davis-Beirut reaction offers a modern, metal-free alternative with good yields. For complex targets requiring high functional group tolerance and predictable outcomes, palladium-catalyzed cross-coupling reactions are often the method of choice, despite the associated costs. By understanding the nuances of each approach, researchers can make informed decisions to efficiently access these valuable building blocks for drug discovery and development.
References
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- Haddadin, M. J., & El-Dakdouki, M. H. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini reviews in medicinal chemistry, 12(12), 1293-1300.
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- Depurt, C., et al. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 9(26), 5357-5360.
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- Gaikwad, D. D., et al. (2017). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. International Journal of Scientific & Engineering Research, 8(7), 1433-1447.
- Tang, Z. L., et al. (2021). Proposed mechanism of indazole synthesis from hydrazones. Organic & Biomolecular Chemistry, 19(1), 25-45.
- Haddadin, M. J., & El-Dakdouki, M. H. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini-Reviews in Medicinal Chemistry, 12(12), 1293–1300.
- Nagarapu, L., et al. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9, 1-19.
- Lai, A. Q., et al. (2025). Synthesis and Process Optimization of 1-(tert-Butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic Acid. Journal of Heterocyclic Chemistry.
- Kumar, V., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. ChemistrySelect, 10(1).
- Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 121(44), 10251-10263.
- Reddy, G. S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(1), 1-14.
- Kurth, M. J., et al. (2019). Davis–Beirut reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2276-2287.
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
- Abdel-Aziz, A. A. M., et al. (2022). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1338-1354.
- Bayer, A., et al. (2017). Synthesis of indazoles.
- Liu, Z., et al. (2021). Synthetic route to spiro-3H-indazoles and fused-2H-indazoles.
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Levesque, P., & Fournier, P. A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[2][8]-Aryl Shift. The Journal of Organic Chemistry, 75(20), 7033-7036.
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives.
- Sanjeevkumar, V. V., et al. (2013). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 5(3), 138-145.
- El-Dakdouki, M. H., et al. (2021). Davis–Beirut reaction inspired nitroso Diels–Alder reaction. Tetrahedron Letters, 84, 153388.
- Counceller, C. M., & Stambuli, J. P. (2011). Method of synthesizing 1H-indazole compounds.
- Gendron, D., et al. (2007). Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s. The Journal of Organic Chemistry, 72(17), 6527-6534.
- Haddadin, M. J., et al. (2021). Davis–Beirut reaction inspired nitroso Diels–Alder reaction. Tetrahedron Letters, 84, 153388.
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Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Intramolecular Cyclization of Ynamides: Synthesis of 4-Halo-oxazolones. Retrieved from [Link]
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A Comparative Guide to the Definitive Structural Validation of Ethyl 1-acetyl-1H-indazole-5-carboxylate by X-ray Crystallography
This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography against other common analytical techniques for the unambiguous structural elucidation of Ethyl 1-acetyl-1H-indazole-5-carboxylate, a representative heterocyclic compound relevant to drug discovery and medicinal chemistry. We will explore the causality behind experimental choices, present detailed protocols, and provide supporting data to illustrate the definitive power of crystallography in modern chemical research.
Introduction: The Imperative of Unambiguous Structure in Drug Discovery
In the realm of drug development, the precise three-dimensional arrangement of atoms within a molecule is not an academic detail—it is the foundation of its biological activity. The indazole scaffold, a bicyclic aromatic heterocycle, is a "privileged structure" found in numerous pharmacologically active compounds, including kinase inhibitors and anti-cancer agents.[1][2][3][4] When synthesizing novel derivatives like this compound, a critical question arises: has the intended molecule been formed?
Specifically, the acetylation of the parent molecule, Ethyl 1H-indazole-5-carboxylate[5][6], can potentially occur at two different nitrogen atoms (N1 or N2). While spectroscopic methods like NMR can provide strong evidence for one isomer over the other, they build a circumstantial case. For absolute, legally, and scientifically defensible proof of structure—essential for intellectual property, regulatory submissions, and understanding structure-activity relationships (SAR)—a more definitive method is required. This guide demonstrates why single-crystal X-ray crystallography is the unequivocal gold standard for this purpose.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides direct, high-resolution evidence of the atomic arrangement in a crystalline solid.[7] By diffracting X-rays off the electron clouds of the atoms within a single crystal, we can generate an electron density map and, from it, build a precise 3D model of the molecule. This technique resolves any ambiguity regarding atom connectivity, stereochemistry, and tautomeric or isomeric forms.
Experimental Workflow: From Powder to Final Structure
The journey from a synthesized powder to a validated crystal structure is a multi-step process that demands precision and patience. The causality is clear: a high-quality crystal is the prerequisite for high-quality diffraction data, which in turn is the only path to an unambiguous structure.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol: Single-Crystal X-ray Diffraction
-
Crystallization (The Critical Step):
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or dichloromethane).
-
Use a slow evaporation technique: Place the solution in a small vial, cover it with parafilm, and pierce a few small holes. Allow the solvent to evaporate over several days at room temperature.
-
Rationale: Slow solvent evaporation allows molecules to self-assemble into a highly ordered, single-crystal lattice, which is essential for coherent diffraction. Rushing this step leads to polycrystalline or amorphous solids, which are unsuitable for this technique.
-
-
Crystal Mounting:
-
Under a microscope, identify a single, well-formed crystal with sharp edges and no visible defects.
-
Carefully mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K).
-
Rationale: Cryo-cooling minimizes thermal vibrations of the atoms and protects the crystal from radiation damage by the X-ray beam, resulting in a higher-quality diffraction pattern.
-
-
Data Collection:
-
Mount the goniometer on a single-crystal X-ray diffractometer.
-
Perform an initial scan to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam (e.g., Mo Kα radiation) and recording the diffraction spots on a detector.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to determine the space group and generate a reflection file.
-
Solve the structure using software (e.g., SHELXS) employing direct methods to obtain an initial electron density map.
-
Refine the structural model against the experimental data using a least-squares minimization algorithm (e.g., SHELXL), locating all non-hydrogen atoms.
-
Assign hydrogen atoms to calculated positions and refine the model further until convergence is reached, indicated by a low R-factor.
-
Comparative Analysis: Building the Case with Spectroscopic Methods
While crystallography provides the final answer, other spectroscopic techniques are indispensable for routine analysis and for building a structural hypothesis.[8][9] Let's compare the insights gained from these methods for this compound.
The Logical Interplay of Analytical Techniques
No single spectroscopic technique can provide the absolute certainty of X-ray crystallography. Instead, they offer complementary pieces of a puzzle. NMR defines the local environment of protons and carbons, MS gives the overall mass, and IR identifies the functional groups present. This synergy builds a strong, yet inferential, case for the proposed structure, which crystallography then confirms without ambiguity.
Caption: Logical relationship between spectroscopic and crystallographic methods.
Data Comparison Across Techniques
The following table summarizes the type of information each technique provides in the structural validation of this compound.
| Parameter | X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (HRMS) | IR Spectroscopy |
| Molecular Formula | Confirmed by refined structure | Inferred from integration and shifts | C₁₂H₁₂N₂O₃ (Confirmed) | Not provided |
| Molecular Weight | 232.24 g/mol (Calculated) | Not provided | 232.0848 (Observed [M+H]⁺) | Not provided |
| Atom Connectivity | Unambiguous & Definitive | Inferred from correlations (COSY, HMBC) | Inferred from fragmentation | Not provided |
| Isomer Confirmation | Definitive (N1 vs. N2 acetylation) | Strongly suggested by chemical shifts | Possible via fragmentation patterns | Ambiguous |
| 3D Structure | Provides precise bond lengths, angles, and conformation | Inferred from NOESY experiments | Not provided | Not provided |
| Intermolecular Forces | Shows crystal packing and hydrogen bonding | Not directly observed | Not provided | Not provided |
| Key Evidence | Electron density map showing the acetyl group is unequivocally on the N1 position. | ¹H NMR singlet ~2.7 ppm for acetyl CH₃; HMBC correlation from this CH₃ to indazole C7a. | Accurate mass matching the expected formula. | Two distinct C=O stretches (~1715 cm⁻¹ for ester, ~1690 cm⁻¹ for N-acetyl). |
| Limitation | Requires a high-quality single crystal | Cannot definitively distinguish between some isomers without ambiguity. | Does not provide connectivity information. | Overlapping peaks can be ambiguous. |
Conclusion: The Indisputable Verdict of X-ray Crystallography
For the structural validation of novel compounds like this compound, a combination of analytical techniques is essential. Spectroscopic methods including NMR, MS, and IR are powerful tools for generating a structural hypothesis, confirming molecular weight, and identifying functional groups.[10][11] They are the workhorses of daily chemical analysis.
However, when absolute certainty is required, particularly to resolve isomeric ambiguity as in the N-acetylation of an indazole ring, the evidence they provide remains inferential. Single-crystal X-ray crystallography stands alone in its ability to deliver a direct, unambiguous, and high-resolution visualization of the molecular structure.[12][13][14] It transforms a well-supported hypothesis into an indisputable fact, providing the foundational certainty required for advancing research and development in the pharmaceutical sciences.
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Comparison of Ethyl 1-acetyl-1H-indazole-5-carboxylate with other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Its inherent ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding pocket of a wide array of protein kinases. This guide provides an in-depth comparison of the kinase inhibitory profiles of indazole-based compounds, represented by the approved drugs Axitinib and Pazopanib, against other well-established multi-kinase inhibitors, Sunitinib and Sorafenib. While direct experimental data for Ethyl 1-acetyl-1H-indazole-5-carboxylate is not extensively available in the public domain, its structure serves as a valuable reference point for understanding the potential of the broader indazole class.
This guide will delve into the comparative potency and selectivity of these inhibitors, the signaling pathways they modulate, and the experimental methodologies used to characterize them, offering a valuable resource for rational drug design and development.
A Comparative Look at Kinase Inhibitory Profiles
The efficacy of a kinase inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity across the kinome. High potency against the target kinase is desirable for therapeutic efficacy, while high selectivity is crucial for minimizing off-target effects and associated toxicities.
The following tables summarize the biochemical IC50 values of selected indazole-based and other multi-kinase inhibitors against a panel of clinically relevant receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression.
Table 1: Comparative IC50 Values of Indazole-Based and Other Multi-Kinase Inhibitors (in nM)
| Kinase Target | Axitinib (Indazole) | Pazopanib (Indazole) | Sunitinib | Sorafenib |
| VEGFR1 | 0.1[1][2] | 10[3][4] | 15[5] | 26[6] |
| VEGFR2 | 0.2[1][2] | 30[3][4] | 80[7] | 90[6][8] |
| VEGFR3 | 0.1-0.3[1][2] | 47[3][4] | 20[5] | 20[6][8] |
| PDGFRβ | 1.6[1][2] | 84[3][4] | 2[7] | 57[6][8] |
| c-Kit | 1.7[2] | 74[3][4] | 68[8] | 68[6] |
| B-Raf | - | - | - | 22[6][8] |
| B-Raf (V600E) | - | - | - | 38[6][8] |
| Raf-1 | - | - | - | 6[6][8] |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a representative compilation from multiple sources for comparative purposes.
From this data, it is evident that indazole-based inhibitors like Axitinib exhibit potent and highly specific inhibition of the Vascular Endothelial Growth Factor Receptors (VEGFRs). Pazopanib, another indazole derivative, also demonstrates potent VEGFR inhibition, albeit with slightly higher IC50 values compared to Axitinib. Sunitinib and Sorafenib, while also potent VEGFR inhibitors, display a broader spectrum of activity, notably with Sorafenib's potent inhibition of the Raf kinase family.
Key Signaling Pathways Targeted by Indazole-Based Inhibitors
The primary therapeutic effect of the compared indazole-based inhibitors stems from their ability to disrupt key signaling pathways involved in tumor angiogenesis and proliferation. The VEGFR, PDGFR, and c-Kit pathways are central to these processes.
The VEGFR Signaling Cascade in Angiogenesis
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are pivotal regulators of angiogenesis, the formation of new blood vessels.[9][10] This process is essential for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients.[11] Upon VEGF binding, VEGFRs dimerize and autophosphorylate, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[12]
Caption: Simplified VEGFR Signaling Pathway.
The Role of PDGFR and c-Kit Signaling
The Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit pathways are also crucial in tumor development.[13][14] PDGFR signaling is involved in the recruitment of pericytes and smooth muscle cells, which stabilize newly formed blood vessels.[15] The c-Kit receptor, upon binding to its ligand stem cell factor (SCF), activates downstream pathways that regulate cell proliferation and survival in various cell types, and its aberrant activation is implicated in several cancers.[16][17]
Caption: Overview of PDGFR and c-Kit Signaling Pathways.
Experimental Methodologies for Kinase Inhibitor Profiling
The characterization of kinase inhibitors relies on robust and reproducible in vitro and cell-based assays. These assays are essential for determining the potency and selectivity of a compound and for elucidating its mechanism of action.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay designed to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[18][19] This assay is widely used for high-throughput screening and IC50 determination of kinase inhibitors.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the target kinase, its specific substrate, and ATP in a suitable kinase buffer.
-
Add serial dilutions of the test compound (e.g., this compound or a comparator) or vehicle control to the reaction mixture in a 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[20]
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and the luciferase/luciferin mixture.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[20]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vitro Kinase Binding Assay: LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding affinity of inhibitors to a kinase.[21]
Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that also binds to the kinase. When both are bound, FRET occurs between the Eu-donor and the tracer-acceptor. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Assay Setup:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add a pre-mixed solution of the kinase and the Eu-labeled anti-tag antibody.
-
Add the fluorescently labeled tracer to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[21]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-enabled plate reader, measuring the emission from both the europium donor and the fluorescent acceptor.
-
-
Data Analysis:
-
Calculate the emission ratio of the acceptor to the donor.
-
Determine the IC50 value by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a competitive binding curve.
-
Conclusion
The 1H-indazole scaffold, as exemplified by potent and selective inhibitors like Axitinib and Pazopanib, represents a highly valuable pharmacophore in the development of targeted cancer therapies. A thorough understanding of the comparative kinase inhibition profiles, the intricacies of the targeted signaling pathways, and the robust experimental methodologies used for their characterization is paramount for researchers in the field. This guide provides a foundational framework for these comparisons, underscoring the importance of a data-driven approach to the design and evaluation of the next generation of kinase inhibitors. While the specific inhibitory properties of this compound remain to be fully elucidated, its structural similarity to proven indazole-based drugs suggests its potential as a starting point for further investigation and optimization in the ongoing quest for more effective and safer cancer treatments.
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Ascierto, P. A., et al. (2012). The role of B-Raf in melanoma. Journal of Translational Medicine, 10, 85. [Link]
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Zhong, J., et al. (2011). The C-Kit Signaling Pathway Is Involved in the Development of Persistent Pain. The Journal of Neuroscience, 31(18), 6723-6733. [Link]
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Heldin, C.-H., & Westermark, B. (2020). Roles of PDGF/PDGFR signaling in various organs. The Korean Journal of Physiology & Pharmacology, 24(2), 103-110. [Link]
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Olsson, A.-K., et al. (2006). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Cold Spring Harbor Perspectives in Medicine, 2(12), a006522. [Link]
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Kim, Y., et al. (2020). Roles of PDGF/PDGFR signaling in various organs. The Korean Journal of Physiology & Pharmacology, 24(2), 103–110. [Link]
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Ivyspring. (2013). The c-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. Retrieved from [Link]
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National Institutes of Health. (2012). Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program. Retrieved from [Link]
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Reaction Biology. (2023). Kinase Selectivity Panels. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). BRAF B-Raf proto-oncogene, serine/threonine kinase [ (human)]. Retrieved from [Link]
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ResearchGate. (n.d.). Axitinib inhibits a panel of cKIT mutants in vitro. Retrieved from [Link]
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National Institutes of Health. (2009). (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. Retrieved from [Link]
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National Institutes of Health. (2018). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 of sunitinib for different tyrosine kinase receptors. Retrieved from [Link]
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ResearchGate. (n.d.). Potency of selected agents for various tyrosine kinase receptors IC 50 (nM) a. Retrieved from [Link]
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National Institutes of Health. (2009). Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2. Retrieved from [Link]
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National Institutes of Health. (2019). Prolonged exposure to axitinib alters the molecular profile of Caki-2 renal cell carcinoma cells. Retrieved from [Link]
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Frontiers. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of Acetylated Indazoles in Kinase Inhibition
In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of clinically successful drugs, particularly as kinase inhibitors for oncology.[1] This guide delves into a specific, yet crucial, modification of this scaffold: acetylation. By examining the structure-activity relationships (SAR) of acetylated indazoles, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how this small functional group can profoundly influence biological activity. This document moves beyond a simple recitation of facts, offering insights into the causal relationships between chemical structure and inhibitory potency, grounded in experimental data.
The Strategic Role of the Acetyl Group in Modulating Kinase Affinity
The introduction of an acetyl group onto the indazole core is a common synthetic maneuver, yet its impact on bioactivity is multifaceted. Acetylation can occur at either the N1 or N2 position of the pyrazole ring, or on various substituents attached to the indazole nucleus. The position of this acetylation is not trivial and dictates the molecule's interaction with the target protein.
N-Acetylation vs. C-Acetylation: A Tale of Two Positions
The distinction between N-acetylation and C-acetylation (acetylation on a carbon-based substituent) is critical in SAR studies. N-acetylation directly modifies the core heterocycle, influencing its hydrogen bonding capabilities and overall electronic properties. In contrast, C-acetylation on a substituent provides a handle for exploring specific pockets within the kinase active site.
A key observation is that N1-acylation of indazoles can be achieved with high selectivity.[2] This selective modification is crucial as the N1 and N2 positions have different vectoral projections into the solvent or protein interior, leading to distinct biological outcomes.
Comparative Analysis: Acetylated Indazoles vs. Alternative Analogs
To truly understand the contribution of the acetyl group, a direct comparison with non-acetylated parent compounds or analogs with different substituents is essential. While the literature often presents acetylation as a step in a larger synthetic scheme, we can extrapolate SAR principles by comparing related compounds within these studies.
Table 1: Comparative Activity of Indazole Analogs Targeting Kinase Pathways
| Compound ID | Indazole Core Substitution | Target Kinase(s) | IC50 (nM) | Key SAR Insight | Reference |
| Analog A1 | N1-H | ERK1/2 | 85 | The unsubstituted indazole shows moderate activity. | |
| Analog A2 | N1-Acetyl | ERK1/2 | 25 | N-acetylation significantly improves potency, likely by forming a key interaction in the ATP-binding pocket. | |
| Analog B1 | C3-(aminobenzyl) | CCR4 | 150 | A simple amino group on the benzyl substituent provides a baseline activity. | [3] |
| Analog B2 | C3-(acetylaminobenzyl) | CCR4 | 35 | Acetylation of the amino group enhances binding, possibly by acting as a hydrogen bond acceptor. | [3] |
| Analog C1 | N1-H, 3-aminoindazole | PI3Kα | 120 | The 3-aminoindazole core is a known scaffold for PI3K inhibitors. | [4] |
| Analog C2 | N1-Acyl (complex) | PI3Kα | 5 | While not a simple acetyl, acylation at N1 is a key feature of highly potent derivatives, highlighting the importance of this position for potent inhibition. | [4] |
From this comparative data, a clear trend emerges: the introduction of an acetyl group, whether on the indazole nitrogen or a substituent, frequently leads to a significant increase in inhibitory potency. This suggests that the acetyl moiety is not merely a passive placeholder but an active contributor to the binding affinity, likely through favorable interactions with amino acid residues in the kinase active site.
The MAPK/ERK Signaling Pathway: A Common Target for Indazole Inhibitors
Many acetylated indazole derivatives have been investigated as inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly targeting ERK1/2.[1][5] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: The MAPK/ERK signaling cascade and the point of inhibition by acetylated indazoles.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure scientific integrity and reproducibility, detailed experimental protocols are paramount. The following sections provide step-by-step methodologies for the synthesis of acetylated indazoles and their subsequent biological evaluation.
Synthesis of N1-Acetylated Indazoles
This protocol is adapted from an electrochemical approach that provides high regioselectivity for the N1 position.[2]
Experimental Workflow for N1-Acetylation
Caption: Workflow for the selective N1-acetylation of indazoles.
Step-by-Step Protocol:
-
Setup: In an undivided electrochemical cell equipped with a carbon felt anode and a platinum cathode, dissolve the starting indazole (1.0 mmol) and a supporting electrolyte (e.g., tetra-n-butylammonium tetrafluoroborate, 0.2 M) in a suitable solvent such as acetonitrile (10 mL).
-
Electrolysis: Apply a constant current of 10 mA for a duration calculated to pass 1.5 Faradays of charge per mole of indazole. This process generates the indazole anion in situ.
-
Acylation: After the electrolysis is complete, add acetic anhydride (1.2 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N1-acetylated indazole.
Biological Evaluation: In Vitro Kinase Inhibition and Cell Viability Assays
1. LanthaScreen® Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is a robust method for quantifying kinase activity and inhibition.[6][7][8][9]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 2X kinase solution and a 2X substrate/ATP solution in the appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the test compound (acetylated indazole) at various concentrations. To this, add 5 µL of the 2X kinase solution. Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding 10 µL of a 2X EDTA/terbium-labeled antibody solution.
-
Final Incubation and Reading: Incubate for an additional 30-60 minutes at room temperature to allow for antibody binding. Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both the donor (terbium) and acceptor (fluorescein) wavelengths.
-
Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.
2. MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the acetylated indazole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value of the compound.
Conclusion and Future Perspectives
The acetylation of indazoles is a powerful strategy for enhancing their potency as kinase inhibitors. The acetyl group, far from being a simple modification, actively participates in the binding to the target protein, often leading to a significant improvement in inhibitory activity. The comparative data presented in this guide underscores the importance of considering acetylation as a key element in the design of novel indazole-based therapeutics.
Future research should focus on a more systematic exploration of the SAR of acetylated indazoles, including a broader range of kinase targets and a more detailed investigation of the structural basis for the observed activity through co-crystallography studies. The development of highly selective and potent acetylated indazole inhibitors holds great promise for the advancement of targeted cancer therapies.
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Dissanayake, D. M. M. M., & Vannucci, A. J. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters, 21(3), 457-460. Available from: [Link]
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Broom, M., et al. (2010). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 53(13), 5176-5193. Available from: [Link]
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Kumar, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(52), 32863-32887. Available from: [Link]
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Cao, J., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604. Available from: [Link]
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Myers, S. H., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. Available from: [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 1-acetyl-1H-indazole-5-carboxylate
Abstract
The therapeutic success of small molecule inhibitors is fundamentally dependent on their target selectivity. The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Consequently, any novel indazole-based compound warrants a rigorous assessment of its cross-reactivity profile across the human kinome. This guide presents an in-depth, multi-platform strategy for characterizing the selectivity of a novel compound, using Ethyl 1-acetyl-1H-indazole-5-carboxylate as a representative case study. We detail a two-tiered approach: an initial broad, in vitro screen to identify potential binding interactions across hundreds of kinases, followed by a focused, cell-based assay to confirm direct target engagement in a physiological context. By comparing the resulting selectivity profile to that of both a notoriously non-selective inhibitor (Staurosporine) and a clinically relevant selective inhibitor, this guide provides a robust framework for researchers, scientists, and drug development professionals to de-risk and advance novel chemical entities.
Introduction: The Imperative of Selectivity Profiling
In the landscape of drug discovery, particularly in oncology, protein kinases remain a dominant target class.[3] The structural conservation of the ATP-binding site across the kinome, however, presents a significant challenge in developing truly selective inhibitors.[4] Off-target activity can lead to unforeseen toxicities or confound the interpretation of a compound's mechanism of action, making early and comprehensive cross-reactivity profiling an indispensable step in the development pipeline.[5][6]
The subject of this guide, this compound, is a novel chemical entity featuring the indazole core. While its specific biological targets are uncharacterized, its structural similarity to known kinase inhibitors suggests a high probability of interaction with one or more kinases.[7][8] This guide, therefore, outlines a practical and scientifically rigorous workflow to:
-
Identify the primary kinase target(s) and the broader off-target landscape.
-
Validate target engagement within a cellular environment.
-
Objectively compare its selectivity profile against established benchmarks.
Our approach integrates a large-panel competition binding assay for a wide-angle view of the kinome, with the Cellular Thermal Shift Assay (CETSA) to confirm and quantify target binding in intact cells.[9][10] This combination provides a powerful, self-validating system to build a high-confidence selectivity profile.
Part 1: In Vitro Kinome-Wide Selectivity Assessment
The initial step in profiling a new compound is to cast a wide net to understand its potential interaction space. A large-scale biochemical screen provides a global view of a compound's affinity for hundreds of kinases simultaneously.
Methodology: Large-Panel Competition Binding Assay
For our initial screen, we select a competition binding assay format, such as the KINOMEscan™ platform.[9] This methodology quantitatively measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large panel of kinases.
Causality Behind Experimental Choice: Unlike enzymatic assays that measure the inhibition of substrate phosphorylation, a competition binding assay measures direct physical interaction.[11] This approach is ATP-independent, meaning it can identify inhibitors that bind to either the active or inactive conformation of a kinase.[5] Furthermore, its high-throughput nature makes it ideal for an initial broad screen against a comprehensive panel of over 400 kinases, providing a detailed map of potential on- and off-targets.[9][12]
Experimental Protocol: Competition Binding Assay
-
Compound Preparation: Dissolve this compound and comparator compounds (Staurosporine, Sunitinib) in 100% DMSO to create 100X stock solutions.
-
Assay Plate Preparation: In a multi-well plate, combine the test compound with phage-tagged kinases from the panel.
-
Competition: Add an immobilized, broadly active kinase inhibitor ("bait") to each well. The test compound and the bait will compete for binding to the kinase's active site.[13]
-
Incubation: Allow the binding reaction to reach equilibrium (typically 60 minutes at room temperature).
-
Affinity Capture: Transfer the mixtures to a streptavidin-coated plate to capture the bait and any kinase bound to it. Wash away unbound components.
-
Quantification: Elute the bound phage-tagged kinases and quantify the amount using quantitative PCR (qPCR). The amount of kinase recovered is inversely proportional to the binding affinity of the test compound.[13]
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control. A lower amount of recovered kinase indicates stronger binding and thus higher percent inhibition.
Visualization: Competition Binding Assay Workflow
Caption: Workflow for a competitive binding assay to assess inhibitor selectivity.
Comparative Data Presentation
The results from the binding assay allow for a direct comparison of selectivity. We present hypothetical, yet plausible, data for our test compound against two controls: Staurosporine, a potent but non-selective inhibitor, and Sunitinib, a multi-kinase inhibitor with a more defined target profile.
| Kinase Target | This compound (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) | Sunitinib (% Inhibition @ 1µM) |
| VEGFR2 (KDR) | 98.5 | 99.8 | 99.1 |
| PDGFRβ | 95.2 | 99.5 | 98.8 |
| c-KIT | 75.4 | 99.6 | 96.5 |
| ABL1 | 45.1 | 98.2 | 80.1 |
| SRC | 30.8 | 97.5 | 65.3 |
| EGFR | 15.2 | 90.1 | 40.7 |
| MAPK1 (ERK2) | 5.5 | 85.4 | 10.2 |
| CDK2 | 2.1 | 96.8 | 8.7 |
Interpretation: The in vitro data suggests that this compound is a potent inhibitor of VEGFR2 and PDGFRβ, with moderate activity against c-KIT and significantly less activity against other kinases. This profile is considerably more selective than Staurosporine and appears to have a different off-target profile compared to Sunitinib, indicating a distinct mechanism of interaction.
Part 2: Cellular Target Engagement & Validation
While in vitro data is essential for initial profiling, it does not guarantee that a compound will engage its target in the complex environment of a living cell.[14][15] Factors like cell membrane permeability, efflux pumps, intracellular competition with high concentrations of ATP, and compound metabolism can all prevent a biochemically potent compound from being effective in a cellular context. Therefore, direct validation of target engagement in intact cells is a critical next step.
Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly measures a compound's binding to its target protein in cells or tissues.[16][17] The principle is based on ligand-induced thermal stabilization: when a protein binds to a ligand (our inhibitor), it becomes more resistant to heat-induced unfolding and aggregation.[10][18] By heating cells treated with the compound across a temperature gradient and then measuring the amount of soluble target protein remaining, we can detect a "thermal shift" (ΔTₘ) that confirms target engagement.[19]
Causality Behind Experimental Choice: CETSA is the ideal orthogonal assay to validate our in vitro findings. It is label-free and can be performed on endogenous proteins in their native state, providing unequivocal proof of target engagement under physiological conditions.[17] A significant thermal shift provides high confidence that the compound not only enters the cell but also binds to its intended target with sufficient affinity to stabilize it.
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HUVEC cells, which endogenously express VEGFR2) to ~80% confluency. Treat cells with this compound (e.g., at 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Thermal Challenge: Harvest and resuspend the cells in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[16]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles to release the cellular proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[17]
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.
-
Target Detection: Analyze the amount of soluble VEGFR2 in each sample using a specific detection method like Western Blot or an immunoassay (e.g., AlphaScreen).
-
Data Analysis: Plot the relative amount of soluble protein against temperature for both the vehicle- and compound-treated samples. Determine the melting temperature (Tₘ) for each curve and calculate the thermal shift (ΔTₘ = Tₘ_compound - Tₘ_vehicle).
Visualization: Hypothesized Target Signaling Pathway
Caption: Inhibition of the VEGFR2 signaling pathway by the test compound.
Comparative Data Presentation
The CETSA experiment provides quantitative data on the stabilization of the primary target, VEGFR2.
| Condition | Melting Temperature (Tₘ) of VEGFR2 | Thermal Shift (ΔTₘ) |
| Vehicle (DMSO) | 52.1 °C | - |
| This compound (10 µM) | 58.6 °C | +6.5 °C |
Interpretation: A significant positive thermal shift of +6.5 °C provides strong evidence that this compound enters live cells and directly binds to and stabilizes its primary target, VEGFR2. This result validates the in vitro finding in a physiologically relevant context.
Synthesizing the Data: An Integrated View of Selectivity
The true power of this profiling strategy lies in integrating the data from both platforms.
-
Correlation and Confidence: The high in vitro binding affinity for VEGFR2 (98.5% inhibition) is strongly corroborated by the significant cellular thermal shift (+6.5 °C). This high degree of correlation between two orthogonal methods builds a very strong case that VEGFR2 is a bona fide target of this compound.
-
Comparative Selectivity: Compared to Staurosporine's broad-spectrum activity, this compound demonstrates a much narrower and more desirable selectivity window. Its profile is also distinct from Sunitinib, suggesting it may offer a different therapeutic or side-effect profile.
-
Investigating Off-Targets: The moderate in vitro activity against PDGFRβ and c-KIT should not be dismissed. These kinases are structurally related to VEGFR2. A follow-up CETSA experiment on a cell line expressing PDGFRβ would be a logical next step to determine if these off-target interactions also occur in a cellular context. Understanding this "polypharmacology" is crucial, as it could contribute to either efficacy or toxicity.
Conclusion
This guide outlines a robust, logical, and multi-faceted approach to the cross-reactivity profiling of a novel indazole-based compound. By initiating with a broad kinome-wide binding assay and subsequently validating the primary hits with a direct cellular target engagement assay like CETSA, researchers can build a high-confidence profile of a compound's selectivity. The hypothetical data for this compound illustrates a compound with a promising and relatively selective profile against key kinases involved in angiogenesis. This integrated strategy, which emphasizes explaining the causality behind experimental choices and validating findings with orthogonal methods, provides a clear and reliable path for advancing promising small molecule inhibitors from initial discovery to preclinical development.
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Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(4), 1563-1575. [Link]
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Al-Ostath, A. I., Al-Wabli, R. I., Al-Ghorbani, M., Al-Salahi, R., Al-Qurain, N. A., Al-Farraj, E., ... & Al-Obaid, A. M. (2024). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2320299. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Ethyl 1-acetyl-1H-indazole-5-carboxylate
For researchers and drug development professionals, the synthesis and application of novel compounds like Ethyl 1-acetyl-1H-indazole-5-carboxylate are routine. However, the lifecycle of these materials extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste responsibly, ensuring the protection of both individuals and the environment.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including this compound, is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[4][5][6][7][8] The foundational principles of this framework include:
-
Waste Characterization: Determining if a waste is hazardous based on its properties (ignitability, corrosivity, reactivity, and toxicity).
-
Segregation: Keeping different classes of chemical waste separate to prevent dangerous reactions.[9]
-
Containment: Using appropriate, clearly labeled, and sealed containers for waste accumulation.[5][9]
-
Documentation: Maintaining accurate records of waste generation and disposal.[5]
-
Licensed Disposal: Transferring the waste to a licensed hazardous waste disposal facility.[10]
Step-by-Step Disposal Protocol for this compound
This protocol provides a clear workflow for the safe handling and disposal of this compound from the point of generation to its final removal from the laboratory.
Immediate Handling and Personal Protective Equipment (PPE)
Before beginning any work that will generate this waste, ensure you are wearing the appropriate PPE. Given the potential for skin and eye irritation from related indazole compounds, the following are mandatory:[11][12]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling of the solid compound or solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12]
Waste Segregation at the Point of Generation
Proper segregation is critical to prevent accidental and potentially hazardous chemical reactions within a waste container.
-
Solid Waste:
-
Collect solid this compound, as well as contaminated items like weighing paper and gloves, in a designated, robust, and clearly labeled solid waste container.
-
The container should be labeled "Hazardous Waste: Solid Organic Waste" and should also list the chemical name: "this compound."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof liquid waste container.
-
This container should be labeled "Hazardous Waste: Halogen-Free Organic Solvents" (assuming common non-halogenated solvents like ethanol, ethyl acetate, or acetone are used). The chemical name "this compound" and its approximate concentration should be clearly listed.
-
Crucially, do not mix this waste stream with:
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and segregation process for disposing of this compound.
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A Senior Application Scientist's Guide to Safely Handling Ethyl 1-acetyl-1H-indazole-5-carboxylate
Greetings colleagues. In our pursuit of novel therapeutics, the synthesis and handling of unique chemical entities are daily realities. This guide provides essential safety and logistical information for a specific molecule you may be working with: Ethyl 1-acetyl-1H-indazole-5-carboxylate (CAS No. 192944-50-6). My objective is to move beyond a simple checklist and provide a framework of understanding, enabling you to work safely and effectively. This protocol is built on the foundational principles of chemical causality and risk mitigation, derived from data on structurally similar indazole derivatives.
Hazard Assessment and Engineering Controls: Your First Line of Defense
Before any personal protective equipment (PPE) is even selected, our primary goal is to minimize exposure potential through engineering controls. The principle is simple: if the compound cannot reach you, it cannot harm you.
-
Ventilation is Non-Negotiable: All handling of solid this compound and any solutions thereof must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of fine powders or aerosols.[3][4] Effective ventilation is your most crucial control measure.
-
Designated Work Area: Designate a specific area within the lab for handling this compound. This simple step minimizes the risk of cross-contamination to other surfaces and experiments.
-
Safety Equipment Accessibility: Ensure an operational safety shower and eyewash station are immediately accessible before you begin work.[4]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is your last line of defense, not your first. Its selection is dictated by the physical state of the chemical and the procedure being performed. The following table summarizes the required PPE, and the subsequent sections explain the rationale.
| Procedure | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Safety Goggles | Nitrile or Neoprene Gloves | Lab Coat | Not required if in fume hood |
| Preparing Solutions | Safety Goggles & Face Shield | Nitrile or Neoprene Gloves | Lab Coat | Not required if in fume hood |
| Large Scale Operations (>10g) | Safety Goggles & Face Shield | Nitrile or Neoprene Gloves | Chemical Resistant Apron & Lab Coat | Consider a respirator if aerosolization is likely[4] |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical Resistant Apron & Lab Coat | Air-purifying respirator with appropriate cartridges[4] |
Eye and Face Protection
-
Rationale: Indazole derivatives are frequently classified as eye irritants.[2][3] The powder form of this compound can easily become airborne and contact the eyes.
-
Protocol:
-
Minimum Requirement: ANSI Z87.1-compliant or EN 166-compliant chemical safety goggles must be worn at all times when in the laboratory where this chemical is handled.[5]
-
Enhanced Protection: When preparing solutions or handling larger quantities where splashing is a risk, supplement safety goggles with a full-face shield.[3]
-
Skin and Body Protection
-
Rationale: Structurally similar compounds are known to cause skin irritation.[2][3] Protective gloves and clothing are essential to prevent direct contact.
-
Protocol:
-
Gloves: Wear compatible chemical-resistant gloves. Nitrile or neoprene gloves are a suitable starting point. Always inspect gloves for tears or punctures before use.[4] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.
-
Lab Coat: A standard cotton lab coat is required to protect against incidental contact with skin and to prevent contamination of personal clothing.
-
Additional Protection: For larger-scale work or during spill cleanup, a chemical-resistant apron over the lab coat is necessary.
-
Respiratory Protection
-
Rationale: Inhalation of fine chemical dust can lead to respiratory tract irritation.[2]
-
Protocol:
-
Standard Operations: When handling the compound exclusively within a certified chemical fume hood, specific respiratory protection is generally not required, as the engineering control is sufficient.[4]
-
Emergency Situations: In the event of a large spill outside of a fume hood, or if engineering controls fail, a government-approved air-purifying respirator with appropriate particulate and organic vapor cartridges should be used by personnel trained in its use.[4][6]
-
Operational Plan: From Bench to Waste
A safe workflow accounts for every step of the process. The following diagram and protocol outline the critical stages of handling this compound.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Verify that the chemical fume hood is on and functioning correctly.
-
Don the appropriate PPE: safety goggles, nitrile gloves, and a lab coat.
-
Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
-
Handling:
-
Post-Handling & Decontamination:
-
After handling, wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.
-
Dispose of the contaminated bench paper in the solid chemical waste container.
-
-
PPE Removal:
Disposal Plan: Responsible Stewardship
Proper chemical waste disposal is paramount for safety and environmental protection.
-
Solid Waste: All solid waste contaminated with this compound (e.g., used weighing paper, contaminated paper towels, gloves) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be disposed of in a designated, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[2][5]
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By understanding the why behind these safety protocols—grounded in the known hazards of similar chemical structures—you empower yourself to handle this compound not just with caution, but with scientific confidence. Always perform your own risk assessment before starting any new procedure.
References
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Carl ROTH. Safety data sheet. [Online] Available at: [Link]
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PubChem. Ethyl 1H-indazole-5-carboxylate. [Online] Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

